molecular formula C11H5BrCl2N4 B029322 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile CAS No. 269055-75-6

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Cat. No.: B029322
CAS No.: 269055-75-6
M. Wt: 343.99 g/mol
InChI Key: IGZKXTGKGMPSTG-UHFFFAOYSA-N
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Description

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 269055-75-6) is a high-value pyrimidine-based chemical intermediate designed for pharmaceutical research and development. With a molecular formula of C 11 H 5 BrCl 2 N 4 and a molecular weight of 343.99 g/mol, this compound features a multifunctional pyrimidine core halogenated with bromo- and chloro- substituents, and an electron-withdrawing benzonitrile group. This structure makes it a versatile and critical building block in organic synthesis. Key Identifiers & Properties • CAS Number: 269055-75-6 • MDL Number: MFCD11865109 • Molecular Formula: C 11 H 5 BrCl 2 N 4 • Molecular Weight: 343.99 g/mol • Purity: ≥98% (HPLC) • Storage: Sealed in dry conditions at 2-8°C Research Applications This compound serves as a key precursor in medicinal chemistry, particularly in the synthesis of more complex heterocyclic systems. Its primary research value lies in its role as an intermediate for the preparation of HIV replication inhibitors . The reactive halogen sites on the pyrimidine ring allow for sequential functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, enabling researchers to construct targeted molecules for biological evaluation. Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care following laboratory safety protocols. Based on safety data, it may be harmful if swallowed and cause skin and serious eye irritation . It is recommended to use personal protective equipment and work in a well-ventilated area.

Properties

IUPAC Name

4-[(5-bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrCl2N4/c12-8-9(13)17-11(18-10(8)14)16-7-3-1-6(5-15)2-4-7/h1-4H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZKXTGKGMPSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrCl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623169
Record name 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269055-75-6
Record name 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile: A Keystone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile, a pivotal intermediate in contemporary pharmaceutical synthesis. The document is structured to furnish researchers, scientists, and drug development professionals with an in-depth understanding of its physicochemical properties, synthesis, reactivity, and applications. Particular emphasis is placed on its crucial role as a precursor to the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. The guide also delves into the nuanced reactivity of its poly-halogenated pyrimidine core, offering insights into strategic synthetic manipulations. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of a vast array of therapeutic agents.[1][2] These nitrogen-containing heterocycles are integral to numerous biologically active molecules, including antiviral and anticancer drugs.[1] this compound (CAS No. 269055-75-6) has emerged as a particularly valuable building block due to its unique combination of reactive sites.[2][3] Its structure, featuring a pyrimidine ring adorned with two chloro substituents and a bromo substituent, coupled with a benzonitrile moiety, offers a versatile platform for the construction of complex molecular architectures.[4]

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Etravirine, a second-generation NNRTI used in the treatment of HIV-1 infection.[5][6] The strategic placement of its functional groups allows for sequential and selective reactions, a critical aspect in the multi-step synthesis of complex drug molecules. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for chemists engaged in drug discovery and process development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up. This section details the known properties of this compound.

Key Identifiers and Molecular Data
PropertyValueSource(s)
CAS Number 269055-75-6[2][3]
Molecular Formula C₁₁H₅BrCl₂N₄[3]
Molecular Weight 343.99 g/mol [2][3]
Appearance White to light yellow crystalline powder[6]
Purity (Typical) ≥98% (HPLC)[2]
Predicted and Experimental Physicochemical Data
PropertyValueNotesSource(s)
Melting Point No common data available (needs experimental determination)Predicted to be a solid at room temperature.[3]
Boiling Point 524.3 ± 60.0 °C at 760 mmHg (Predicted)High boiling point is expected due to the molecular structure.[6]
Density 1.8 ± 0.1 g/cm³ (Predicted)[6]
Solubility Low solubility in water. Soluble in non-polar organic solvents like dichloromethane.Expected to be soluble in common polar aprotic solvents like DMSO and DMF based on its use in synthesis.[3]
pKa -3.08 ± 0.10 (Predicted)The molecule is weakly basic.
Structural Elucidation and Spectroscopic Data

Definitive spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for the unambiguous identification and quality control of this intermediate. While a comprehensive, publicly available dataset is lacking, analysis of its structure allows for the prediction of key spectral features.

  • ¹H NMR: The spectrum is expected to be relatively simple, showing signals for the aromatic protons of the benzonitrile ring. The protons ortho and meta to the cyano group will likely appear as doublets. The N-H proton may appear as a broad singlet.

  • ¹³C NMR: The spectrum will show distinct signals for the carbons of the pyrimidine and benzonitrile rings. The carbon atoms attached to the halogens will be significantly influenced by their electronegativity.[5]

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms. Fragmentation would likely involve the loss of halogen atoms and cleavage of the bond between the pyrimidine and benzonitrile moieties.[7][8]

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The general approach involves the coupling of a tri-halogenated pyrimidine with 4-aminobenzonitrile.

General Synthetic Pathway

The most common synthetic route involves the reaction of 5-bromo-2,4,6-trichloropyrimidine with 4-aminobenzonitrile.[9] An alternative starting material is 4,6-dichloropyrimidine, which is first brominated and then coupled with 4-aminobenzonitrile.[2]

Synthesis_Pathway A 5-Bromo-2,4,6-trichloropyrimidine C This compound A->C Base (e.g., Cs₂CO₃, DIPEA) Solvent (e.g., DMSO, Dioxane) Heat B 4-Aminobenzonitrile B->C

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example based on literature precedents.[2][9] Note: This protocol should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 5-Bromo-2,4,6-trichloropyrimidine

  • 4-Aminobenzonitrile

  • Cesium Carbonate (Cs₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dioxane

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-aminobenzonitrile (1.0 eq) in anhydrous DMSO, add cesium carbonate (1.5 eq).

  • Add a solution of 5-bromo-2,4,6-trichloropyrimidine (1.0 eq) in anhydrous DMSO dropwise at room temperature.

  • Heat the reaction mixture to 100°C and stir for 12 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired product.

Causality Behind Experimental Choices:

  • Base: A base such as cesium carbonate or DIPEA is required to neutralize the HCl generated during the SNAr reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent like DMSO or dioxane is used to dissolve the reactants and facilitate the nucleophilic attack on the electron-deficient pyrimidine ring.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction.

Purification

Purification is typically achieved by standard laboratory techniques:

  • Recrystallization: From a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes as the eluent.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of the three halogen atoms on the pyrimidine ring. This allows for a stepwise and regioselective introduction of various substituents.

Reactivity of the Halogenated Pyrimidine Core

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The reactivity of the halogen substituents generally follows the order: Cl > Br. However, the position of the halogen also plays a crucial role. The chlorine atoms at the C4 and C6 positions are generally more reactive towards nucleophilic substitution than the bromine at the C5 position.[4][9]

The relative reactivity of the C4 and C6 chlorine atoms can be influenced by the nature of the nucleophile and the reaction conditions. This differential reactivity is the cornerstone of its application in building complex molecules.

Caption: Reactivity profile of the halogen substituents on the pyrimidine ring.

Key Synthetic Transformations
  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at C4 and C6 can be sequentially displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This is the key transformation in the synthesis of Etravirine, where one of the chlorine atoms is substituted by an amino group.[6]

  • Metal-Catalyzed Cross-Coupling Reactions: The less reactive C-Br bond at the C5 position can be functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of carbon-carbon bonds.

Application in the Synthesis of Etravirine

The synthesis of Etravirine is a prime example of the strategic use of this compound. In a subsequent step, one of the chloro groups is displaced by 4-amino-2,6-dimethylbenzonitrile, followed by amination of the remaining chloro group.[5][6]

Etravirine_Synthesis A This compound B Intermediate A->B 1. Substitution with 4-amino-2,6-dimethylbenzonitrile C Etravirine B->C 2. Amination

Caption: Simplified workflow for the synthesis of Etravirine from the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Toxicology: May be harmful if swallowed and can cause skin and serious eye irritation.[2][10]

  • Storage: Store in a cool, dry place away from direct sunlight and incompatible substances such as strong oxidizing agents. Keep the container tightly sealed.[3] Recommended storage temperature is 2-8°C.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and versatile intermediate that plays a critical role in the synthesis of complex pharmaceutical compounds, most notably the anti-HIV drug Etravirine. Its poly-halogenated pyrimidine core allows for selective and sequential synthetic transformations, making it an invaluable tool for medicinal chemists. This guide has provided a detailed overview of its properties, synthesis, reactivity, and handling, intended to support researchers in leveraging this key building block for the advancement of drug discovery and development.

References

  • Al-Ghorbani, M., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 9(1), 14-23.
  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.
  • Hillebrand, L., et al. (2021). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry, 75(5), 414-423.
  • Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. (2009, October 22). Cole-Parmer. Retrieved from [Link]

  • Nacht, M., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
  • Development of a practical synthesis of etravirine via a microwave-promoted amination. (2018). Chemistry Central Journal, 12(1), 137.
  • Exploring 4-[(5-Bromo-4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

  • US20130123498A1 - Process for the preparation of etravirine and intermediates in the synthesis thereof. (2013). Google Patents.
  • EP2342186B1 - Process for synthesis of etravirine. (2011). Google Patents.
  • Etravirine. (2014, May 12). New Drug Approvals. Retrieved from [Link]

  • The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

Sources

"4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile: Structure, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in contemporary pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its molecular structure, physicochemical properties, and spectroscopic characterization. Furthermore, a detailed synthetic protocol is outlined, alongside a discussion of its crucial role as a building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs), exemplified by the synthesis of Etravirine. The guide integrates established scientific principles with practical considerations for its application in medicinal chemistry, supported by authoritative references.

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of heterocyclic compounds are paramount to the development of novel therapeutics. Among these, pyrimidine derivatives have emerged as a versatile scaffold, integral to the structure of numerous biologically active molecules. This compound (CAS No. 269055-75-6) is a highly functionalized pyrimidine derivative that has garnered significant attention as a critical intermediate in the synthesis of advanced pharmaceutical agents.

Its molecular architecture, featuring a halogen-rich pyrimidine core linked to a benzonitrile moiety, presents multiple reactive sites for further chemical transformations. This makes it a valuable precursor in the multi-step synthesis of complex drug molecules. Notably, this compound is a pivotal intermediate in the manufacturing of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections. This guide aims to provide a detailed technical examination of its molecular structure, synthesis, and its significance in the broader context of drug discovery.

Molecular Structure and Physicochemical Properties

Chemical Structure and Nomenclature

The molecule consists of a central pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, a bromine atom at position 5, and an amino linker at position 2, which connects to a benzonitrile group at the para position.

Caption: Molecular structure of the topic compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 269055-75-6[1]
Molecular Formula C₁₁H₅BrCl₂N₄[1]
Molecular Weight 343.99 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Boiling Point 524.3 ± 60.0 °C at 760 mmHg[3]
Density 1.8 ± 0.1 g/cm³[2]
Storage Temperature 2-8°C[3]
Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the compound.

Based on the analysis of spectra available in the public domain, the following ¹H and ¹³C NMR chemical shifts are assigned.

¹H NMR (DMSO-d₆) Chemical Shift (ppm) Multiplicity Assignment
Ar-H~8.0Doublet2H, benzonitrile protons ortho to -CN
Ar-H~7.8Doublet2H, benzonitrile protons meta to -CN
-NH-~10.5Singlet1H, amine proton
¹³C NMR (DMSO-d₆) Chemical Shift (ppm) Assignment
C=N~160C4/C6 of pyrimidine
C-N~158C2 of pyrimidine
C-N (Ar)~142Quaternary C of benzonitrile (attached to NH)
C-H (Ar)~133CH of benzonitrile (ortho to CN)
C-H (Ar)~120CH of benzonitrile (meta to CN)
-C≡N~118Cyano carbon
C-CN (Ar)~105Quaternary C of benzonitrile (attached to CN)
C-Br~100C5 of pyrimidine

Data extracted from spectra in patent US20130123498A1.

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H3300-3500Stretching
C≡N2220-2260Stretching
C=N, C=C (Aromatic)1500-1650Stretching
C-Cl600-800Stretching
C-Br500-600Stretching

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis and Manufacturing

Overview of Synthetic Strategies

The synthesis of this compound is typically achieved through a multi-step process, often starting from more readily available precursors. One common route involves the construction of the substituted pyrimidine ring followed by coupling with 4-aminobenzonitrile.

cluster_workflow Synthetic Workflow start 4-Guanidinobenzonitrile step1 Cyclization with Diethylmalonate start->step1 intermediate1 4-(4,6-dihydroxypyrimidin- 2-yl-amino)-benzonitrile step1->intermediate1 step2 Chlorination with POCl₃ intermediate1->step2 intermediate2 4-(4,6-dichloropyrimidin- 2-ylamino)benzonitrile step2->intermediate2 step3 Bromination with Br₂ intermediate2->step3 final_product 4-((5-Bromo-4,6-dichloropyrimidin- 2-yl)amino)benzonitrile step3->final_product

Caption: A common synthetic pathway for the target compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on procedures outlined in the patent literature.

Step 1: Synthesis of 4-(4,6-dihydroxypyrimidin-2-yl-amino)-benzonitrile

  • To a solution of sodium ethoxide in ethanol, add 4-guanidinobenzonitrile.

  • Add diethylmalonate dropwise to the mixture.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and acidify with a suitable acid to precipitate the product.

  • Filter, wash with water and ethanol, and dry to obtain the dihydroxy pyrimidine derivative.

Step 2: Synthesis of 4-(4,6-dichloropyrimidin-2-ylamino)benzonitrile

  • Suspend the dihydroxy pyrimidine derivative in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for several hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate) to precipitate the dichloro derivative.

  • Filter, wash with water, and dry.

Step 3: Synthesis of this compound

  • Dissolve the dichloro derivative in a suitable solvent such as aqueous methanol.

  • Add sodium bicarbonate, followed by the dropwise addition of bromine.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine.

  • Filter the precipitate, wash with water, and dry to yield the final product.

Role in Drug Discovery and Development

Key Intermediate for Etravirine

The primary application of this compound is as a key intermediate in the synthesis of Etravirine. In the subsequent synthetic step, one of the chlorine atoms on the pyrimidine ring is displaced by 4-hydroxy-3,5-dimethylbenzonitrile.

Mechanism of Action of Diarylpyrimidine Derivatives

Diarylpyrimidine (DAPY) derivatives, including Etravirine, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

cluster_moa Mechanism of Diarylpyrimidine NNRTIs nnrti Diarylpyrimidine (e.g., Etravirine) binding Binding nnrti->binding rt HIV-1 Reverse Transcriptase pocket Allosteric Pocket rt->pocket pocket->binding conformational_change Conformational Change binding->conformational_change inhibition Inhibition of Enzyme Activity conformational_change->inhibition process Reverse Transcription inhibition->process viral_rna Viral RNA viral_rna->process proviral_dna Proviral DNA process->proviral_dna

Caption: Conceptual diagram of NNRTI mechanism of action.

Structure-Activity Relationship (SAR) Insights

The structural features of this compound are crucial for the activity of its derivatives. The halogenated pyrimidine core provides a rigid scaffold for the correct orientation of the molecule within the binding pocket of the reverse transcriptase. The reactive chlorine and bromine atoms allow for the introduction of various substituents, enabling the fine-tuning of the molecule's potency, resistance profile, and pharmacokinetic properties. The benzonitrile group is also a common feature in many NNRTIs, contributing to the overall binding affinity.

Handling, Storage, and Safety

This compound is intended for research use only. It may be harmful if swallowed and can cause skin and eye irritation.[1] It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool (2-8°C), dry place in a tightly sealed container.[3]

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its highly functionalized structure provides a versatile platform for the synthesis of complex pharmaceutical agents, most notably the anti-HIV drug Etravirine. A thorough understanding of its molecular structure, properties, and synthesis is essential for researchers and developers working on novel therapeutics. This guide has provided a detailed overview of these aspects, underscoring the compound's significance in the ongoing efforts to combat viral diseases.

References

  • Exploring 4-[(5-Bromo-4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: A Key Intermediate in Pharmaceutical Synthesis. [Link]

  • Pharmaffiliates. 4-((5-Bromo-4,6-dichloropyrimidin-2-yl-4,5,6-13C3)amino)benzonitrile. [Link]

  • Google Patents. WO2016059646A2 - Improved process for the preparation of 4-[6-amino-5-bromo-2-[(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile.
  • PMC. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. [Link]

  • Google Patents.
  • Chemdad. BENZONITRILE, 4-[(5-BROMO-4,6-DICHLORO-2-PYRIMIDINYL)AMINO]-. [Link]

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An In-depth Technical Guide to 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile: From Synthetic Intermediate to Antiviral Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile, a key chemical intermediate in the synthesis of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. While the primary role of this compound is as a precursor in pharmaceutical manufacturing, this guide will elucidate its critical function in the synthetic pathway of Etravirine and, by extension, the mechanism of action of the resulting antiretroviral drug. Furthermore, the broader biological potential of the pyrimidine scaffold, from which this compound is derived, will be explored, highlighting its significance in medicinal chemistry. This document will delve into the synthetic route, the molecular mechanism of the final active pharmaceutical ingredient, and relevant experimental protocols for the evaluation of anti-HIV agents, thereby providing a complete scientific narrative from chemical synthesis to therapeutic action.

Introduction: The Identity of this compound

This compound is a halogenated pyrimidine derivative with the chemical formula C₁₁H₅BrCl₂N₄.[1] Its structure, characterized by a dichloropyrimidine ring substituted with a bromine atom and a 4-cyanophenylamino group, makes it a versatile building block in organic synthesis.[1] The principal and most well-documented application of this compound is its role as a crucial intermediate in the multi-step synthesis of Etravirine (brand name Intelence), a potent antiretroviral drug used in the treatment of HIV-1 infection.[1][2]

Pivotal Role in the Synthesis of Etravirine

The synthesis of Etravirine involves a series of chemical transformations where this compound serves as a key structural component. One of the documented synthetic pathways involves the reaction of this intermediate with 4-hydroxy-3,5-dimethylbenzonitrile.[2][3][4] In this nucleophilic aromatic substitution reaction, one of the chlorine atoms on the pyrimidine ring is displaced by the phenoxide of 4-hydroxy-3,5-dimethylbenzonitrile. Subsequent amination of the remaining chloro group yields Etravirine.[2]

The following diagram illustrates a simplified workflow for the synthesis of Etravirine, highlighting the central role of this compound.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final_synthesis Final Product Synthesis 5-bromo-2,4,6-trichloropyrimidine 5-bromo-2,4,6-trichloropyrimidine Intermediate_Formation 4-((5-Bromo-4,6- dichloropyrimidin-2-yl)amino)benzonitrile 5-bromo-2,4,6-trichloropyrimidine->Intermediate_Formation Reaction with 4-aminobenzonitrile 4-aminobenzonitrile 4-aminobenzonitrile->Intermediate_Formation Reaction_Step_2 Nucleophilic Aromatic Substitution Intermediate_Formation->Reaction_Step_2 Reacts with 4-hydroxy-3,5-dimethylbenzonitrile 4-hydroxy-3,5-dimethylbenzonitrile 4-hydroxy-3,5-dimethylbenzonitrile->Reaction_Step_2 Intermediate_2 Etravirine Precursor Reaction_Step_2->Intermediate_2 Ammonolysis Amination Intermediate_2->Ammonolysis Etravirine Etravirine Ammonolysis->Etravirine

Caption: Synthetic workflow for Etravirine.

The End Goal: Mechanism of Action of Etravirine

As the biological activity of this compound is intrinsically linked to its final product, Etravirine, understanding the mechanism of action of Etravirine is paramount. Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme.[5][6]

HIV-1 RT is a crucial enzyme for the replication of the virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome.[7] NNRTIs, including Etravirine, are allosteric inhibitors that bind to a hydrophobic pocket on the RT enzyme, distinct from the active site.[7][8] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase activity, thereby halting viral replication.[7][8]

The molecular flexibility of Etravirine allows it to bind to the RT enzyme in multiple conformations.[5] This adaptability is a key feature that enables Etravirine to maintain its efficacy against HIV-1 strains that have developed resistance to first-generation NNRTIs through mutations in the NNRTI binding pocket.[5][6]

The following diagram illustrates the HIV-1 life cycle and the point of inhibition by Etravirine.

G cluster_host_cell Host Cell Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating Reverse_Transcription 3. Reverse Transcription (Viral RNA -> DNA) Uncoating->Reverse_Transcription Integration 4. Integration into Host DNA Reverse_Transcription->Integration Transcription_Translation 5. Transcription & Translation Integration->Transcription_Translation Assembly 6. Viral Assembly Transcription_Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion HIV_Virion->Entry Etravirine Etravirine Etravirine->Reverse_Transcription Inhibits

Caption: HIV-1 life cycle and Etravirine's point of inhibition.

Broader Biological Significance of the Pyrimidine Scaffold

The pyrimidine ring, the core structure of this compound, is a privileged scaffold in medicinal chemistry. Pyrimidine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[9][10][11][12][13] This broad applicability stems from the ability of the pyrimidine core to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological targets.[13] In oncology, for instance, pyrimidine derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation.[9]

Experimental Evaluation of Anti-HIV Activity

To assess the efficacy of compounds like Etravirine, which are the culmination of synthetic pathways involving intermediates such as this compound, specific in vitro assays are employed. A fundamental method is the HIV-1 reverse transcriptase assay.

Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against HIV-1 reverse transcriptase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is purified. A poly(rA)-oligo(dT) template-primer is used as the substrate, along with deoxythymidine triphosphate (dTTP) labeled with a radioisotope (e.g., ³H) or a fluorescent tag.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the HIV-1 RT enzyme, the template-primer, labeled dTTP, and varying concentrations of the test compound (e.g., Etravirine).

  • Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for DNA synthesis.

  • Termination and Detection: The reaction is stopped, and the newly synthesized DNA is captured, often on a filter membrane. The amount of incorporated labeled dTTP is quantified using a scintillation counter or a fluorescence reader.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) is determined by plotting the percentage of inhibition against the compound concentration.

CompoundIC₅₀ (nM) against Wild-Type HIV-1 RTIC₅₀ (nM) against K103N Mutant RT
Etravirine 2.54.1
Efavirenz 2.2>1000
Nevirapine 40>5000

Table 1: Representative IC₅₀ values for selected NNRTIs against wild-type and a common resistant mutant of HIV-1 RT. Data are illustrative.

Conclusion

While this compound does not have a defined mechanism of action in a biological context itself, its role as a key synthetic intermediate is indispensable for the production of the potent anti-HIV drug, Etravirine. This guide has illuminated the journey of this molecule from a chemical building block to its ultimate contribution to a life-saving therapeutic. The detailed examination of Etravirine's mechanism of action as a second-generation NNRTI underscores the critical importance of rational drug design and synthesis in addressing the challenges of drug resistance. The broader context of the pyrimidine scaffold's versatility further emphasizes the enduring value of this heterocyclic system in the ongoing quest for novel therapeutic agents.

References

  • The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery. (2025). Benchchem.
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  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
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  • Process for the preparation of etravirine and intermediates in the synthesis thereof. (n.d.).
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An In-Depth Technical Guide on the Biological Significance of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Contribution of a Key Intermediate

In the landscape of pharmaceutical research and development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to a successful therapeutic is paved with critical, yet often unsung, molecular heroes: the intermediates. This guide delves into the technical and biological significance of one such molecule, 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile . While direct biological activity data for this compound is not extensively documented, its role as a pivotal precursor in the synthesis of potent antiviral agents, most notably the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, underscores its profound importance. This document will illuminate the structural and functional rationale behind its use, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its contribution to modern medicine.

Compound Profile: this compound

This compound is a highly functionalized heterocyclic molecule, characterized by a di-chlorinated, brominated pyrimidine ring linked to a benzonitrile moiety via an amino bridge.[1] Its multifaceted structure, featuring multiple reactive sites, makes it a versatile and valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 269055-75-6[1]
Molecular Formula C₁₁H₅BrCl₂N₄[1]
Molecular Weight 343.99 g/mol [1]
Appearance Off-white to white crystalline powder[2]
Primary Application Intermediate in the synthesis of HIV replication inhibitors (e.g., Etravirine)[1][3]

The strategic placement of halogen atoms (bromine and chlorine) on the pyrimidine ring, coupled with the electron-withdrawing benzonitrile group, provides a rich chemical handle for subsequent synthetic transformations.[1]

The Pivotal Role in Etravirine Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of Etravirine, a diarylpyrimidine (DAPY) NNRTI used in the treatment of HIV-1 infection.[4] The synthesis of Etravirine from this intermediate is a multi-step process that highlights the chemical versatility of the precursor.

Synthetic Workflow: From Intermediate to API

A common synthetic route involves the initial reaction of 5-bromo-2,4,6-trichloropyrimidine with 4-aminobenzonitrile to yield our compound of interest.[4] This is followed by a nucleophilic aromatic substitution reaction and subsequent amination to arrive at the final Etravirine structure.

Etravirine_Synthesis start 5-Bromo-2,4,6-trichloropyrimidine + 4-Aminobenzonitrile intermediate This compound start->intermediate Dioxane, Reflux step2 Nucleophilic Aromatic Substitution with 4-hydroxy-3,5-dimethylbenzonitrile intermediate->step2 intermediate2 4-((5-Bromo-4-((4-cyano-2,6-dimethylphenyl)oxy)-6-chloropyrimidin-2-yl)amino)benzonitrile step2->intermediate2 N-methylpyrrolidone step3 Amination (e.g., with Ammonia) intermediate2->step3 etravirine Etravirine step3->etravirine High Temperature & Pressure

Figure 1: A simplified workflow for the synthesis of Etravirine, highlighting the central role of the topic intermediate.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established synthetic routes.[4]

  • Synthesis of this compound:

    • To a solution of 5-bromo-2,4,6-trichloropyrimidine in a suitable solvent such as dioxane, add 4-aminobenzonitrile.

    • The reaction mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC or HPLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated, for instance, by filtration, and purified if necessary.

  • Synthesis of the Diaryl Ether Intermediate:

    • The previously synthesized intermediate is dissolved in a high-boiling point solvent like N-methylpyrrolidone.

    • 4-hydroxy-3,5-dimethylbenzonitrile and a suitable base are added to the mixture.

    • The reaction is heated to facilitate the nucleophilic aromatic substitution of one of the chlorine atoms.

    • Work-up and purification yield the diaryl ether intermediate.

  • Final Amination to Yield Etravirine:

    • The diaryl ether intermediate is subjected to amination, typically using ammonia in a pressure vessel at elevated temperatures.[4]

    • This step replaces the remaining chlorine atom with an amino group, completing the synthesis of Etravirine.

    • The final product is then purified to meet pharmaceutical standards.

Biological Significance through Structure-Activity Relationship (SAR)

While this compound itself is not the active agent, its constituent parts are crucial for the biological activity of Etravirine. The diarylpyrimidine class of NNRTIs is known for its unique ability to bind to a flexible, allosteric pocket on the HIV-1 reverse transcriptase enzyme.[5][6]

The Diarylpyrimidine Core

The central pyrimidine ring, provided by the intermediate, serves as the scaffold for the two "wings" of the diarylpyrimidine structure. This "butterfly-like" conformation allows the molecule to adapt to mutations in the binding pocket of the reverse transcriptase, a key reason for the improved resistance profile of second-generation NNRTIs like Etravirine.[7]

The Role of the Benzonitrile Moiety

The 4-cyanophenyl group (benzonitrile) is a common feature in many potent NNRTIs. This group often engages in key interactions within the binding pocket, such as π-π stacking with aromatic residues like Tyr181 and Tyr188.[8] The nitrile group itself can also form hydrogen bonds with the backbone of the enzyme.[8]

The Importance of Halogenation

The bromine atom at the 5-position of the pyrimidine ring, a feature of our intermediate, is known to enhance the potency of diarylpyrimidine NNRTIs.[9] Halogen atoms can increase binding affinity through various mechanisms, including halogen bonding and by influencing the overall electronic properties and conformation of the molecule.

SAR_Contributions Intermediate This compound Pyrimidine Central Pyrimidine Scaffold Intermediate->Pyrimidine Benzonitrile 4-Cyanophenyl 'Wing' Intermediate->Benzonitrile Halogens Bromo and Chloro Substituents Intermediate->Halogens Activity1 Provides the core structure for the 'butterfly-like' conformation of Etravirine Pyrimidine->Activity1 Activity2 Engages in π-π stacking and hydrogen bonding within the RT binding pocket Benzonitrile->Activity2 Activity3 Enhances binding affinity and potency; contributes to the high genetic barrier to resistance Halogens->Activity3

Figure 2: The structural contributions of the intermediate to the biological activity of Etravirine.

Mechanism of Action of the Final Product: Etravirine

Etravirine, and other NNRTIs, are allosteric inhibitors of HIV-1 reverse transcriptase.[5][6] They do not bind to the active site of the enzyme but rather to a nearby hydrophobic pocket known as the NNRTI binding pocket (NNIBP).[8]

Binding of Etravirine to the NNIBP induces conformational changes in the enzyme, primarily affecting the "thumb" and "finger" subdomains. This distortion of the enzyme's structure reduces its flexibility and catalytic efficiency, thereby inhibiting the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.[5][6] The structural features endowed by this compound are instrumental in ensuring a snug and adaptable fit within this pocket, leading to potent inhibition.

Conclusion: A Testament to the Importance of Chemical Scaffolds

References

  • Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. PubMed Central.
  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase.
  • Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. RSC Publishing.
  • This compound. Benchchem.
  • Structure-Based Drug Design Yields Diarylpyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. R Discovery.
  • Anti-HIV potential of diarylpyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors: design, synthesis, docking, TOPKAT analysis and molecular dynamics simul
  • This compound. Methylamine Supplier.
  • Development of a practical synthesis of etravirine via a microwave-promoted amin
  • Biological and clinical cut-off analyses for etravirine in the PhenoSense (TM) HIV assay. Libronix.
  • 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. PubChem.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Upd
  • 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. Changzhou Huaren Chemical Co., Ltd.
  • 4-[(5-bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile - C11H5BrCl2N4. Chemspace.
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Unlocking the Therapeutic Potential of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Intermediate – A Perspective on Latent Therapeutic Value

To the seasoned researcher in drug discovery, the compound 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile is primarily recognized as a crucial building block. It is a key intermediate in the synthesis of etravirine, a non-nucleoside reverse transcriptase inhibitor vital in the management of HIV-1 infection[1]. Its meticulously designed structure, featuring a halogenated pyrimidine core and a benzonitrile moiety, facilitates the intricate molecular architecture of this established antiviral agent.

However, to dismiss this molecule as a mere stepping stone would be to overlook the vast, untapped potential inherent in its chemical scaffold. The pyrimidine ring system is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology[2]. The 2-aminopyrimidine motif, in particular, is a well-established pharmacophore known to interact with the hinge region of protein kinases, making it a fertile ground for the development of targeted cancer therapies.

This technical guide, therefore, adopts a dual perspective. We will first meticulously dissect the established role of this compound as a synthetic intermediate, providing a robust understanding of its chemical utility. Subsequently, and more importantly, we will embark on a forward-looking exploration of its potential therapeutic applications. Drawing upon structure-activity relationships of analogous compounds and established experimental paradigms, we will construct a scientifically rigorous hypothesis for its latent bioactivity and provide the detailed methodologies required to unlock it. This document is intended to be a catalyst for innovation, encouraging the scientific community to look beyond the known and explore the full therapeutic horizon of this versatile molecule.

Part 1: The Established Role - A Cornerstone in Antiviral Synthesis

The primary and well-documented application of this compound is as a pivotal intermediate in the multi-step synthesis of Etravirine[1]. The strategic placement of its functional groups—the reactive bromine and chlorine atoms on the pyrimidine ring and the cyano group on the phenyl ring—offers multiple sites for controlled chemical transformations[3].

The synthesis of Etravirine from this intermediate generally involves a series of nucleophilic aromatic substitution (SNAr) reactions. The halogenated pyrimidine core is highly susceptible to nucleophilic attack, allowing for the sequential introduction of the other key fragments of the final drug molecule. While several synthetic routes have been published, a common strategy involves the reaction of this compound with an appropriate aminophenol derivative, followed by further modifications to yield Etravirine. The specific reaction conditions, including the choice of base, solvent, and temperature, are critical for optimizing the yield and purity of the final product.

Below is a generalized workflow illustrating the pivotal role of our subject compound in the synthesis of Etravirine.

G A Starting Materials (e.g., 2,4,6-trichloropyrimidine, 4-aminobenzonitrile) B Synthesis of This compound A->B C Nucleophilic Aromatic Substitution with aminophenol derivative B->C D Further Synthetic Modifications C->D E Final Product: Etravirine D->E G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates No_Phosphorylation No Phosphorylation Kinase->No_Phosphorylation Compound This compound Compound->Kinase Competitively Binds

Caption: Hypothesized competitive ATP-binding mechanism of this compound.

Part 3: Experimental Validation - A Roadmap for Discovery

To empirically test the hypothesized therapeutic potential of this compound, a systematic and multi-tiered experimental approach is required. The following protocols provide a robust framework for the initial in vitro characterization of this compound.

In Vitro Kinase Inhibition Assays

The first step in validating our hypothesis is to assess the direct inhibitory activity of the compound against a panel of purified kinases. A luminescence-based assay is a common and high-throughput method for this purpose.

Protocol: Luminescence-Based In Vitro Kinase Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup (96-well plate format):

    • To each well, add 2.5 µL of the serially diluted compound or a DMSO control.

    • Add 2.5 µL of the kinase of interest (e.g., JAK2, PAK4, FAK) in an appropriate kinase assay buffer.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be empirically determined for each kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation:

Kinase TargetHypothetical IC50 (nM)
Kinase A15
Kinase B250
Kinase C>10,000

A low IC50 value indicates potent inhibition of the target kinase.

Cell-Based Assays for Anticancer Activity

Following the identification of potential kinase targets, the next logical step is to evaluate the compound's effect on cancer cell viability and proliferation. The MTT and XTT assays are reliable colorimetric methods for this purpose.[2][4]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, HCT-116, PC-3, MCF-7) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

G A Seed Cancer Cells in 96-well Plate B Treat with This compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (IC50) G->H

Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Directions

While this compound has a well-defined role as a synthetic intermediate, its inherent structural features strongly suggest a latent potential as a direct therapeutic agent, particularly as a kinase inhibitor for oncology applications. The experimental framework provided in this guide offers a clear and scientifically rigorous path to exploring this hypothesis.

Future research should focus on a broad kinase screening panel to identify the primary targets of this compound. Subsequent structure-activity relationship (SAR) studies, involving the systematic modification of the pyrimidine and benzonitrile rings, could lead to the development of novel analogs with enhanced potency and selectivity. In vivo studies in relevant animal models will be the ultimate validation of its therapeutic efficacy.

It is our hope that this guide will inspire researchers to look beyond the established applications of chemical intermediates and to explore the vast and often untapped therapeutic potential that lies within these fascinating molecules.

References

  • Navigating the Synthesis of Etravirine: The Crucial Role of Key Intermediates. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) - PubMed. (URL: [Link])

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - RSC Publishing. (URL: [Link])

  • Cell-based Assays for Drug Discovery | Reaction Biology. (URL: [Link])

  • Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed. (URL: [Link])

  • 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (URL: [Link])

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (URL: [Link])

  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed. (URL: [Link])

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) - ResearchGate. (URL: [Link])

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (URL: [Link])

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4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile: A Cornerstone Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS No. 269055-75-6), a pivotal intermediate in pharmaceutical synthesis. We will delve into its physicochemical properties, established synthetic methodologies, and its critical role as a versatile building block in medicinal chemistry. The primary focus will be on its established application in the synthesis of the HIV non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine, and its burgeoning potential in the development of novel therapeutics, particularly in oncology. This document is intended to serve as a detailed resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application of this high-value compound.

Core Compound Profile: Physicochemical and Structural Characteristics

This compound is a highly functionalized heterocyclic compound, distinguished by a trifecta of reactive sites that render it exceptionally valuable for synthetic diversification.[1][2] Its structure features a central pyrimidine ring, a core scaffold in numerous biologically active molecules, linked via an amino bridge to a benzonitrile moiety.[1][2] The pyrimidine ring is heavily substituted with two chlorine atoms and one bromine atom, providing multiple, differentially reactive handles for subsequent chemical modifications.

The strategic arrangement of these functional groups allows for a programmed, stepwise approach to building molecular complexity, a highly desirable attribute in the synthesis of targeted therapeutics.[1] The compound typically presents as a white to light yellow crystalline powder and meets stringent purity standards (≥98% by HPLC) required for pharmaceutical development.[1][3]

Property Value Reference
CAS Number 269055-75-6[1][3][4]
Molecular Formula C₁₁H₅BrCl₂N₄[1][2][3]
Molecular Weight 343.99 g/mol [1][2][3]
Appearance White to light yellow crystalline powder[3]
Purity ≥98% (HPLC)[1]
Boiling Point 524.3 ± 60.0 °C at 760 mmHg[3]
Density 1.8 ± 0.1 g/cm³[3]
Storage Store sealed in dry conditions at 2-8°C[1][5]

Synthesis and Mechanism: Crafting the Core Intermediate

The synthesis of this compound is most effectively achieved through a stepwise halogenation-amination sequence. This approach provides excellent control over the final structure and yields the desired product in high purity. The causality behind this specific pathway lies in the deliberate activation of the pyrimidine core before coupling with the aminobenzonitrile fragment.

Workflow: Synthesis of the Target Intermediate

A 4,6-Dichloropyrimidine B Bromination (Br₂, Acetic Acid, 80°C) A->B Step 1: Halogenation C 5-Bromo-4,6-dichloropyrimidine (Activated Intermediate) B->C E Nucleophilic Aromatic Substitution (SNAr) (Cs₂CO₃, DMSO, 100°C) C->E D 4-Aminobenzonitrile D->E Step 2: Coupling F This compound (Final Product) E->F

Caption: Synthetic workflow for the target compound.

Detailed Synthesis Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.[1]

PART A: BROMINATION OF THE PYRIMIDINE CORE

  • Rationale: The initial bromination at the 5-position of the 4,6-dichloropyrimidine ring is a critical activation step. This electron-withdrawing group further enhances the electrophilicity of the carbon atoms at the 2, 4, and 6 positions, priming the ring for the subsequent nucleophilic substitution.

  • Procedure:

    • To a solution of 4,6-dichloropyrimidine in acetic acid, add bromine (Br₂) dropwise at room temperature.

    • Heat the reaction mixture to 80°C and maintain for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Upon completion, cool the mixture and quench with a suitable reducing agent (e.g., sodium thiosulfate solution) to neutralize excess bromine.

    • The product, 5-Bromo-4,6-dichloropyrimidine, can be isolated via extraction and purified by recrystallization or column chromatography.

PART B: NUCLEOPHILIC AROMATIC SUBSTITUTION (SNAr)

  • Rationale: The coupling of the activated pyrimidine core with 4-aminobenzonitrile proceeds via an SNAr mechanism. The choice of a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is crucial to deprotonate the amine, generating a potent nucleophile without competing in the substitution. A polar aprotic solvent like DMSO is used to solubilize the reagents and facilitate the reaction, which requires elevated temperatures (e.g., 100°C) to overcome the activation energy barrier.

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve the 5-Bromo-4,6-dichloropyrimidine intermediate and 4-aminobenzonitrile in anhydrous DMSO.

    • Add cesium carbonate (Cs₂CO₃) to the mixture.

    • Heat the reaction to 100°C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water to precipitate the crude product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • The final product can be further purified by column chromatography or recrystallization to achieve >98% purity. Isolated yields for this step are typically in the range of 78-82%.[1]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for building complex, biologically active molecules.[2]

The Pyrimidine Scaffold: A Privileged Structure

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry.[6] As a fundamental component of the nucleic acids thymine, cytosine, and uracil, its structure is inherently recognized by a multitude of biological systems.[7] Pyrimidine derivatives are bioisosteres of purines, enabling them to interact with a wide array of enzymes and receptors, leading to diverse pharmacological effects including anticancer, antiviral, and anti-inflammatory activities.[6][8][9]

Primary Application: Synthesis of Etravirine (NNRTI for HIV)

The most prominent application of this intermediate is in the synthesis of Etravirine, a second-generation NNRTI used in the treatment of HIV-1 infection.[3] Etravirine's unique diarylpyrimidine structure provides the flexibility needed to bind to the allosteric site of the HIV reverse transcriptase enzyme, effectively inhibiting viral replication, even against strains resistant to first-generation NNRTIs.

The synthesis of Etravirine leverages the differential reactivity of the halogen atoms on the this compound core, allowing for sequential, site-selective palladium-catalyzed cross-coupling reactions to install the other aromatic fragments of the final drug molecule.

A Core Intermediate (C₁₁H₅BrCl₂N₄) B Sequential Cross-Coupling & Functionalization A->B Versatile Scaffold C Etravirine (Final API) B->C D HIV Reverse Transcriptase (Allosteric Site Binding) C->D Mechanism of Action E Inhibition of Viral Replication D->E

Sources

An In-depth Technical Guide to 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile, a pivotal chemical intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, underlying reaction mechanisms, analytical characterization, and its significant role as a precursor to potent antiviral agents.

Introduction: A Key Building Block for Diarylpyrimidine NNRTIs

This compound (CAS No. 269055-75-6) is a highly functionalized heterocyclic compound that has garnered significant attention in pharmaceutical research.[1] Its structure, featuring a halogen-rich pyrimidine core linked to a benzonitrile moiety, makes it a versatile and reactive building block for the synthesis of complex drug molecules.[2]

The primary importance of this compound lies in its role as a key intermediate in the synthesis of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Etravirine is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection, particularly in patients with resistance to first-generation NNRTIs.[3] The unique diarylpyrimidine (DAPY) scaffold of Etravirine, constructed using this intermediate, provides the flexibility to bind to mutant forms of the HIV-1 reverse transcriptase enzyme.[4] This guide will elucidate the critical aspects of its synthesis and its pathway to becoming part of a life-saving therapeutic.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its effective use in synthetic and research applications.

PropertyValueSource(s)
CAS Number 269055-75-6[5][6]
Molecular Formula C₁₁H₅BrCl₂N₄[5]
Molecular Weight 343.99 g/mol [5]
Appearance White to light yellow crystalline powder[1]
Purity ≥98% (by HPLC)[5]
Boiling Point 524.3 ± 60.0 °C at 760 mmHg[1]
Density 1.8 ± 0.1 g/cm³[1]
Storage Sealed in dry conditions at 2-8°C[7]

The molecule's structure is defined by a central pyrimidine ring, which is rendered highly electron-deficient by the presence of three halogen substituents (one bromine and two chlorines). This electron deficiency is key to its reactivity, particularly in nucleophilic aromatic substitution reactions. The 2-amino linkage to a benzonitrile group provides another site for potential functionalization and contributes to the overall electronic and steric profile of the molecule, which is crucial for its subsequent transformations into diarylpyrimidine drugs.[2]

Synthesis and Mechanistic Insights

The discovery and development of this intermediate are intrinsically linked to the quest for novel anti-HIV agents. Its synthesis is a prime example of strategic heterocyclic chemistry, primarily relying on the principles of Nucleophilic Aromatic Substitution (SNAr).

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring, especially when substituted with multiple halogens, is an electron-poor (π-deficient) system, making it susceptible to attack by nucleophiles.[8] The SNAr mechanism is the cornerstone of this compound's synthesis. This reaction proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack: A nucleophile (in this case, the amino group of 4-aminobenzonitrile) attacks one of the electrophilic carbon atoms on the pyrimidine ring bearing a halogen (a good leaving group). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the halide leaving group.

The presence of multiple electron-withdrawing halogen atoms on the pyrimidine ring is critical as they stabilize the negative charge of the Meisenheimer intermediate, thereby accelerating the reaction.[9]

Synthetic Strategy: Stepwise Halogenation and Amination

A common and effective route for the synthesis of this compound involves a multi-step process that builds the molecule sequentially. A key patent outlines a method starting from 4-guanidinobenzonitrile, which is first cyclized and then halogenated before the final coupling.[10]

The process can be conceptually broken down as follows:

  • Pyrimidine Ring Formation: Cyclization of 4-guanidinobenzonitrile with a suitable partner like diethyl malonate yields a dihydroxypyrimidine derivative.

  • Chlorination: The hydroxyl groups are converted to chlorides using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), resulting in a dichloropyrimidine core.

  • Bromination: A bromine atom is introduced at the C5 position.

  • Nucleophilic Aromatic Substitution: The final key step is the reaction of the resulting 5-bromo-4,6-dichloropyrimidine derivative with 4-aminobenzonitrile.

Synthesis_Workflow cluster_0 Core Pyrimidine Synthesis cluster_1 Final SNAr Coupling A 4-Guanidinobenzonitrile B 4-((4,6-Dihydroxypyrimidin-2-yl)amino)benzonitrile A->B Cyclization (e.g., with diethyl malonate) C 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile B->C Chlorination (POCl3) D 5-Bromo-4,6-dichloropyrimidin-2-amine precursor C->D Bromination (Br2) F This compound D->F Nucleophilic Aromatic Substitution (SNAr) E 4-Aminobenzonitrile E->F

Caption: Generalized workflow for the synthesis of the target intermediate.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the need for regioselectivity and high yield. In the final SNAr step, the reaction must selectively occur at the C2 position of the pyrimidine ring. The reactivity of halogenated pyrimidines is position-dependent; C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. However, the specific substitution pattern on the precursor and the reaction conditions can steer the selectivity. The synthesis of the Etravirine precursor specifically involves the displacement of a leaving group at the C2 position, which is achieved by using a pre-functionalized pyrimidine where the C4 and C6 positions are already chlorinated.[11]

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for SNAr reactions on pyrimidine systems as described in the patent literature.[10] Note: This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory safety conditions.

Objective: To synthesize this compound.

Materials:

  • 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile

  • Bromine (Br₂)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material, 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile, in aqueous methanol.

  • Base Addition: Add sodium bicarbonate to the solution. The base acts as a scavenger for the HBr generated during the reaction.

  • Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine in methanol dropwise to the stirred reaction mixture. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any excess bromine.

  • Precipitation & Isolation: Add water to the reaction mixture to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the final product as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using HPLC, Mass Spectrometry, and NMR spectroscopy.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, a suite of analytical techniques must be employed.

TechniqueExpected Observations
HPLC A single major peak with a purity of ≥98% under standard reverse-phase conditions.
Mass Spec (ESI) Expected [M+H]⁺ ion at approximately 342.9, 344.9, and 346.9 m/z, corresponding to the isotopic pattern of one bromine and two chlorine atoms.
¹H-NMR Aromatic protons of the benzonitrile ring would appear as two doublets in the range of 7.5-8.0 ppm. The N-H proton would appear as a singlet, which may be broad and its chemical shift solvent-dependent.
¹³C-NMR Signals corresponding to the quaternary carbons of the pyrimidine ring (C2, C4, C5, C6), the carbons of the benzonitrile ring, and the nitrile carbon (around 118-120 ppm).

Note: The exact chemical shifts for NMR will depend on the solvent used (e.g., DMSO-d₆ or CDCl₃).

Application in Drug Discovery: A Precursor to HIV-1 NNRTIs

The principal application of this compound is as a late-stage intermediate in the synthesis of Etravirine and other related diarylpyrimidine NNRTIs.[12][13] The subsequent synthetic steps typically involve sequential SNAr reactions at the C4 and C6 positions, displacing the remaining chlorine atoms to build the final drug molecule.

Mechanism of Action of Diarylpyrimidine NNRTIs

NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[14] They do not bind to the enzyme's active site but to a nearby hydrophobic pocket known as the NNRTI binding pocket (NNIBP).[15]

Binding of an NNRTI like Etravirine to this pocket induces conformational changes in the enzyme, which:

  • Reduces the mobility of the enzyme's "thumb" and "finger" subdomains.

  • Distorts the geometry of the catalytic residues (Asp110, Asp185, Asp186) in the active site.

  • Ultimately blocks the polymerase activity, preventing the conversion of the viral RNA genome into proviral DNA.[16]

This mechanism effectively halts the viral replication cycle at a critical stage.[12] The diarylpyrimidine structure, enabled by the title intermediate, provides a unique "wobble" capacity within the binding pocket, allowing it to maintain potency against viral strains that have developed mutations conferring resistance to earlier NNRTIs.[17]

NNRTI_Mechanism cluster_hiv HIV-1 Replication Cycle cluster_inhibition Inhibition Pathway ViralRNA Viral RNA Genome ProviralDNA Proviral DNA ViralRNA->ProviralDNA Reverse Transcription Integration Integration into Host Genome ProviralDNA->Integration RT HIV-1 Reverse Transcriptase (RT) ActiveSite Polymerase Active Site RT->ActiveSite Contains NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->RT Part of NNIBP->ActiveSite Induces Conformational Change in Block Polymerase Activity BLOCKED ActiveSite->Block Leads to Etravirine Etravirine (Diarylpyrimidine NNRTI) Etravirine->NNIBP Binds to Block->ProviralDNA Prevents Formation

Caption: Mechanism of action of diarylpyrimidine NNRTIs like Etravirine.

Conclusion

This compound is more than a mere chemical reagent; it is a testament to the power of rational drug design and advanced organic synthesis. Its discovery was driven by the urgent need for more resilient antiretroviral therapies, and its synthesis showcases the strategic application of fundamental principles of heterocyclic chemistry. For researchers in the field, a deep understanding of this intermediate's properties, synthesis, and mechanism of action provides a crucial foundation for the development of the next generation of therapeutics targeting HIV and potentially other diseases. The continued exploration of derivatives built from this versatile scaffold holds significant promise for future drug discovery efforts.

References

  • Spence, R., et al. (1995). Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors. PubMed. Available at: [Link]

  • Hsiou, Y., et al. (1998). Mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors. UCLA MBI Available at: [Link]

  • Sluis-Cremer, N., et al. (2004). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. PMC - NIH. Available at: [Link]

  • Tantillo, C., et al. (2009). HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate. PMC - NIH. Available at: [Link]

  • Feng, Y., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal. Available at: [Link]

  • Feng, Y., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Springer. Available at: [Link]

  • The Categories, Mechanisms and Features of Nonnucleoside Reverse Transcriptase Inhibitors of HIV-1. ResearchGate. Available at: [Link]

  • Process for synthesis of etravirine. Google Patents.
  • Synthesis of etravirine with 2,4,6-trichloropyrimidine (6) as starting material. ResearchGate. Available at: [Link]

  • Etravirine - New Drug Approvals. New Drug Approvals. Available at: [Link]

  • Supplementary Information. Universidade Federal de Santa Catarina. Available at: [Link]

  • The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. PubMed Central. Available at: [Link]

  • Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site. PubMed Central. Available at: [Link]

  • Structure-Activity Relationship Studies on Clinically Relevant HIV-1 NNRTIs. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Structure-based design of novel 2,4,5-trisubstituted pyrimidine derivatives as potent HIV-1 NNRTIs by exploiting the tolerant regions in NNTRIs binding pocket. PubMed. Available at: [Link]

  • Process for synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitor. Google Patents.
  • Exploring 4-[(5-Bromo-4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: A Key Intermediate in Pharmaceutical Synthesis. Boron-based Compound Supplier. Available at: [Link]

Sources

A Technical Guide to the Solubility Profile of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS No. 269055-75-6), a key chemical intermediate in pharmaceutical research, particularly for the synthesis of HIV replication inhibitors.[1] Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility characteristics and presents detailed, field-proven methodologies for its empirical determination. We will explore the critical distinction between kinetic and thermodynamic solubility, providing step-by-step protocols for both assay types. This guide is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development who require a robust understanding of this compound's physicochemical properties to advance their work.

Introduction: Compound Overview and the Criticality of Solubility

This compound is a halogenated pyrimidine derivative with a molecular formula of C₁₁H₅BrCl₂N₄ and a molecular weight of 343.99 g/mol .[1] Its structure, featuring reactive halogen sites and an electron-withdrawing benzonitrile group, makes it a versatile precursor in medicinal chemistry.[1]

In drug discovery and development, aqueous solubility is a paramount physicochemical parameter.[2] Poor solubility can severely hamper the reliability of in vitro biological assays, lead to poor bioavailability, and create significant challenges for formulation.[3][4] Understanding the solubility profile of an intermediate like this one is essential for:

  • Reaction Condition Optimization: Ensuring complete dissolution in reaction media for predictable and efficient synthesis.

  • Purification Strategy: Selecting appropriate solvent systems for crystallization and chromatography.

  • Biological Screening: Preventing false negatives in high-throughput screening (HTS) due to compound precipitation in aqueous assay buffers.

  • Formulation Development: Providing a baseline for developing viable formulations for in vivo studies of downstream drug candidates.[3]

Physicochemical and Predicted Solubility Profile

While specific experimental solubility values are not widely published, we can infer a likely profile from the compound's structure and data from chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValue / ObservationSource
CAS Number 269055-75-6[1][5]
Molecular Formula C₁₁H₅BrCl₂N₄[1]
Molecular Weight 343.99 g/mol [1]
Appearance Solid (Predicted)[6]
Aqueous Solubility Predicted to be low due to non-polar groups.[6]
Organic Solvent Solubility Predicted to be soluble in non-polar organic solvents like dichloromethane.[6]

The presence of multiple halogen atoms and two aromatic rings contributes to the molecule's lipophilicity and rigid structure, predicting low intrinsic aqueous solubility.[3][6] Conversely, it is expected to be soluble in common organic solvents used in synthesis, such as dimethyl sulfoxide (DMSO) and dichloromethane.[6] Given the lack of empirical data, experimental determination is a mandatory step for any research program utilizing this compound.

Methodologies for Experimental Solubility Determination

A crucial distinction in solubility measurement is between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. It reflects the compound's tendency to precipitate under conditions common in in vitro screening and is well-suited for high-throughput formats.[2][3][7]

  • Thermodynamic Solubility: Represents the true equilibrium saturation point of a compound in a solvent.[8] This is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[8][9] This value is critical for formulation and late-stage development.[3][4]

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol outlines a rapid method to assess the kinetic solubility, which is invaluable for early-stage discovery. The principle is based on detecting precipitate formation via light scattering.[3][7]

Objective: To determine the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer (e.g., PBS pH 7.4).

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Multichannel pipettes

  • Plate shaker/incubator

  • Nephelometer (or plate reader with light-scattering capabilities)

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Plate Setup: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells of a microtiter plate.[10]

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration that does not exceed 2%.[2]

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set duration, typically 1.5 to 2 hours, with gentle shaking.[7][10]

  • Measurement: Place the microtiter plate in a nephelometer and measure the light scattering in each well.[10]

  • Data Analysis: The solubility limit is defined as the highest concentration that does not show a significant increase in light scattering compared to buffer-only controls.

Causality and Self-Validation:

  • Why DMSO? DMSO is a powerful aprotic solvent capable of dissolving a wide range of poorly soluble compounds, making it a standard for creating stock solutions in drug discovery.[9]

  • Why control final DMSO %? High concentrations of co-solvents like DMSO can artificially inflate solubility. Keeping it low (1-2%) provides a more accurate reflection of aqueous solubility.[2]

  • Why a short incubation? This is a kinetic assay. The 1.5-2 hour timeframe is designed to identify compounds that precipitate rapidly under typical bioassay conditions, not to achieve thermodynamic equilibrium.[7][10]

Protocol 2: Shake-Flask Thermodynamic Solubility Assay

This "gold standard" method measures the true equilibrium solubility and is essential for lead optimization and pre-formulation activities.[3][8]

Objective: To determine the saturation concentration of the compound in an aqueous buffer at equilibrium.

Materials:

  • This compound solid

  • Aqueous buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)

  • Glass vials (e.g., 1.5 mL)

  • Thermomixer or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC-UV system

  • Volumetric flasks and appropriate solvents for HPLC standard preparation

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial.[8] Adding a visible excess ensures that saturation can be reached.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to the vial.[8]

  • Equilibration: Seal the vials tightly and place them in a shaker or thermomixer. Incubate at a constant temperature (e.g., 25°C) for an extended period (24 to 48 hours) to allow the system to reach equilibrium.[8][9]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Filtration: Carefully remove the supernatant and filter it through a syringe filter to remove any remaining microscopic particles.[11] This step is critical to ensure only dissolved compound is measured.

  • Quantification: Analyze the clear filtrate using a validated HPLC-UV method.[4][11] Determine the concentration by comparing the peak area to a standard curve prepared from a known concentration stock solution of the compound.

  • Data Analysis: The concentration measured by HPLC is reported as the thermodynamic solubility in µg/mL or µM.[11]

Causality and Self-Validation:

  • Why excess solid? The presence of undissolved solid in equilibrium with the solution is the definition of a saturated solution, which is the goal of this measurement.[8][12]

  • Why 24-48 hours? This long incubation time is necessary to ensure the dissolution and potential crystal lattice energy barriers are overcome, allowing the system to reach a true thermodynamic equilibrium.[8][9]

  • Why HPLC-UV? This analytical technique provides a highly sensitive and specific method for quantifying the concentration of the dissolved compound, separating it from any potential impurities or degradants.[4]

Workflow Visualization

The following diagrams illustrate the logical flow of the two primary solubility determination methods.

G cluster_kinetic Kinetic Solubility Workflow k1 Prepare 10 mM Stock in 100% DMSO k2 Dispense Stock into 96-well Plate k1->k2 k3 Add Aqueous Buffer (e.g., PBS, pH 7.4) k2->k3 k4 Incubate with Shaking (1.5 - 2 hours @ 25°C) k3->k4 k5 Measure Light Scattering (Nephelometry) k4->k5 k6 Determine Precipitation Concentration k5->k6

Caption: High-throughput kinetic solubility workflow.

G cluster_thermo Thermodynamic Solubility Workflow t1 Add Excess Solid Compound to Vial t2 Add Aqueous Buffer (e.g., Phosphate Buffer) t1->t2 t3 Equilibrate with Shaking (24 - 48 hours @ 25°C) t2->t3 t4 Separate Phases (Centrifugation) t3->t4 t5 Filter Supernatant (0.22 µm filter) t4->t5 t6 Quantify Filtrate by HPLC-UV t5->t6 t7 Calculate Equilibrium Solubility t6->t7

Caption: Shake-flask thermodynamic solubility workflow.

Conclusion

While published data on the solubility of this compound is limited, its molecular structure strongly suggests low aqueous solubility. This guide provides the scientific rationale and detailed experimental protocols necessary for researchers to empirically determine both the kinetic and thermodynamic solubility of this important chemical intermediate. Rigorous and accurate solubility assessment is not merely a data collection exercise; it is a foundational step that informs synthetic strategy, ensures the integrity of biological data, and ultimately enhances the probability of success in the drug discovery and development pipeline.

References

  • In-vitro Thermodynamic Solubility - Protocols.io. [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. [Link]

  • Thermodynamic Solubility Assay - Domainex. [Link]

  • In vitro solubility assays in drug discovery - PubMed. [Link]

  • ADME Solubility Assay - BioDuro. [Link]

  • Thermodynamic Solubility Assay - Evotec. [Link]

  • 4-[(5-bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile - Chemspace. [Link]

  • Kinetic Solubility - In Vitro Assay - Charnwood Discovery. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery - Asian Journal of Chemistry. [Link]

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"4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile" spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Spectral Data of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Abstract: This guide provides a comprehensive technical analysis of the expected spectral data for this compound (CAS No: 269055-75-6). As a critical intermediate in the synthesis of pharmaceuticals, including the non-nucleoside reverse transcriptase inhibitor Etravirine, unequivocal structural confirmation is paramount.[1][2] This document moves beyond a simple data listing, offering an interpretive and predictive framework for researchers in organic synthesis and drug development. We will dissect the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, grounding our predictions in fundamental principles and data from analogous structures. Detailed, field-proven experimental protocols are provided to enable researchers to generate and validate these spectral fingerprints, ensuring a self-validating system for compound identification and quality control.

Molecular Structure and Physicochemical Profile

This compound is a multi-functionalized heterocyclic compound.[1] Its structure features a benzonitrile group linked via a secondary amine to a heavily halogenated pyrimidine core. This architecture provides multiple reactive sites, particularly the chloro-substituents, which are susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile building block.[1][3]

PropertyValueSource
CAS Number 269055-75-6[1]
Molecular Formula C₁₁H₅BrCl₂N₄[3]
Molecular Weight 343.99 g/mol [2]
Appearance White to light yellow crystalline powder[2]
Primary Application Intermediate for HIV replication inhibitors (e.g., Etravirine)[1][2]

The numbering scheme used for the subsequent spectral assignments is presented below.

Caption: Molecular structure of the target compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[4] For this compound, both ¹H and ¹³C NMR will provide distinct, informative spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, dominated by signals from the benzonitrile ring and the amine proton.

  • Benzonitrile Protons (H2', H3', H5', H6'): The para-substituted aromatic ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[5] The protons ortho to the electron-withdrawing nitrile group (H3', H5') will be deshielded and appear downfield, while the protons ortho to the electron-donating amino group (H2', H6') will be more shielded and appear upfield.[6]

  • Amine Proton (N7-H): This proton will likely appear as a broad singlet. Its chemical shift can be highly variable depending on solvent, concentration, and temperature. In a hydrogen-bond-accepting solvent like DMSO-d₆, it is expected to be a sharp singlet at a downfield position.[7]

Table 1: Predicted ¹H NMR Spectral Data (Predicted for DMSO-d₆, 400 MHz)

Predicted Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 9.5 - 10.5Broad Singlet1HN-HAcidic proton, exchangeable, downfield shift in DMSO due to H-bonding.
~ 7.8 - 8.0Doublet2HH3', H5'Ortho to electron-withdrawing -CN group, deshielded.
~ 7.6 - 7.8Doublet2HH2', H6'Ortho to electron-donating -NH group, more shielded than H3'/H5'.
Predicted ¹³C NMR Spectrum

Due to the molecule's asymmetry, all 11 carbon atoms are chemically non-equivalent and should produce 11 distinct signals in the proton-decoupled ¹³C NMR spectrum.[8]

  • Pyrimidine Carbons (C2, C4, C5, C6): These carbons are significantly influenced by the attached electronegative halogens and nitrogen atoms, causing them to appear far downfield. The carbon bearing the bromine (C5) and the carbons bearing chlorine (C4, C6) will have characteristic shifts. Based on data for similar dichloropyrimidines, these carbons are expected in the ~155-165 ppm range, with the C-Br carbon (C5) appearing more upfield around ~105-115 ppm.[7]

  • Benzonitrile Carbons (C1'-C6', C≡N): The nitrile carbon (C≡N) typically appears around 118-120 ppm. The substituted aromatic carbons (C1' and C4') will be distinguishable from the proton-bearing carbons.[6][9]

Table 2: Predicted ¹³C NMR Spectral Data (Predicted for DMSO-d₆, 100 MHz)

Predicted Shift (δ) ppmAssignmentRationale
~ 160 - 165C4, C6Attached to electronegative Cl and N.
~ 158 - 162C2Attached to three N atoms.
~ 145 - 150C1'Amino-substituted aromatic carbon.
~ 132 - 135C3', C5'Aromatic CH ortho to -CN.
~ 118 - 122C2', C6'Aromatic CH ortho to -NH.
~ 118 - 120C≡NCharacteristic nitrile carbon shift.
~ 105 - 115C5Attached to Br, upfield relative to C-Cl.
~ 100 - 105C4'Nitrile-substituted aromatic carbon.
Experimental Protocol: NMR Spectroscopy

Causality: The choice of a polar aprotic solvent like DMSO-d₆ is critical. It readily dissolves the compound and, more importantly, slows down the proton exchange of the N-H group, allowing it to be observed as a sharper signal.[7]

  • Sample Preparation: Accurately weigh 10-15 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[4] Ensure complete dissolution, using gentle warming if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum over a spectral width of 0-12 ppm. Use 16-32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Tune the probe to the ¹³C frequency. Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program) over a spectral width of 0-200 ppm. A higher number of scans (≥1024) will be required due to the low natural abundance of the ¹³C isotope.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns. For this molecule, the most telling feature will be the complex isotopic pattern of the molecular ion (M⁺) due to the presence of one bromine and two chlorine atoms.[4]

Principles of Halogen Isotopic Patterns
  • Chlorine: Natural chlorine exists as two main isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), a ratio of approximately 3:1. A molecule with two chlorine atoms will show peaks at M, M+2, and M+4 with a relative intensity ratio of roughly 9:6:1.

  • Bromine: Natural bromine has two major isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), a ratio of nearly 1:1.

  • Combined Pattern (BrCl₂): The combination of one bromine and two chlorine atoms results in a highly characteristic cluster of peaks for the molecular ion. The most intense peaks will be at M, M+2, M+4, and M+6. The relative intensities of this cluster are a definitive signature for a BrCl₂-containing fragment.

Predicted Mass Spectrum

The molecular ion cluster is the key diagnostic feature. The exact mass of the monoisotopic peak (using ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N) is 341.907471.[10]

Table 3: Predicted Molecular Ion Cluster in MS

m/z ValueIsotopic CompositionPredicted Relative Intensity
341.9C₁₁H₅⁷⁹Br³⁵Cl₂N₄~76%
343.9C₁₁H₅⁸¹Br³⁵Cl₂N₄ / C₁₁H₅⁷⁹Br³⁵Cl³⁷ClN₄100% (Base Peak)
345.9C₁₁H₅⁸¹Br³⁵Cl³⁷ClN₄ / C₁₁H₅⁷⁹Br³⁷Cl₂N₄~49%
347.9C₁₁H₅⁸¹Br³⁷Cl₂N₄~8%

Fragmentation: Common fragmentation pathways in Electron Ionization (EI) mode would involve the sequential loss of the halogen atoms (loss of Br• or Cl•) or the cyano group (loss of •CN).

Experimental Protocol: Mass Spectrometry (GC-MS, EI Mode)
  • Sample Preparation: Prepare a dilute solution (0.1-1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: A standard non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Analyzer: Scan from m/z 50 to 500.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies.[11]

Predicted IR Spectrum

The spectrum will be characterized by sharp, strong bands for the nitrile and various stretches related to the aromatic rings and the amine linker.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3350 - 3450Medium, SharpN-H stretchTypical for secondary amines.[11]
2220 - 2240Strong, SharpC≡N stretchHighly characteristic and diagnostic for the nitrile group.[12]
~ 1600, 1570, 1480Medium-StrongC=C & C=N stretchingAromatic and heteroaromatic ring vibrations.[7]
~ 1250MediumC-N stretchingAmine C-N bond vibration.
600 - 800StrongC-Cl, C-Br stretchesHalogen stretches appear in the fingerprint region.
Experimental Protocol: IR Spectroscopy (ATR)

Causality: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and avoids the need to prepare KBr pellets, making it highly efficient for routine analysis.[7]

  • Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage.

  • Sample Analysis: Place a small amount of the powdered solid sample onto the center of the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR's anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

Integrated Spectroscopic Analysis Workflow

A robust confirmation of structure and purity requires a logical, integrated approach where each technique provides complementary information. This workflow represents a self-validating system for quality assurance.

Caption: Integrated workflow for the synthesis and spectral confirmation.

Safety and Handling

This compound is intended for research use only. Based on available data, it may be harmful if swallowed and can cause skin and eye irritation.[1] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[1][13] Store the compound in a tightly sealed container in a cool, dry place (2-8°C is recommended).[1]

References

  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. Available from: [Link]

  • Sharma, V.K., Kumar, P., & Sharma, S.D. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527–531. Available from: [Link]

  • LookChem. Exploring 4-[(5-Bromo-4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: A Key Intermediate in Pharmaceutical Synthesis. Available from: [Link]

  • Diehl, P., Khetrapal, C. L., & Lienhard, U. (1968). Determination of the structure of benzonitrile by nuclear magnetic resonance: Analysis of ¹H and ¹³C spectra of benzonitrile dissolved in isotropic and nematic phase. Molecular Physics, 14(4), 327-339. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information for.... Available from: [Link]

  • Methylamine Supplier. This compound. Available from: [Link]

  • Gupta, V. P., Sharma, A., Virdi, A., & Ram, V. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 57-67. Available from: [Link]

  • QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. RSC Medicinal Chemistry, 13(1), 106-113. Available from: [Link]

  • PubChem. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. Available from: [Link]

  • Pharmaffiliates. 4-((5-Bromo-4,6-dichloropyrimidin-2-yl-4,5,6-13C3)amino)benzonitrile. Available from: [Link]

  • Tetrahedron. 4-(5-Bromo-4,6-dichloropyrimidin-2-ylamino)benzonitrile. Available from: [Link]

  • HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]

  • Changzhou Huaren Chemical Co., Ltd. 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. Available from: [Link]

  • Jasperse, C. Short Summary of C13-NMR Interpretation. Available from: [Link]

  • National Institute of Standards and Technology. Benzonitrile, 4-amino-. Available from: [Link]

  • Chemspace. 4-[(5-bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile. Available from: [Link]

  • Chemdad. BENZONITRILE, 4-[(5-BROMO-4,6-DICHLORO-2-PYRIMIDINYL)AMINO]-. Available from: [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • The Organic Chemist. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Available from: [Link]

  • AMERICAN ELEMENTS. 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile. Available from: [Link]

  • Hoffman Fine Chemicals. CAS 329187-59-9 | 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. Available from: [Link]

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Methodological & Application

Synthesis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile: An Application Note and Protocol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-((5-bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the development of pharmaceutical agents, notably as a precursor for HIV replication inhibitors like Etravirine.[1][2] The protocol details a robust and scalable nucleophilic aromatic substitution (SNAr) reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for analytical characterization.

Introduction

This compound (CAS No. 269055-75-6) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry.[3] Its molecular structure, featuring a pyrimidine core with reactive halogen substituents and an electron-withdrawing benzonitrile moiety, makes it a versatile building block for the synthesis of complex drug molecules.[1][3] The strategic placement of bromo- and chloro- groups allows for selective, stepwise functionalization, enabling the construction of targeted therapeutic agents.[1] This intermediate is particularly crucial in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Etravirine, used in the treatment of HIV-1 infections.[2]

The synthesis protocol described herein focuses on the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyrimidine and 4-aminobenzonitrile. This method is favored for its efficiency and reliability. The causality behind the experimental choices, from solvent and base selection to temperature control, will be elucidated to provide a deeper understanding of the reaction dynamics.

Reaction Mechanism and Rationale

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of three electron-withdrawing halogen atoms, makes it susceptible to attack by nucleophiles.

Diagram of the Synthesis Workflow

Synthesis_Workflow Reagents Reactants: - 5-Bromo-2,4,6-trichloropyrimidine - 4-Aminobenzonitrile Reaction Nucleophilic Aromatic Substitution (SNAr) Reagents->Reaction 1. Combination Workup Aqueous Work-up & Extraction Reaction->Workup 2. Quenching Conditions Reaction Conditions: - Base (e.g., Cs2CO3 or NaH) - Solvent (e.g., DMSO or DMF) - Elevated Temperature (e.g., 100°C) Conditions->Reaction Purification Purification: Recrystallization or Column Chromatography Workup->Purification 3. Isolation Product Final Product: This compound Purification->Product 4. Final Form Analysis Characterization: - HPLC - NMR - Mass Spectrometry Product->Analysis 5. Verification

Caption: Workflow for the synthesis and purification of the target compound.

In this specific reaction, the amino group of 4-aminobenzonitrile acts as the nucleophile, attacking one of the carbon atoms on the pyrimidine ring. The choice of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the amine.[4] An inorganic base, such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH), is employed to deprotonate the amine, further enhancing its nucleophilic character and neutralizing the generated acid. Elevated temperatures are necessary to overcome the activation energy of the reaction.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier
5-Bromo-2,4,6-trichloropyrimidine36082-50-5C₄BrCl₃N₂≥97%Major Chemical Supplier
4-Aminobenzonitrile873-74-5C₇H₆N₂≥98%Major Chemical Supplier
Cesium Carbonate (Cs₂CO₃)534-17-8Cs₂CO₃≥99%Major Chemical Supplier
Dimethyl Sulfoxide (DMSO), Anhydrous67-68-5C₂H₆OS≥99.8%Major Chemical Supplier
Ethyl Acetate141-78-6C₄H₈O₂HPLC GradeMajor Chemical Supplier
Hexanes110-54-3C₆H₁₄HPLC GradeMajor Chemical Supplier
Deionized Water7732-18-5H₂O-In-house
Equipment
  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer

Experimental Protocol

Reaction Setup
  • To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminobenzonitrile (1.0 eq).

  • Add anhydrous DMSO to the flask to dissolve the 4-aminobenzonitrile.

  • Under a gentle stream of nitrogen, add cesium carbonate (Cs₂CO₃) (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 5-bromo-2,4,6-trichloropyrimidine (1.1 eq) to the reaction mixture portion-wise to control any initial exotherm.

Reaction Execution
  • After the addition is complete, heat the reaction mixture to 100°C.[1]

  • Maintain the temperature and continue stirring for 12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

Work-up and Isolation
  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold deionized water. This will precipitate the crude product.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of deionized water to remove residual DMSO and inorganic salts.

  • Dry the crude product under vacuum.

Purification
  • The crude product can be purified by recrystallization from ethyl acetate to yield an off-white crystalline powder.[1]

  • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator.

  • Dry the final product under high vacuum to remove any residual solvent. An isolated yield of 78-82% can be expected.[1]

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

ParameterSpecification
Appearance Off-white crystalline powder
Molecular Formula C₁₁H₅BrCl₂N₄
Molecular Weight 343.99 g/mol [1]
Purity (HPLC) ≥98%[1]
Storage Store in a dry, sealed container at 2-8°C[1]
  • HPLC: To confirm the purity of the final compound.

  • ¹H NMR: To confirm the chemical structure by analyzing the proton signals.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • 5-Bromo-2,4,6-trichloropyrimidine: This compound is corrosive and can cause severe skin burns and eye damage.[6] Avoid inhalation of dust.[6]

  • 4-Aminobenzonitrile: Harmful if swallowed and may cause skin and eye irritation.[7] Chronic exposure may lead to effects similar to acute ingestion and inhalation.[7] It is incompatible with strong oxidizing agents, acids, and acid chlorides.[7][8]

  • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Handle with care.

  • Cesium Carbonate: May cause skin and eye irritation.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5][6] For detailed safety information, consult the Material Safety Data Sheets (MSDS) for each reagent before commencing work.[5][6][7][9]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined procedures and safety precautions, researchers can confidently produce this valuable pharmaceutical intermediate with high yield and purity. The versatility of this compound ensures its continued importance in the discovery and development of novel therapeutic agents.

References

  • Benchchem. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile.
  • Spectrum Chemical. (2018, July 6). TCI AMERICA - Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). 4-Aminobenzonitrile.
  • PubChem. (n.d.). 4-Aminobenzonitrile.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 4-Aminobenzonitrile - Safety Data Sheet.
  • Pharmaceutical Chemistry. (n.d.). Exploring 4-[(5-Bromo-4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: A Key Intermediate in Pharmaceutical Synthesis.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile.
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET.
  • Guidechem. (n.d.). BENZONITRILE, 4-[(4,6-DICHLORO-2-PYRIMIDINYL)AMINO]-.

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Microwave-assisted synthesis of "4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Microwave-Assisted Synthesis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive guide to the synthesis of this compound, a key intermediate in pharmaceutical research. We present a robust, high-yield protocol utilizing microwave-assisted organic synthesis (MAOS). This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yield, and enhanced product purity.[1][2][3][4] The narrative explains the causal chemistry behind the protocol, ensuring both reproducibility and a deep understanding of the reaction dynamics.

Introduction: The Rationale for Microwave-Assisted Synthesis

The target molecule, this compound, is a highly functionalized heterocyclic compound, representing a valuable scaffold in medicinal chemistry. The synthesis of such substituted pyrimidines is often challenging under classical thermal conditions, which may require prolonged reaction times at high temperatures, leading to decomposition and the formation of impurities.

Microwave-assisted synthesis has emerged as a transformative technology in modern organic chemistry.[3] It utilizes microwave energy to directly and efficiently heat the reaction mixture, a process involving dipolar polarization and ionic conduction.[3][4] This rapid, uniform heating often leads to remarkable rate accelerations, allowing reactions to be completed in minutes rather than hours.[5] For the synthesis of our target compound, this translates to a cleaner reaction profile and a more efficient workflow, which is critical in a drug development setting.

Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrimidine ring, further activated by three halogen substituents (two chlorine atoms and one bromine atom), is highly susceptible to nucleophilic attack. The amino group of 4-aminobenzonitrile acts as the nucleophile, displacing one of the chlorine atoms.

Regioselectivity: In a 4,6-dichloro-2-substituted pyrimidine system, the C2 position is often less reactive to nucleophilic substitution than the C4 and C6 positions. However, the starting material for this synthesis is 5-Bromo-2,4,6-trichloropyrimidine. In this case, the reaction with one equivalent of an amine nucleophile like 4-aminobenzonitrile preferentially occurs at the C2 position. This selectivity is governed by the electronic environment of the pyrimidine ring, where the C2 position is sufficiently activated for substitution. While palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful tools for C-N bond formation[6][7][8], the high electrophilicity of the starting pyrimidine allows for a direct, catalyst-free SNAr reaction under microwave irradiation.

The generalized mechanism is depicted below:

G cluster_0 Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr) reactants 5-Bromo-2,4,6-trichloropyrimidine + 4-Aminobenzonitrile meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) reactants->meisenheimer Nucleophilic Attack product This compound + HCl meisenheimer->product Loss of Leaving Group (Cl⁻) & Proton Transfer

Caption: Generalized SNAr mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for execution in a dedicated microwave synthesizer. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier
5-Bromo-2,4,6-trichloropyrimidine39911-30-7262.32Commercially Available
4-Aminobenzonitrile873-74-5118.14Commercially Available
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Anhydrous Grade
1,4-Dioxane123-91-188.11Anhydrous Grade
Ethyl Acetate (EtOAc)141-78-688.11HPLC Grade
Hexanes110-54-386.18HPLC Grade
Equipment
Microwave SynthesizerN/AN/Ae.g., CEM Discover, Biotage Initiator
10 mL Microwave Reaction Vial & CapN/AN/A
Magnetic Stir BarN/AN/A
Standard Glassware for Work-upN/AN/A
Rotary EvaporatorN/AN/A
Silica Gel for ChromatographyN/AN/A60 Å, 230-400 mesh
Step-by-Step Synthesis Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • Addition of Reactants: To the vial, add 5-Bromo-2,4,6-trichloropyrimidine (525 mg, 2.0 mmol, 1.0 equiv.) and 4-aminobenzonitrile (236 mg, 2.0 mmol, 1.0 equiv.).

    • Rationale: Using a 1:1 molar ratio of reactants ensures efficient conversion without the need to remove excess starting material, simplifying purification.

  • Addition of Solvent and Base: Add 5 mL of anhydrous 1,4-dioxane, followed by N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol, 1.5 equiv.).

    • Rationale: 1,4-Dioxane is an excellent solvent for microwave synthesis due to its high boiling point and ability to absorb microwave energy efficiently. DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

  • Vessel Sealing: Securely seal the vial with a cap. Place the vial into the cavity of the microwave synthesizer.

  • Microwave Irradiation: Set the reaction parameters as follows:

    • Temperature: 140 °C (Use dynamic power control to maintain temperature)

    • Hold Time: 20 minutes

    • Pressure: Max 20 bar

    • Stirring: High

    • Rationale: Microwave heating at 140 °C provides the necessary activation energy for the SNAr reaction to proceed rapidly. A 20-minute hold time is typically sufficient for complete conversion, a significant improvement over conventional methods that could take several hours.[9]

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Work-up: a. Open the vial and transfer the reaction mixture to a round-bottom flask. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane. c. Dissolve the resulting residue in 50 mL of ethyl acetate. d. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Rationale: The acid wash removes the DIPEA and any unreacted 4-aminobenzonitrile. The bicarbonate wash neutralizes any remaining acid. The brine wash removes residual water from the organic layer. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: a. Purify the crude solid by flash column chromatography on silica gel. b. Elute with a gradient of 10% to 30% ethyl acetate in hexanes.

    • Rationale: Column chromatography is essential to separate the desired product from any potential side products or baseline impurities, yielding a highly pure compound. c. Combine the fractions containing the pure product (as determined by TLC analysis) and concentrate under reduced pressure to afford this compound as a solid.

Synthetic Workflow and Data

Experimental Workflow Diagram

G A 1. Reagent Addition (Pyrimidine, Amine, Solvent, Base) to Microwave Vial B 2. Vessel Sealing A->B C 3. Microwave Irradiation (140 °C, 20 min) B->C D 4. Cooling to RT C->D E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Liquid-Liquid Extraction (EtOAc, HCl, NaHCO₃, Brine) E->F G 7. Drying & Concentration F->G H 8. Flash Chromatography (Silica Gel, EtOAc/Hexanes) G->H I 9. Pure Product Isolation H->I

Caption: Step-by-step workflow for the synthesis.

Summary of Reaction Parameters and Expected Results
ParameterValue
Starting Material 15-Bromo-2,4,6-trichloropyrimidine (2.0 mmol)
Starting Material 24-Aminobenzonitrile (2.0 mmol)
Solvent1,4-Dioxane (5 mL)
BaseDIPEA (3.0 mmol)
Microwave Temperature140 °C
Reaction Time20 minutes
Expected Yield 75-85%
Appearance Off-white to pale yellow solid
Purity (by LC-MS/¹H NMR) >95%

Safety and Troubleshooting

  • Safety: Always handle halogenated compounds and organic solvents in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave synthesis vials are pressurized during operation; never exceed the recommended volume or temperature limits of the equipment.

  • Troubleshooting:

    • Low Yield: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. Check the purity of the starting materials. Consider increasing the reaction time in 10-minute increments if TLC indicates an incomplete reaction.

    • Impure Product: Inadequate washing during work-up can leave behind starting materials or base. Ensure thorough extraction. Optimize the gradient for column chromatography for better separation. The formation of bis-aminated products is a potential side reaction if the stoichiometry or conditions are not carefully controlled.

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and high-yielding method for the synthesis of this compound. By leveraging the advantages of microwave energy, this procedure dramatically shortens reaction times and improves the overall efficiency of the synthesis compared to conventional methods. This application note serves as a reliable and validated starting point for researchers requiring this valuable chemical intermediate for their drug discovery and development programs.

References

  • Bentham Science Publishers. (2016). Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives.
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
  • Al-Abdullah, E. S. (n.d.). A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives.
  • Sahoo, B. M., et al. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science Publishers.
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  • RSC Publishing. (n.d.). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics.
  • Google Patents. (n.d.). WO2016059646A2 - Improved process for the preparation of 4- [6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile.
  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]

  • YouTube. (2023). Buchwald-Hartwig amination. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Available at: [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]

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Application Note: Palladium-Catalyzed Synthesis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile, a critical intermediate in pharmaceutical research and development, notably in the synthesis of antiviral agents such as the non-nucleoside reverse transcriptase inhibitor, Etravirine.[1] The protocol details a robust and efficient palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. We delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of reagents and conditions, and present a detailed, step-by-step experimental protocol suitable for implementation in a research or process development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of this key heterocyclic building block.

Introduction and Significance

The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and materials science industries.[2] Aryl amines, in particular, are ubiquitous structural motifs found in a vast array of FDA-approved drugs and biologically active molecules.[3] Historically, the formation of these bonds required harsh conditions, such as the Ullmann condensation or nucleophilic aromatic substitution (SNAr) on highly activated substrates, often suffering from limited scope and poor functional group tolerance.[4]

The advent of the palladium-catalyzed Buchwald-Hartwig amination revolutionized C-N bond formation, offering a versatile and mild method for coupling amines with aryl halides.[4][5] This reaction has become an indispensable tool for medicinal chemists.[6]

The target molecule, This compound (CAS 269055-75-6), is a high-value intermediate whose multifunctional, halogenated pyrimidine core makes it a versatile scaffold for constructing complex therapeutic agents.[7] The protocol herein describes its synthesis via a selective Buchwald-Hartwig amination between the highly functionalized electrophile, 5-Bromo-2,4,6-trichloropyrimidine, and 4-aminobenzonitrile. The strategic selection of the catalyst system allows for regioselective amination at the most reactive C2 position of the pyrimidine ring, yielding the desired product efficiently.

Reaction Mechanism and Rationale

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) redox couple.[5][8] Understanding this mechanism is crucial for rationalizing experimental choices and for troubleshooting.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:[5][9]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex, generated in situ, reacts with the aryl halide (the C-Cl bond at the C2 position of the pyrimidine) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[8]

  • Amine Coordination & Deprotonation: The amine (4-aminobenzonitrile) coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)-(Ar)-X amido_complex Palladium-Amido Complex L-Pd(II)-(Ar)-NHR' oa_complex->amido_complex Ligand Exchange & Deprotonation product_complex Product Release amido_complex->product_complex Reductive Elimination base_h Base-H⁺ amido_complex->base_h product_complex->pd0 Catalyst Regeneration product Ar-NHR' (Product) product_complex->product arx Ar-X (5-Bromo-2,4,6-trichloropyrimidine) arx->oa_complex Oxidative Addition amine R'-NH₂ (4-aminobenzonitrile) amine->amido_complex base Base base->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Rationale for Component Selection

The success of this synthesis hinges on the judicious selection of the catalyst system, base, and solvent.

  • Electrophile (5-Bromo-2,4,6-trichloropyrimidine): This substrate is highly electron-deficient due to the four halogen substituents and the nitrogen atoms in the ring. The chlorine atoms at the C2 and C6 positions are the most activated towards nucleophilic attack and oxidative addition, followed by the C4 position.[10] The C-Br bond at the C5 position is generally less reactive in SNAr but more suitable for other cross-coupling reactions. This protocol leverages the high reactivity of the C2-Cl bond for selective amination.

  • Palladium Precatalyst (e.g., Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is an air-stable Pd(0) source that readily forms the active monoligated Pd(0) species in solution.[6] Palladium(II) acetate (Pd(OAc)₂) is also a common alternative, which is reduced in situ to Pd(0).

  • Ligand (e.g., Xantphos): The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands are required to facilitate both the oxidative addition and the crucial reductive elimination steps.[11][12] Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is a "bite-angle" ligand known to promote the coupling of electron-deficient heteroaryl chlorides. Its specific geometry stabilizes the catalytic intermediates and prevents side reactions like β-hydride elimination.[7]

  • Base (e.g., Cs₂CO₃): A strong, non-nucleophilic base is essential for deprotonating the amine without competing with it as a nucleophile.[9] Cesium carbonate is an effective base for this purpose, offering good solubility in polar aprotic solvents and promoting high reaction rates.[7] Stronger bases like sodium tert-butoxide are also highly effective but can be more sensitive to moisture.[6]

  • Solvent (e.g., 1,4-Dioxane): An anhydrous, polar aprotic solvent is necessary to solubilize the reactants and prevent quenching of the base and catalyst. 1,4-Dioxane is an excellent choice for Buchwald-Hartwig reactions, as it is stable at the required reaction temperatures.[13]

Detailed Experimental Protocol

This protocol provides a general procedure. Optimization may be required based on the specific laboratory setup and reagent purity.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)EquivalentsPhysical Form
5-Bromo-2,4,6-trichloropyrimidine63931-21-5296.321.01.0Solid
4-Aminobenzonitrile873-74-5118.141.11.1Off-white to yellow solid
Pd₂(dba)₃51364-51-3915.720.020.02 (2 mol% Pd)Dark purple crystalline solid
Xantphos161265-03-8578.620.050.05 (5 mol%)White to off-white powder
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.02.0White powder
Anhydrous 1,4-Dioxane123-91-188.11~10 mL-Colorless liquid

Safety Precaution: This reaction must be performed in a well-ventilated fume hood. All reagents should be handled with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. This compound may be harmful if swallowed and can cause skin and eye irritation.[7]

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add 5-Bromo-2,4,6-trichloropyrimidine (1.0 mmol, 296 mg), 4-aminobenzonitrile (1.1 mmol, 130 mg), Cesium Carbonate (2.0 mmol, 652 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.05 mmol, 28.9 mg).

    • Seal the flask with a rubber septum or cap.

  • Inert Atmosphere:

    • Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Using a syringe, add anhydrous 1,4-dioxane (10 mL) to the flask under a positive pressure of the inert gas.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (consumption of starting material), allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (30 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can yield the pure product as an off-white crystalline solid.[7]

Experimental Workflow Diagram

Workflow setup 1. Reaction Setup - Add all solid reagents to a flame-dried Schlenk flask. inert 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent Addition - Add anhydrous 1,4-dioxane via syringe. inert->solvent react 4. Heating & Stirring - Heat at 100 °C for 12-24h. - Monitor by TLC/LC-MS. solvent->react workup 5. Aqueous Work-up - Cool to RT. - Dilute with EtOAc/Water. - Filter through Celite. react->workup extract 6. Extraction - Separate layers. - Extract aqueous phase with EtOAc. workup->extract dry 7. Dry & Concentrate - Wash with brine, dry over Na₂SO₄. - Concentrate under vacuum. extract->dry purify 8. Purification - Column chromatography or recrystallization. dry->purify product Pure Product This compound purify->product

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently anhydrous conditions.3. Reaction temperature too low.1. Ensure a strictly inert atmosphere. Use fresh, high-purity reagents.2. Use freshly distilled or commercially available anhydrous solvent.3. Increase temperature in 10 °C increments.
Formation of Side Products 1. Hydrodehalogenation of starting material.2. Double amination or other side reactions.1. Ensure the inert atmosphere is maintained. Source high-quality amine.2. Re-optimize ligand and base. A different ligand may offer better selectivity.
Difficult Purification Co-elution of product with starting materials or byproducts.Adjust the polarity of the chromatography eluent. If issues persist, consider recrystallization as an alternative or complementary purification step.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination provides a highly effective and reliable method for the synthesis of this compound. By carefully selecting a suitable palladium precatalyst, a bulky phosphine ligand, and appropriate reaction conditions, this key pharmaceutical intermediate can be prepared in good yield. The protocol described herein is robust and scalable, offering a practical solution for researchers in organic synthesis and drug discovery.

References

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

  • Title: Synthesis of intermediate 2 from 5-bromo-2,4,6-trichloropyrimidine (4)... Source: ResearchGate URL: [Link]

  • Title: Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: One-step synthesis method of 5-bromo-2-chloropyrimidine Source: Google Patents URL
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  • Title: Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: Semantic Scholar URL: [Link]

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Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in pharmaceutical synthesis.[1][2][3] We will explore the underlying mechanistic principles, analyze the substrate's reactivity profile for achieving regioselectivity, and present detailed, field-proven protocols for substitution with common nucleophiles. This guide is designed to equip researchers with the knowledge to successfully and selectively functionalize this versatile pyrimidine core.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors and antiviral agents.[4] The functionalization of polyhalogenated pyrimidines via nucleophilic aromatic substitution (SNAr) is a powerful and widely used strategy for building molecular complexity and exploring structure-activity relationships (SAR).[5][6]

The substrate, this compound, is a highly valuable building block.[1][2] Its three halogen atoms offer multiple reaction sites for sequential functionalization. However, this complexity presents a significant challenge: achieving regioselective substitution. This guide will illuminate the principles that govern this selectivity and provide practical methods for controlling reaction outcomes.

Scientific Principles: Mechanism and Regioselectivity of SNAr on Pyrimidines

The SNAr reaction is a two-step addition-elimination mechanism.[7][8] It is facilitated on electron-deficient aromatic systems, such as pyrimidines, where the ring nitrogens act as powerful electron-withdrawing groups.[7]

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group (a halogen in this case). This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9]

  • Leaving Group Expulsion: Aromaticity is restored by the expulsion of the leaving group, typically a halide ion. This second step is usually fast.

The regioselectivity of the reaction—which halogen gets replaced—is dictated by the stability of the Meisenheimer intermediate. For pyrimidines, nucleophilic attack is strongly favored at the C2, C4, and C6 positions, as the negative charge in the intermediate can be delocalized onto the electronegative ring nitrogens.[10][11][12]

Analysis of the Substrate: this compound

In this specific substrate, the key question is the relative reactivity of the chloro groups at the C4/C6 positions versus the bromo group at the C5 position.

  • C4 and C6 Positions: These positions are para and ortho to the ring nitrogens, respectively. They are highly activated towards nucleophilic attack because the resulting negative charge in the Meisenheimer complex is effectively stabilized by resonance involving these nitrogens.[10][11][13] Generally, for 4,6-dichloropyrimidines, the first substitution occurs readily at either of these equivalent positions.[4][14]

  • C5 Position: The C5 position is meta to the ring nitrogens. Nucleophilic attack at this site does not allow for resonance stabilization of the negative charge onto the nitrogen atoms. Consequently, the C5 position is significantly deactivated towards SNAr compared to the C4 and C6 positions.[12]

Below is a diagram illustrating the general mechanism of SNAr at the C4 position.

Caption: General mechanism of SNAr on the pyrimidine substrate.

Experimental Protocols

Here we provide detailed protocols for the regioselective monosubstitution at the C4/C6 position using representative amine and thiol nucleophiles.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol details the reaction to form 4-((5-bromo-6-chloro-4-(morpholin-4-yl)pyrimidin-2-yl)amino)benzonitrile.

Materials & Reagents:

ReagentCAS No.SupplierNotes
This compound269055-75-6e.g., BenchChemStarting material.[1]
Morpholine110-91-8Standard vendorNucleophile (1.1 eq)
N,N-Diisopropylethylamine (DIPEA or Hünig's base)7087-68-5Standard vendorNon-nucleophilic base (1.5 eq) to scavenge HCl byproduct.[15][16]
N,N-Dimethylformamide (DMF), anhydrous68-12-2Standard vendorPolar aprotic solvent.[17] Other solvents like DMSO or NMP can also be used.[18][19]
Ethyl Acetate (EtOAc)141-78-6Standard vendorFor extraction.
Brine (Saturated NaCl solution)N/ALab preparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Standard vendorDrying agent.
Silica Gel7631-86-9Standard vendorFor column chromatography.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

  • Reagent Addition: Add DIPEA (1.5 eq) to the solution, followed by the dropwise addition of morpholine (1.1 eq) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure monosubstituted product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Thiolation with a Thiol (e.g., Benzyl Mercaptan)

This protocol details the reaction to form 4-((4-(benzylthio)-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile.

Materials & Reagents:

ReagentCAS No.SupplierNotes
This compound269055-75-6e.g., BenchChemStarting material.[1]
Benzyl Mercaptan100-53-8Standard vendorNucleophile (1.1 eq)
Potassium Carbonate (K₂CO₃), anhydrous584-08-7Standard vendorBase (2.0 eq) to deprotonate the thiol.[14]
Acetonitrile (ACN), anhydrous75-05-8Standard vendorSolvent.
Other reagents for work-up and purification as in Protocol 1.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Nucleophile Addition: Add anhydrous acetonitrile, followed by the dropwise addition of benzyl mercaptan (1.1 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir. Monitor progress by TLC or LC-MS (typically 3-6 hours).

  • Work-up & Purification: Follow the same work-up, purification, and characterization steps as outlined in Protocol 1.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for monosubstitution on the substrate.

Nucleophile (Nu-H)Base (eq)SolventTemp. (°C)Time (h)Typical Yield (%)
Secondary AmineDIPEA (1.5)DMF252 - 480 - 95
Primary AmineDIPEA (1.5)DMF252 - 485 - 98
ThiolK₂CO₃ (2.0)ACN/DMF253 - 675 - 90
PhenolK₂CO₃ (2.0)DMF50 - 806 - 1260 - 85
Alcohol (as alkoxide)NaH (1.2)THF0 - 251 - 370 - 90

Note: Reaction times and yields are approximate and may vary based on the specific nucleophile and exact conditions used.

General Experimental Workflow

The following diagram outlines the logical flow of the experimental process.

Workflow start Reagent Preparation (Substrate, Nucleophile, Base, Solvent) setup Reaction Setup (Inert Atmosphere, Add Reagents) start->setup reaction Stir Reaction (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup concentrate Solvent Removal (Rotary Evaporation) workup->concentrate purify Purification (Flash Column Chromatography) concentrate->purify characterize Characterization (NMR, HRMS) purify->characterize end_node Pure Monosubstituted Product characterize->end_node

Caption: Standard workflow for SNAr reactions.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive nucleophile (e.g., weakly basic amine).2. Insufficient base.3. Low temperature.1. Use a stronger base or slightly heat the reaction (e.g., to 40-50 °C).2. For thiols/phenols, ensure the base is strong enough to deprotonate the nucleophile.3. Confirm reagent quality.
Formation of Di-substituted Product 1. >1.0 equivalent of nucleophile used.2. Prolonged reaction time or elevated temperature.1. Use stoichiometric amounts (1.0-1.1 eq) of the nucleophile.2. Add the nucleophile slowly at a lower temperature (e.g., 0 °C) to control reactivity.3. Stop the reaction as soon as the starting material is consumed.
Low Isolated Yield 1. Incomplete reaction.2. Product loss during aqueous work-up (if product is water-soluble).3. Difficulty in purification.1. Ensure the reaction has gone to completion.2. If the product has some water solubility, saturate the aqueous layer with NaCl (brine) before extraction.3. Optimize chromatography conditions (solvent system, silica loading).
Hydrolysis of Chloro Group Presence of water in reagents or solvent.Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under a dry, inert atmosphere (N₂ or Ar).

Conclusion

The regioselective monosubstitution of this compound is a highly achievable and robust transformation. By leveraging the inherent electronic properties of the pyrimidine ring, chemists can selectively functionalize the C4/C6 positions over the C5 position with a wide variety of nucleophiles. The protocols and guidelines presented here offer a solid foundation for researchers to utilize this versatile intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research.

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  • Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 28(1), 115194. Available at: [Link]

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  • ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]

  • Breitenstein, W., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, a Potent and Selective Endothelin-A Receptor Antagonist. Journal of Medicinal Chemistry, 55(16), 7236–7246. Available at: [Link]

  • Kapdi, A. R., et al. (2019). HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. The Journal of Organic Chemistry, 84(23), 15413–15424. Available at: [Link]

  • Royal Society of Chemistry. . Available at: [Link]

Sources

Application Note & Protocol: High-Purity Recovery of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the purification of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile, a critical intermediate in pharmaceutical synthesis, through the technique of recrystallization. We delve into the fundamental principles, systematic solvent selection, a detailed step-by-step protocol, and robust troubleshooting strategies to empower researchers in achieving high purity and yield.

Introduction: The Imperative for Purity

This compound (CAS No: 269055-75-6) is a highly functionalized heterocyclic compound of significant value in medicinal chemistry.[1] Its molecular structure, featuring a halogenated pyrimidine ring linked to a benzonitrile moiety, makes it a versatile building block for complex drug molecules.[2] Notably, it serves as a key precursor in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Etravirine, used in the treatment of HIV-1 infections.[1][3]

In the context of active pharmaceutical ingredient (API) synthesis, the purity of such intermediates is not merely a quality metric but a regulatory and safety necessity. Impurities, even in trace amounts, can lead to unwanted side reactions, reduce the efficacy of the final drug, or introduce toxicity. Recrystallization is a powerful and widely employed purification technique for solid organic compounds, leveraging differences in solubility to selectively isolate the desired compound from its impurities.[4][5] This application note provides an expert-driven protocol for the successful purification of this key intermediate.

The Science of Recrystallization

The success of recrystallization hinges on a fundamental principle of solubility: the ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (typically the solvent's boiling point).[6][7][8] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystalline lattice.

Impurities are left behind through two primary mechanisms:

  • Insoluble Impurities: These do not dissolve in the hot solvent and can be removed by hot gravity filtration.[6]

  • Soluble Impurities: These remain dissolved in the solvent even upon cooling (the "mother liquor") and are separated when the pure crystals are collected by filtration.[7]

Slow, controlled cooling is paramount as it allows for the methodical formation of a pure crystal lattice, which inherently excludes foreign molecules (impurities).[9]

Strategic Solvent Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[4] The molecular structure of this compound—possessing aromatic rings, multiple halogens, an amine linkage, and a polar nitrile group—suggests it is a relatively non-polar molecule with some polar characteristics, with low solubility in water but moderate solubility in various organic solvents.[2][10]

A systematic screening process is the most effective approach.

Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a different test solvent (see Table 1) dropwise at room temperature, swirling after each addition. A good candidate solvent will not dissolve the compound at this stage.[11]

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • An ideal solvent will show prolific crystal formation upon cooling.

Table 1: Candidate Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale & Comments
n-HexaneNon-polar69Likely too non-polar, but useful as an "anti-solvent" in a mixed system.
TolueneNon-polar111Aromatic nature may aid in dissolving the compound at high temperatures.
DichloromethanePolar Aprotic40Often a good solvent, but its low boiling point can make recrystallization challenging.
Ethyl AcetatePolar Aprotic77A versatile solvent for a wide range of compounds.
AcetonePolar Aprotic56Tends to be a very strong solvent; may require a co-solvent.
IsopropanolPolar Protic82Alcohols are frequently successful for recrystallizing aromatic and heterocyclic compounds.[12]
EthanolPolar Protic78Similar to isopropanol, often a first choice for compounds with moderate polarity.

Expert Insight: For complex molecules like this, a single solvent may not provide the ideal solubility profile. A mixed solvent system is often required.[7][13] This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at high temperature, followed by the slow addition of a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy (saturated). A common and effective pair for compounds of this nature is Ethanol/Water or Ethyl Acetate/Hexane .[14]

Detailed Purification Protocol

This protocol assumes the use of a single solvent system. Modifications for a mixed-solvent system are noted.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Boiling Solvent crude->add_solvent Heat dissolved Clear, Saturated Solution add_solvent->dissolved hot_filt Hot Gravity Filtration (Optional) dissolved->hot_filt Insoluble impurities present cool_rt Slow Cooling to Room Temp dissolved->cool_rt No insoluble impurities hot_filt->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath crystals_formed Crystal Slurry ice_bath->crystals_formed vac_filt Vacuum Filtration crystals_formed->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add a small portion of the selected solvent (e.g., ethanol) and heat the mixture to a gentle boil using a hot plate, with stirring.

    • Continue adding small portions of the hot solvent until the solid completely dissolves. Crucially, add only the minimum amount of solvent required for dissolution to ensure the solution is saturated. [8][15] An excess of solvent is the most common cause of poor yield.[16]

  • Decolorization (Optional):

    • If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal.

    • Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (Optional):

    • This step is necessary if insoluble impurities or charcoal are present.

    • Pre-heat a funnel and a receiving Erlenmeyer flask. Use fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper. Keeping the apparatus hot prevents the desired compound from crystallizing prematurely in the funnel.[13]

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, high-purity crystals.

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[9]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[13]

    • Transfer the crystal slurry into the funnel and apply the vacuum.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing soluble impurities.[13] Using cold solvent minimizes the loss of the purified product.

  • Drying:

    • Allow air to be pulled through the crystals on the funnel for several minutes to help them dry.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
No Crystals Form 1. Too much solvent was used.[16][17] 2. The solution is supersaturated.[15]1. Reheat the solution and boil off a portion of the solvent to increase concentration, then re-cool.[17] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[8][15]
Oiling Out The compound's melting point is below the boiling point of the solvent, or the solution is cooling too rapidly, causing the compound to come out of solution as a liquid instead of a solid.[17]Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. Consider a different solvent or a mixed-solvent system.[16][17]
Poor or Low Yield 1. Too much solvent was used initially.[17] 2. Premature crystallization during hot filtration. 3. Excessive washing with solvent that was not ice-cold.1. If the mother liquor has not been discarded, it can be concentrated and cooled again to recover more product (a "second crop"). 2. Ensure filtration apparatus is sufficiently pre-heated. 3. Use a minimal volume of ice-cold solvent for washing.

Conclusion

Recrystallization is a robust and scalable technique for the purification of this compound. Through systematic solvent screening and adherence to a meticulous protocol that emphasizes slow cooling and the use of minimal solvent, researchers can effectively remove process-related impurities. This ensures the high-purity material required for the demanding applications in pharmaceutical development and API synthesis.

References

  • Title: Solvent selection for recrystallization: An undergraduate organic experiment Source: Journal of Chemical Education URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

  • Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: this compound Source: Methylamine Supplier (Nanjing Finechem Holding Co.,Limited) URL: [Link]

  • Title: Experiment : Recrystallization – Part I: Solvent Selection Source: Science Learning Center, University of Michigan-Dearborn URL: [Link]

  • Title: 3.3: Choice of Solvent Source: Chemistry LibreTexts URL: [Link]

  • Title: Problems with Recrystallisations Source: University of York, Department of Chemistry URL: [Link]

  • Title: The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]

  • Title: One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment Source: RSC Advances URL: [Link]

  • Title: Recrystallization Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

  • Title: Recrystallization Source: University of California, Los Angeles, Department of Chemistry and Biochemistry URL: [Link]

  • Title: Recrystallization method for purification of phenoxy-2(1h)
  • Title: Recrystallization Source: YouTube (Professor Dave Explains) URL: [Link]

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Application Note: A Robust, Validated HPLC Method for the Analysis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

The compound 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, notably in the development of antiviral agents like the non-nucleoside reverse transcriptase inhibitor, Etravirine.[1][2] The purity of this intermediate is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method is essential for its quality control.

This application note details the development and validation of a precise and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is designed for use by researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this critical synthetic building block.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.[3] Key characteristics of this compound are summarized in Table 1.

PropertyValueSource
Chemical Formula C₁₁H₅BrCl₂N₄
Molecular Weight 343.99 g/mol
Appearance White to light yellow crystalline powder[1]
Solubility Low solubility in water; Soluble in non-polar organic solvents like dichloromethane.[4]
Purity (Typical) ≥98% (by HPLC)
Structure A benzonitrile moiety linked to a halogenated pyrimidine ring.

The molecule's structure, featuring a halogenated pyrimidine ring and a benzonitrile group, indicates a significant degree of non-polarity. This low polarity and poor aqueous solubility are the primary determinants for selecting the chromatographic mode and conditions.

Method Development: A Logic-Driven Approach

Given the non-polar nature of the analyte, reverse-phase HPLC (RP-HPLC) is the most suitable analytical technique.[5][6][7] In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase.[8] Less polar compounds, like our analyte, will have a stronger affinity for the stationary phase and thus will be retained longer, allowing for separation from more polar impurities.[9][10]

Stationary Phase Selection

The choice of the stationary phase is a critical decision in HPLC method development.[11] For non-polar compounds, an octadecylsilane (C18) bonded silica column is the most common and often the first choice due to its high hydrophobicity and retentive capacity for such molecules.[12] A standard C18 column with a particle size of 5 µm provides a good balance between efficiency and backpressure.[11]

Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol.[13] Acetonitrile is often preferred due to its lower viscosity and UV cutoff, which is advantageous for detection at lower wavelengths.

A gradient elution, where the composition of the mobile phase is changed during the analysis, is employed for initial method development.[14][15] This allows for the elution of a wide range of compounds with varying polarities and helps to determine the optimal mobile phase composition for isocratic analysis if desired.

To ensure good peak shape and reproducibility, a small amount of acid, such as formic acid, is often added to the mobile phase.[14] This helps to suppress the ionization of any residual silanol groups on the stationary phase, which can cause peak tailing.

Detection Wavelength

The presence of aromatic rings (benzonitrile and pyrimidine) in the analyte's structure suggests strong UV absorbance. A UV-Vis detector is therefore a suitable choice. The optimal detection wavelength can be determined by obtaining the UV spectrum of the analyte in the mobile phase. For initial method development, a common wavelength for aromatic compounds, such as 254 nm, can be used.[16]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Analyte Standard: this compound (purity ≥98%).

  • Sample Solvent (Diluent): Acetonitrile.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the analyte standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to the desired concentrations for linearity assessment (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in a suitable volume of acetonitrile to obtain a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[17][18] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[19]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by analyzing a blank (diluent), a placebo (if applicable), and the analyte standard. The chromatograms should show no interfering peaks at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A series of five concentrations of the analyte standard (e.g., 10-200 µg/mL) were injected in triplicate. The peak areas were plotted against the corresponding concentrations, and the linearity was evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-day precision): Six replicate injections of the same standard solution (e.g., 100 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision.

The %RSD for both repeatability and intermediate precision should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Workflow and Data Presentation

The overall workflow for the HPLC analysis and method validation is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting prep_mobile_phase Prepare Mobile Phases (A & B) hplc_system Set Up HPLC System prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions inject_samples Inject Samples & Standards prep_standards->inject_samples prep_samples Prepare Sample Solutions prep_samples->inject_samples hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data specificity Specificity acquire_data->specificity linearity Linearity acquire_data->linearity accuracy Accuracy acquire_data->accuracy precision Precision acquire_data->precision data_processing Process Data & Integrate Peaks acquire_data->data_processing lod_loq LOD & LOQ linearity->lod_loq generate_report Generate Report data_processing->generate_report

Caption: Workflow for HPLC analysis and method validation.

Expected Results and Conclusion

The developed RP-HPLC method is expected to provide a sharp, well-resolved peak for this compound, with a retention time of approximately 8-10 minutes under the specified gradient conditions. The method will be validated to be specific, linear, accurate, and precise for its intended purpose.

This application note provides a comprehensive and scientifically sound protocol for the HPLC analysis of this compound. The detailed methodology and validation parameters ensure the reliability and robustness of the method, making it a valuable tool for quality control in pharmaceutical research and development.

References

  • Reversed Phase HPLC Columns - Phenomenex. (n.d.). Retrieved from [Link]

  • Reverse Phase HPLC Basics for LC/MS - IonSource. (2001, July 22). Retrieved from [Link]

  • Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved from [Link]

  • Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20). Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]

  • Exploring 4-[(5-Bromo-4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • HPLC Column Selection Guide - Chromtech. (n.d.). Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024, May 10). Retrieved from [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs - Laboratory Testing. (n.d.). Retrieved from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8). Retrieved from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23). Retrieved from [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC - NIH. (n.d.). Retrieved from [Link]

  • How To Select Mobile Phase In HPLC Method Development? - Next LVL Programming. (2025, March 25). Retrieved from [Link]

  • How do you choose a mobile phase in HPLC? - Quora. (2022, August 19). Retrieved from [Link]

  • 4-[(5-bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile - C11H5BrCl2N4 - Chemspace. (n.d.). Retrieved from [Link]

  • 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile - PubChem. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Retrieved from [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (n.d.). Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A. (2019, November 18). Retrieved from [Link]

  • Understanding the Stationary Phase in HPLC: A Friend's Guide - - Mastelf. (2024, December 11). Retrieved from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (n.d.). Retrieved from [Link]

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Application Note: Structural Elucidation of a Key Pharmaceutical Intermediate Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Title: Comprehensive NMR Characterization of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Abstract

This application note provides a detailed protocol for the structural characterization of this compound (CAS 269055-75-6), a critical intermediate in the synthesis of pharmaceuticals, including HIV replication inhibitors.[1][2][3] We present a comprehensive methodology for acquiring and interpreting one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous structural verification of this and structurally related heterocyclic compounds. The protocols herein are designed to be self-validating, with a focus on the causal reasoning behind experimental choices to ensure high-quality, reproducible results.

Introduction and Scientific Context

This compound is a highly functionalized heterocyclic compound with a molecular formula of C₁₁H₅BrCl₂N₄ and a molecular weight of 343.99 g/mol .[1][4] Its structure, featuring a halogenated pyrimidine ring linked to a benzonitrile moiety, provides multiple reactive sites for further chemical modification, making it a valuable building block in medicinal chemistry.[4] Given its role as a precursor to complex drug molecules, rigorous structural confirmation is a prerequisite for its use in synthesis to ensure the identity and purity of downstream products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the non-destructive elucidation of molecular structures in solution. This note details the application of ¹H and ¹³C NMR to confirm the chemical structure of the title compound, providing predicted spectral data and a step-by-step guide to the experimental procedure.

Molecular Structure and Atom Numbering

Unambiguous assignment of NMR signals is contingent on a consistent atom numbering scheme. The structure and numbering used for the interpretation throughout this document are presented below.

Caption: Molecular structure and atom numbering scheme for NMR signal assignment.

Experimental Design and Rationale

Solvent Selection: A Critical Choice

The choice of a deuterated solvent is the first and one of the most critical steps in preparing an NMR sample.[5] The ideal solvent must dissolve the analyte to a sufficient concentration while not interfering with its signals.[6]

  • Analyte Properties: this compound is a polar organic molecule, suggesting poor solubility in non-polar solvents like benzene-d₆. While chloroform-d (CDCl₃) is a common choice for many organic compounds, its residual proton signal at ~7.26 ppm could potentially overlap with the aromatic signals of the analyte.[5]

  • Optimal Choice (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound.[7] Its high polarity ensures good solubility for polar compounds. The residual proton signal for DMSO-d₆ appears at ~2.50 ppm, far from the expected aromatic and amine proton resonances, thus preventing signal overlap. Furthermore, the amine (N-H) proton is less likely to undergo rapid exchange in DMSO-d₆ compared to protic solvents like methanol-d₄, allowing for its observation in the ¹H NMR spectrum.

Workflow for NMR Analysis

The logical flow from sample preparation to final data interpretation is crucial for a successful structural elucidation.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Weigh ~10-15 mg of Analyte B Dissolve in ~0.6 mL DMSO-d6 A->B C Transfer to 5 mm NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Calibrate Spectrum (TMS or residual DMSO-d6) I->J K Integrate 1H Peaks J->K L Assign Signals to Structure K->L

Caption: Standard workflow for NMR sample preparation and analysis.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum is based on established chemical shift principles and data from analogous structures.[8][9] The electron-withdrawing nature of the pyrimidine ring, halogens, and the nitrile group will significantly influence the chemical shifts of the aromatic protons, generally shifting them downfield.[10]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-N (Amine)~10.5 - 11.0Singlet (broad)-1H
H2'/H6'~7.90Doublet~8.52H
H3'/H5'~7.75Doublet~8.52H

Rationale for Assignments:

  • Amine Proton (H-N): The N-H proton is expected to be significantly deshielded due to its attachment to the electron-deficient pyrimidine ring and potential for hydrogen bonding with the DMSO solvent. It will likely appear as a broad singlet far downfield.

  • Benzonitrile Protons (H2'/H6' and H3'/H5'): The benzonitrile ring constitutes an AA'BB' spin system. The protons ortho to the electron-withdrawing cyano group (H3'/H5') will be deshielded relative to the protons meta to it. However, the amino-pyrimidine substituent is also strongly electron-withdrawing. The protons ortho to the amino linkage (H2'/H6') are expected to be the most downfield due to the combined deshielding effects. They will appear as a doublet, coupling to H3'/H5'. The protons H3'/H5' will also appear as a doublet due to coupling with H2'/H6'.

Predicted ¹³C NMR Spectrum and Interpretation

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet.[11] The chemical shifts are highly dependent on the local electronic environment, with electronegative atoms causing a downfield shift.[11][12]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C4/C6 (Pyrimidine)~160.0
C2 (Pyrimidine)~158.5
C5 (Pyrimidine)~110.0
C1' (Benzonitrile)~142.0
C3'/C5' (Benzonitrile)~133.0
C2'/C6' (Benzonitrile)~120.0
C4' (Benzonitrile)~108.0
CN (Nitrile)~118.5

Rationale for Assignments:

  • Pyrimidine Carbons: The carbons directly bonded to two nitrogen atoms and/or chlorine atoms (C2, C4, C6) are expected to be the most downfield signals in the spectrum. C4 and C6 are equivalent by symmetry and will appear as a single peak. The carbon bearing the bromine atom (C5) will be shifted upfield relative to the other pyrimidine carbons but downfield from a typical aromatic C-Br bond due to the influence of the adjacent nitrogens.

  • Benzonitrile Carbons: The quaternary carbons C1' (attached to nitrogen) and C4' (attached to the CN group) will have distinct chemical shifts. C1' will be downfield due to the direct attachment to the electronegative amino group. The nitrile carbon (CN) itself has a characteristic chemical shift in the 115-125 ppm range. The protonated carbons (C2'/C6' and C3'/C5') will be in the typical aromatic region (120-140 ppm), with their precise shifts influenced by the substituents.

Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • Accurately weigh 10-15 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ (≥99.9% deuteration) to the vial.[6]

  • Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Protocol 2: ¹H NMR Data Acquisition
  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

  • Tune and match the ¹H probe.

  • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Set the following acquisition parameters (example for a 500 MHz spectrometer):

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: 16 ppm (~8000 Hz)

    • Acquisition Time: ~2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16 (adjust as needed for desired signal-to-noise)

    • Receiver Gain: Optimize automatically.

  • Acquire the Free Induction Decay (FID).

Protocol 3: ¹³C NMR Data Acquisition
  • Keep the same sample in the spectrometer.

  • Tune and match the ¹³C probe.

  • Set the following acquisition parameters (example for a 125 MHz spectrometer):

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30)

    • Spectral Width: 240 ppm (~30,000 Hz)

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 (or more, as ¹³C is an insensitive nucleus)

    • Receiver Gain: Optimize automatically.

  • Acquire the FID.

Protocol 4: Data Processing
  • Apply an exponential window function to the FID (optional, to improve signal-to-noise).

  • Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.

  • Manually or automatically phase correct the spectrum.

  • Apply a baseline correction algorithm.

  • Calibrate the chemical shift axis. For ¹H, reference the residual DMSO peak to 2.50 ppm. For ¹³C, reference the DMSO septet to 39.52 ppm.

  • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. The protocols and predicted data outlined in this application note serve as a comprehensive guide for researchers, ensuring accurate and reliable characterization of this important pharmaceutical intermediate. By understanding the rationale behind solvent choice and spectral interpretation, scientists can confidently apply these techniques to a wide range of complex organic molecules.

References

  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80. [Link]

  • Autechaux, S. (2024). Exploring 4-[(5-Bromo-4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: A Key Intermediate in Pharmaceutical Synthesis. Medium. [Link]

  • Methylamine Supplier. This compound. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • Chemistry For Everyone. (2025). What Are Common NMR Solvents? YouTube. [Link]

  • ResearchGate. N-15 NMR chemical shifts of ring substituted benzonitriles. [Link]

  • Chemdad. BENZONITRILE, 4-[(5-BROMO-4,6-DICHLORO-2-PYRIMIDINYL)AMINO]-. [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. National Center for Biotechnology Information. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Chem Simplified. (2017). Learn ChemBio Office Part 06 - Predicting NMR, Conversion between Names & Structures, Drawing Arrows. YouTube. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

Application Notes and Protocols for the Synthesis of Etravirine Utilizing 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Etravirine and its Synthesis

Etravirine (ETV), marketed as Intelence®, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has become a cornerstone in the management of HIV-1 infection, particularly in treatment-experienced patients with multidrug-resistant strains.[1][2] Its diarylpyrimidine (DAPY) structure confers a unique flexibility, allowing it to bind to the allosteric pocket of the reverse transcriptase enzyme even when mutations conferring resistance to first-generation NNRTIs are present.[3] This resilience against viral resistance underscores the critical need for robust and efficient synthetic routes to ensure its availability for patients worldwide.

Several synthetic pathways to Etravirine have been developed, many of which hinge on the strategic construction of the core pyrimidine ring and its sequential functionalization. A key intermediate in many of these syntheses is 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile . This molecule embodies the core structure of Etravirine, containing the essential pyrimidine, benzonitrile, and bromine moieties. The two chlorine atoms serve as reactive sites for subsequent nucleophilic aromatic substitution (SNAr) reactions, which are pivotal for the introduction of the remaining structural components of the final drug substance.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Etravirine, with a specific focus on the preparation and utilization of the key intermediate, this compound. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols, and outline the necessary analytical techniques for reaction monitoring and quality control.

Synthetic Strategy: A Multi-Step Approach to Etravirine

The synthesis of Etravirine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall strategy discussed herein involves the initial formation of a substituted pyrimidine ring, followed by sequential coupling reactions and a final amination step. The core of this strategy revolves around the synthesis and subsequent reactions of the chlorinated pyrimidine intermediates.

Overview of the Synthetic Pathway

The chosen synthetic route can be conceptually broken down into four main stages:

  • Formation of the Dichloropyrimidine Core: This initial step involves the reaction of a suitable pyrimidine precursor with a chlorinating agent to introduce the two reactive chlorine atoms.

  • First Nucleophilic Aromatic Substitution (SNAr): The dichloropyrimidine intermediate is then reacted with 4-aminobenzonitrile to form the central diarylamine linkage.

  • Bromination: A bromine atom is introduced at the C5 position of the pyrimidine ring, a critical step for the final drug's activity.

  • Second SNAr and Amination: The resulting brominated intermediate is then coupled with 4-hydroxy-3,5-dimethylbenzonitrile, followed by a final amination step to yield Etravirine.

This stepwise approach allows for the controlled introduction of each component of the final molecule, facilitating purification and characterization at each stage.

Etravirine Synthesis Pathway cluster_0 Stage 1: Dichloropyrimidine Core Formation cluster_1 Stage 2: Bromination cluster_2 Stage 3 & 4: Final Assembly 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Intermediate_1 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile 2,4,6-Trichloropyrimidine->Intermediate_1 Nucleophilic Aromatic Substitution (SNAr) 4-Aminobenzonitrile 4-Aminobenzonitrile 4-Aminobenzonitrile->Intermediate_1 Intermediate_2 This compound Intermediate_1->Intermediate_2 Brominating Agent (e.g., NBS, Br2) Intermediate_3 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile Intermediate_2->Intermediate_3 SNAr 4-hydroxy-3,5-dimethylbenzonitrile 4-hydroxy-3,5-dimethylbenzonitrile 4-hydroxy-3,5-dimethylbenzonitrile->Intermediate_3 Etravirine Etravirine Intermediate_3->Etravirine Amination (Ammonia)

Caption: Synthetic pathway for Etravirine.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile

This protocol describes the nucleophilic aromatic substitution reaction between 2,4,6-trichloropyrimidine and 4-aminobenzonitrile.

Materials:

  • 2,4,6-Trichloropyrimidine

  • 4-Aminobenzonitrile

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in 1,4-dioxane, add 4-aminobenzonitrile (1.0 eq).

  • Add N,N-diisopropylethylamine (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 101 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add deionized water to precipitate the product.

  • Filter the solid product using a Buchner funnel and wash with deionized water.

  • Dry the product under vacuum to yield 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile.

Protocol 2: Synthesis of this compound

This protocol details the bromination of the previously synthesized dichloropyrimidine intermediate.

Materials:

  • 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile

  • N-Bromosuccinimide (NBS) or Bromine

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Deionized Water

  • Sodium bicarbonate solution (saturated)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile (1.0 eq) in THF or DCM in a round-bottom flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) or a solution of bromine (1.05 eq) in the reaction solvent.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield this compound.

Protocol 3: Synthesis of Etravirine

This final stage involves a second SNAr reaction followed by amination.

Materials:

  • This compound

  • 4-Hydroxy-3,5-dimethylbenzonitrile

  • Potassium carbonate or Sodium hydride

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Aqueous ammonia (25-30%)

  • Pressure vessel or microwave reactor

  • Deionized Water

  • Ethyl acetate

Procedure:

  • To a solution of 4-hydroxy-3,5-dimethylbenzonitrile (1.1 eq) in NMP or DMF, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) and stir for 30 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and transfer it to a pressure vessel or a microwave reactor.

  • Add aqueous ammonia and heat the mixture to 120-150 °C for 12-24 hours (conventional heating) or for a shorter duration under microwave irradiation (e.g., 130 °C for 15 minutes).[1][4]

  • Cool the reaction mixture to room temperature and add deionized water to precipitate the crude Etravirine.

  • Filter the solid, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., acetone/water or ethyl acetate) to obtain pure Etravirine.[4]

Data Presentation and Quality Control

Table 1: Summary of Reaction Parameters and Expected Outcomes
StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 2,4,6-Trichloropyrimidine, 4-Aminobenzonitrile, DIPEA1,4-DioxaneReflux (~101)4-670-80
2 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile, NBSTHF0 - RT3-675-85
3 Intermediate from Step 2, 4-Hydroxy-3,5-dimethylbenzonitrile, K₂CO₃NMP80-1004-660-70
4 Intermediate from Step 3, Aqueous AmmoniaNMP120-15012-2480-90

Note: Yields are indicative and can vary based on reaction scale and purification methods.

Analytical Methods for In-Process Control and Final Product Release
  • Thin Layer Chromatography (TLC): A rapid and effective technique for monitoring the progress of the reactions. A suitable mobile phase (e.g., hexane:ethyl acetate mixtures) should be developed for each step to ensure good separation of starting materials, intermediates, and products.

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of intermediates and the final Etravirine product. A reverse-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[5][6][7] Detection is commonly performed using a UV detector at a wavelength where the analytes have significant absorbance (e.g., around 310 nm).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the synthesized intermediates and the final Etravirine product, confirming the correct connectivity and stereochemistry.

  • Mass Spectrometry (MS): Provides accurate molecular weight information for each synthesized compound, confirming their identity.

QC_Workflow Start Start Synthesis_Step Synthetic Step (1, 2, or 3) Start->Synthesis_Step In_Process_Control In-Process Control Synthesis_Step->In_Process_Control TLC_HPLC_Check TLC/HPLC Analysis In_Process_Control->TLC_HPLC_Check Reaction_Complete Reaction Complete? TLC_HPLC_Check->Reaction_Complete Purification Purification (Recrystallization/ Chromatography) Reaction_Complete->Purification Yes Continue_Reaction Continue Reaction Reaction_Complete->Continue_Reaction No Characterization Characterization (NMR, MS) Purification->Characterization Final_Product_QC Final Product QC Characterization->Final_Product_QC HPLC_Purity HPLC Purity Check (>99.5%) Final_Product_QC->HPLC_Purity Release Release HPLC_Purity->Release Pass Repurify Repurify HPLC_Purity->Repurify Fail

Sources

The Strategic Synthesis and Application of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile: A Key Intermediate for Potent Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of novel antiviral therapeutics has identified the pyrimidine scaffold as a cornerstone in medicinal chemistry, offering a versatile framework for designing potent inhibitors of viral replication.[1][2] Pyrimidine derivatives are integral to numerous clinically approved drugs, targeting a wide array of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C, and Herpes Simplex Virus.[2][3] Their mechanism often involves the inhibition of crucial viral enzymes, such as reverse transcriptase, thereby halting the viral life cycle.[4][5]

Within this critical class of molecules, 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS: 269055-75-6) has emerged as a high-value intermediate, particularly in the synthesis of second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6][7] Its meticulously designed structure, featuring a trifunctionalized pyrimidine core, provides multiple reactive sites for the strategic construction of complex diarylpyrimidine-based antiviral agents, most notably Etravirine.[6][7] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and application of this pivotal intermediate.

Physicochemical Properties and Structural Attributes

The unique arrangement of functional groups in this compound underpins its utility in multi-step organic synthesis. The presence of two chlorine atoms and a bromine atom on the pyrimidine ring, coupled with the electron-withdrawing benzonitrile moiety, offers a rich landscape for chemical modification.[1]

PropertyValueReference(s)
CAS Number 269055-75-6[4]
Molecular Formula C₁₁H₅BrCl₂N₄[4]
Molecular Weight 343.99 g/mol [4]
Appearance White to light yellow crystalline powder[5]
Purity ≥98% (HPLC)[4]
Boiling Point 524.3 ± 60.0 °C (Predicted)[5]
Density 1.8 ± 0.1 g/cm³ (Predicted)[5]
Storage 2-8°C, sealed in dry conditions[4]

The reactivity of the halogen atoms is differential, allowing for selective nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. This tiered reactivity is fundamental to the convergent synthesis of complex molecules like Etravirine.[1]

Synthesis of the Intermediate: Protocols and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired scale, and purification considerations. Below are two field-proven protocols.

Protocol 1: Direct Amination of a Trihalogenated Pyrimidine

This is a direct and efficient method involving the nucleophilic substitution of a chlorine atom on a pre-brominated pyrimidine core. The C2 position is generally more susceptible to nucleophilic attack than the C4 and C6 positions in such systems, especially when activated by adjacent halogens.

Protocol_1 start 5-Bromo-2,4,6-trichloropyrimidine + 4-Aminobenzonitrile reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction product This compound reaction->product Formation of C-N bond conditions Solvent: Dioxane Base: Diisopropylethylamine (DIPEA) Temperature: Reflux conditions->reaction workup Work-up & Purification product->workup final_product Isolated Intermediate workup->final_product

Diagram 1: Synthetic workflow for Protocol 1.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-bromo-2,4,6-trichloropyrimidine (1.0 eq) in anhydrous dioxane, add 4-aminobenzonitrile (1.1 eq).

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) to the mixture. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude residue can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the desired product as an off-white to pale yellow solid.[4]

Protocol 2: Stepwise Halogenation and Amination

This alternative route involves building the halogenation pattern on the pyrimidine ring before the final amination step. This can be advantageous if the starting materials are more readily available or cost-effective.

Protocol_2 cluster_0 Part A: Pyrimidine Core Synthesis cluster_1 Part B: Bromination cluster_2 Part C: Amination start_A 4,6-Dihydroxypyrimidine step1_A Chlorination (POCl3) start_A->step1_A intermediate_A 4,6-Dichloropyrimidine step1_A->intermediate_A start_B 4,6-Dichloropyrimidine step1_B Bromination (Br2, Acetic Acid) start_B->step1_B intermediate_B 5-Bromo-4,6-dichloropyrimidine step1_B->intermediate_B start_C 5-Bromo-4,6-dichloropyrimidine step1_C Coupling with 4-Aminobenzonitrile start_C->step1_C product_C Final Intermediate step1_C->product_C

Diagram 2: Stepwise synthesis pathway (Protocol 2).

Step-by-Step Methodology:

  • Synthesis of 4,6-Dichloropyrimidine: This precursor is typically synthesized from 4,6-dihydroxypyrimidine by treatment with phosphorus oxychloride (POCl₃).

  • Bromination: Dissolve 4,6-dichloropyrimidine in acetic acid. Add bromine (Br₂) dropwise at a controlled temperature (e.g., 80°C). The reaction introduces the bromo group at the C5 position.[4]

  • Coupling with 4-Aminobenzonitrile: The resulting 5-bromo-4,6-dichloropyrimidine is then reacted with 4-aminobenzonitrile. This SNAr reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a base such as cesium carbonate (Cs₂CO₃) at elevated temperatures (e.g., 100°C) for several hours.[4]

  • Purification: The final product is isolated after an aqueous work-up and can be purified by recrystallization to achieve high purity (≥98%).[4]

Characterization and Quality Control

Ensuring the purity and structural integrity of this compound is paramount for its successful use in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques should be employed.

TechniqueExpected ObservationsRationale
¹H NMR Aromatic protons of the benzonitrile ring will appear as two doublets in the downfield region (approx. 7.5-8.0 ppm). The N-H proton will likely appear as a singlet, which may be broad and exchangeable with D₂O.Provides information on the proton environment and confirms the presence of the key aromatic moieties.
¹³C NMR Signals corresponding to the quaternary carbons of the pyrimidine ring (C2, C4, C5, C6) and the benzonitrile ring will be present. The nitrile carbon (-C≡N) will have a characteristic chemical shift (approx. 118-120 ppm).Confirms the carbon skeleton of the molecule.
HPLC A single major peak should be observed under appropriate reversed-phase conditions, confirming high purity (typically ≥98%).Quantifies the purity of the intermediate and detects any potential impurities from the synthesis.[4]
Mass Spec. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine and two chlorine atoms.Confirms the molecular weight and elemental composition of the compound.

Application in the Synthesis of Antiviral Agents: The Case of Etravirine

The primary and most well-documented application of this compound is as a key building block in the synthesis of Etravirine, a potent NNRTI used in the treatment of HIV-1 infection.[6][7]

Etravirine_Synthesis intermediate 4-((5-Bromo-4,6-dichloropyrimidin- 2-yl)amino)benzonitrile step1 First SNAr (Displacement of C4-Cl) intermediate->step1 reagent1 4-Hydroxy-3,5- dimethylbenzonitrile reagent1->step1 intermediate2 Diaryl Ether Intermediate step1->intermediate2 step2 Second SNAr (Displacement of C6-Cl) intermediate2->step2 reagent2 Ammonia (NH3) reagent2->step2 etravirine Etravirine step2->etravirine

Sources

Application Notes and Protocols for 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Oncology Research

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile is a highly functionalized heterocyclic compound featuring a di-chlorinated, bromo-substituted pyrimidine core linked to a benzonitrile moiety.[1] With a molecular formula of C₁₁H₅BrCl₂N₄ and a molecular weight of 343.99 g/mol , this compound serves as a critical chemical intermediate in the synthesis of advanced pharmaceutical agents.[1] While direct anticancer applications of this specific intermediate are not extensively documented in peer-reviewed literature, its true value in oncology research lies in its role as a versatile scaffold for the development of potent kinase inhibitors and other targeted therapies. The reactive halogen sites on the pyrimidine ring are amenable to sequential functionalization through methods like metal-catalyzed cross-coupling and nucleophilic aromatic substitution, enabling the creation of diverse libraries of diarylpyrimidine (DAP) compounds.[1]

One of the most notable compounds synthesized from this intermediate is Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment.[1][2] Beyond its antiviral activity, emerging research has repurposed and investigated Etravirine and other structurally related diarylpyrimidines as potent anticancer agents, demonstrating the therapeutic potential unlocked from this core structure.[2][3] This guide will, therefore, focus on the application of derivatives of this compound, using Etravirine as a primary example, to illustrate the mechanistic pathways and provide detailed protocols for investigating their anticancer properties.

Mechanism of Action: Targeting Key Cancer Pathways

Derivatives of the this compound scaffold, particularly diarylpyrimidines like Etravirine, exert their anticancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and metastasis. The core mechanism often involves the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.

Recent studies have elucidated several key mechanisms:

  • Cell Cycle Disruption via CDK2 Inhibition: In hepatocellular carcinoma (HCC), Etravirine has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2).[2] CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from replicating.[2]

  • Induction of G2/M Phase Arrest and Apoptosis: In ovarian cancer cells, Etravirine treatment has been observed to increase the percentage of cells in the G2/M phase of the cell cycle.[3] This arrest is a common outcome of disrupting microtubule dynamics or DNA damage response pathways, ultimately leading to apoptosis (programmed cell death).

  • Autophagy-Mediated Degradation of Pro-Metastatic Proteins: Etravirine can induce the degradation of Anterior Gradient Protein 2 Homolog (AGR2) through an autophagy-dependent mechanism in ovarian cancer.[3] AGR2 is overexpressed in many cancers and promotes metastasis; its degradation thus represents a key anti-metastatic mechanism.[3]

  • Inhibition of Tubulin Polymerization: Other diarylpyrimidine derivatives have been designed as microtubule destabilizers.[4][5] By binding to the colchicine site on tubulin, these compounds inhibit microtubule polymerization, leading to mitotic arrest and apoptosis.[4]

Illustrative Signaling Pathway

The following diagram illustrates the convergent effects of diarylpyrimidine derivatives on cancer cell signaling, leading to cell cycle arrest and apoptosis.

anticancer_pathway cluster_drug Diarylpyrimidine Derivatives (e.g., Etravirine) cluster_targets Cellular Targets cluster_proteins Downstream Proteins cluster_outcomes Cellular Outcomes drug 4-((...)-amino)benzonitrile Derivative cdk2 CDK2 drug->cdk2 tubulin Tubulin drug->tubulin autophagy Autophagy Induction drug->autophagy bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Downregulates bax Bax (Pro-apoptotic) drug->bax Upregulates g1_arrest G1/S Phase Arrest cdk2->g1_arrest g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest agr2 AGR2 autophagy->agr2 Degradation metastasis Metastasis Inhibition agr2->metastasis Promotes apoptosis Apoptosis bcl2->apoptosis bax->apoptosis g1_arrest->apoptosis g2m_arrest->apoptosis

Caption: Key anticancer mechanisms of diarylpyrimidine derivatives.

Data Presentation: In Vitro Efficacy

The following tables summarize representative data for diarylpyrimidine derivatives against various cancer cell lines. This data highlights the cytotoxic and anti-proliferative potential of compounds derived from the this compound scaffold.

Table 1: Cytotoxicity of Etravirine (ETV) in Various Cancer Cell Lines

Cell Line Cancer Type Assay Endpoint Result Reference
PC-3 Prostate Cancer Cell Viability IC₅₀ Potent activity observed [1][6]
UM-UC-5 Bladder Cancer Cell Viability IC₅₀ Dose-dependent decrease [1][6]
Huh-7 Hepatocellular Carcinoma Cytotoxicity IC₅₀ Confirmed cytotoxic potential [2]
A2780 Ovarian Cancer Cell Proliferation Inhibition Significant inhibition [3]

| A2780-ADR | Ovarian Cancer (Drug-Resistant) | Cell Proliferation | Inhibition | Significant inhibition |[3] |

Table 2: Mechanistic Activity of Diarylpyrimidine Derivatives

Compound Activity Cell Line Effect Reference
Etravirine CDK2 Inhibition Huh-7 Enzymatic inhibition [2]
Etravirine Cell Cycle Arrest A2780 Increased G2/M phase cells [3]
Compound 11s Tubulin Polymerization SGC-7901 IC₅₀ = 12.0 µM [4]

| Compound 7b | Apoptosis Induction | MCF-7 | Increased ROS, decreased MMP |[7] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for evaluating the anticancer properties of compounds derived from this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

1. Materials:

  • Test compound (e.g., Etravirine) dissolved in DMSO to create a 10 mM stock solution.

  • Cancer cell lines (e.g., MCF-7, HeLa, PC-3).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Sterile 96-well plates.

2. Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration, typically <0.5%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Analysis of Kinase Inhibition by Western Blot

This protocol is designed to assess the phosphorylation status of a target kinase and its downstream substrates following treatment with an inhibitor.

1. Materials:

  • Test compound.

  • Appropriate cell line expressing the target kinase.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-CDK2, anti-total-CDK2, anti-phospho-ERK, anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

2. Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein per sample and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.

  • Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the kinase or a housekeeping protein like GAPDH or β-actin.

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and characterizing novel anticancer compounds derived from the title intermediate.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation start 4-((5-Bromo-4,6-dichloro pyrimidin-2-yl)amino)benzonitrile synthesis Chemical Derivatization (e.g., Suzuki Coupling) start->synthesis library Library of Diarylpyrimidine Analogs synthesis->library viability Cell Viability Assay (MTT/MTS) library->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis migration Cell Migration Assay (Wound Healing) viability->migration colony Colony Formation Assay viability->colony cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle western Western Blot (Kinase Phosphorylation) apoptosis->western kinase_assay In Vitro Kinase Assay western->kinase_assay xenograft Xenograft Tumor Models kinase_assay->xenograft

Caption: High-level workflow for anticancer drug discovery.

Conclusion and Future Directions

This compound is a pivotal starting material for the synthesis of diarylpyrimidine-based anticancer agents. The extensive research into its derivatives, such as Etravirine, has revealed potent inhibitory activities against key oncogenic pathways, including those driven by CDKs and those involved in metastasis. The protocols detailed herein provide a robust framework for researchers to screen and elucidate the mechanisms of novel compounds synthesized from this versatile scaffold. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity for specific cancer targets, with the ultimate goal of developing next-generation targeted therapies.

References

  • A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors. (n.d.). BenchChem.
  • Design, synthesis, and bioevaluation of diarylpyrimidine derivatives as novel microtubule destabilizers. (2024). Frontiers in Chemistry, 12.
  • Design, synthesis, and bioevaluation of diarylpyrimidine derivatives as novel microtubule destabilizers. (2024). Frontiers in Chemistry.
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.).
  • Nair, G., Saraswathy, G. R., Aranjani, J. M., et al. (2025). Unraveling a novel therapeutic facet of Etravirine to confront Hepatocellular Carcinoma via disruption of cell cycle. Journal of Cancer Research and Clinical Oncology.
  • Exploring Potential for Repurposing Antiretroviral Drugs Etravirine and Efavirenz in Prost
  • Exploring Potential for Repurposing Antiretroviral Drugs Etravirine and Efavirenz in Prost
  • Journal of Medicinal Chemistry Ahead of Print. (n.d.).
  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). bioRxiv.
  • Inhibitory Effect of Etravirine, a Non-Nucleoside Reverse Transcriptase Inhibitor, via Anterior Gradient Protein 2 Homolog Degradation against Ovarian Cancer Metastasis. (n.d.).
  • (PDF) Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025).
  • Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie.
  • Heteroarylpyrimidine Ring As An Anticancer Agent: A Review. (2024). Journal of Advanced Zoology.
  • Synthesis and structure-activity relationship study of diaryl[d,f][5][8]diazepines as potential anti-cancer agents. (2018). Molecular Diversity.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS No. 269055-75-6). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this critical synthesis. This compound is a key intermediate in the development of pharmaceuticals, most notably as a precursor to the HIV non-nucleoside reverse transcriptase inhibitor, Etravirine.[1][2]

The primary synthetic route is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. Success in this synthesis hinges on a precise understanding of the reaction mechanism and meticulous control over experimental parameters.

Core Synthesis & Purification Workflow

The synthesis involves the coupling of two key building blocks followed by a purification step to achieve the high purity required for subsequent pharmaceutical applications.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction SₙAr Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_final Final Product & QC SM1 5-Bromo-2,4,6-trichloropyrimidine or 4,6-Dichloro-5-bromopyrimidine Reaction Coupling in Aprotic Polar Solvent (e.g., DMSO) with Inorganic Base (e.g., Cs₂CO₃) Heat (e.g., 100°C) SM1->Reaction Charge Reactants SM2 4-Aminobenzonitrile SM2->Reaction Charge Reactants Workup Quench Reaction Precipitate Crude Product Filter & Wash Reaction->Workup Reaction Complete Purification Recrystallization (e.g., Ethyl Acetate) Workup->Purification Crude Solid Final 4-((5-Bromo-4,6-dichloropyrimidin- 2-yl)amino)benzonitrile (≥98% Purity) Purification->Final Pure Crystalline Solid QC QC Analysis (HPLC, NMR, MS) Final->QC

Caption: High-level workflow for the synthesis and purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism of this reaction? A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the three electron-withdrawing halogen substituents (two chloro, one bromo). This makes the carbon atoms of the ring (particularly C2, C4, and C6) electrophilic and susceptible to attack by a nucleophile. The lone pair of the amino group on 4-aminobenzonitrile acts as the nucleophile, attacking the C2 position and displacing one of the chloro atoms. The reaction is favored at the C2/C4/C6 positions because the resulting negatively charged intermediate (a Meisenheimer complex) is stabilized by resonance, with the charge delocalized onto the electronegative ring nitrogens.[3][4]

Q2: Why is an inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) required? A2: A base is crucial for two reasons. First, it acts as an acid scavenger. The reaction releases one equivalent of hydrochloric acid (HCl) as the amino group displaces the chloride leaving group. The base neutralizes this HCl, preventing it from protonating the starting 4-aminobenzonitrile, which would render it non-nucleophilic. Second, the base can help deprotonate the amino group of the benzonitrile, increasing its nucleophilicity and driving the reaction forward. Cesium carbonate is often favored in such reactions due to its high solubility in organic solvents like DMSO and the "cesium effect," which can enhance reaction rates.[1]

Q3: What are the typical yield and purity I should expect? A3: With proper control of reaction conditions and effective purification, isolated yields are generally reported in the range of 78–82%.[1] The final product should be an off-white crystalline powder with a purity of ≥98%, as determined by HPLC analysis.[1][5]

Q4: What are the critical safety considerations for this synthesis? A4: Researchers must adhere to standard laboratory safety protocols. Key hazards include:

  • Halogenated Reagents: The pyrimidine starting materials are irritants and potentially harmful if swallowed or inhaled.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Dimethyl sulfoxide (DMSO) can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves.

  • High Temperatures: The reaction is typically run at elevated temperatures (around 100°C), posing a risk of thermal burns.[1]

Troubleshooting Guide

Problem 1: Low or No Product Formation

This is often indicated by TLC or HPLC analysis showing primarily unreacted starting materials.

  • Possible Cause A: Reagent Quality

    • Diagnosis: The 4-aminobenzonitrile may have degraded, or the halogenated pyrimidine may be of low quality.

    • Solution: Verify the purity of starting materials via NMR or melting point analysis. Ensure 4-aminobenzonitrile is a clean, free-flowing powder. Use freshly opened or properly stored reagents.

  • Possible Cause B: Insufficient Base or Inactive Base

    • Diagnosis: The base is critical to neutralize byproduct HCl and activate the nucleophile. If the base is old, hydrated, or used in insufficient quantity, the reaction will stall.

    • Solution: Use at least 1.5-2.0 equivalents of freshly dried, finely powdered base (e.g., K₂CO₃, Cs₂CO₃). Ensure vigorous stirring to facilitate contact between the solid base and the reactants in solution.

  • Possible Cause C: Sub-optimal Temperature or Time

    • Diagnosis: SNAr reactions on deactivated or moderately activated rings require thermal energy to overcome the activation barrier.

    • Solution: Ensure the internal reaction temperature reaches the target (e.g., 100-115°C).[1][6] Monitor the reaction by TLC or HPLC and extend the reaction time if starting materials persist. Be aware that excessively high temperatures can lead to byproduct formation.[7]

  • Possible Cause D: Presence of Moisture

    • Diagnosis: Water can compete as a nucleophile, leading to the hydrolysis of the chloropyrimidine to form undesired hydroxypyrimidine byproducts.

    • Solution: Use anhydrous grade solvents and ensure all glassware is thoroughly dried before use. Store hygroscopic reagents like Cs₂CO₃ in a desiccator.

Problem 2: Significant Byproduct Formation

This is observed as extra spots on a TLC plate or additional peaks in an HPLC chromatogram.

  • Byproduct A: Di-substituted Product

    • Identification: A peak in the mass spectrum corresponding to the addition of two 4-aminobenzonitrile molecules and the loss of two chloro groups.

    • Cause: Use of excess 4-aminobenzonitrile or prolonged reaction times at high temperatures.

    • Prevention: Use a controlled stoichiometry, typically with the 4-aminobenzonitrile as the limiting reagent or in slight excess (e.g., 1.0-1.1 equivalents). Monitor the reaction closely and stop it once the starting pyrimidine is consumed to prevent further reaction.

  • Byproduct B: Hydrolysis of Chloro Groups

    • Identification: A more polar byproduct, often with a mass corresponding to the replacement of a -Cl with an -OH group.

    • Cause: Presence of water in the reaction mixture.

    • Prevention: As detailed in Problem 1D, ensure strictly anhydrous conditions.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impurities in Synthesis? Impurity_Type What is the Main Issue? Start->Impurity_Type Check_SM Verify Purity of Starting Materials Purify Re-purify Starting Materials Check_SM->Purify Check_Conditions Review Reaction Conditions (Temp, Time, Base) Optimize_Temp Optimize Temperature & Time (Monitor by HPLC/TLC) Check_Conditions->Optimize_Temp Check_Anhydrous Ensure Anhydrous Setup & Reagents Dry_Reagents Use Anhydrous Solvents & Dry Base Check_Anhydrous->Dry_Reagents Low_Conversion Low Conversion Impurity_Type->Low_Conversion Unreacted SM Byproducts Byproducts Present Impurity_Type->Byproducts Extra Peaks Low_Conversion->Check_SM Low_Conversion->Check_Conditions Byproducts->Check_Anhydrous Hydrolysis? Adjust_Stoich Adjust Stoichiometry (Limit Nucleophile) Byproducts->Adjust_Stoich Di-substitution? Success Improved Yield & Purity Adjust_Stoich->Success Optimize_Temp->Success Purify->Success Dry_Reagents->Success

Sources

Optimizing palladium catalyst for "4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium Catalyst Optimization for C-N Coupling

Guide Focus: Synthesis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Welcome to the technical support guide for optimizing the palladium-catalyzed synthesis of this compound. This critical pharmaceutical intermediate, notably used in the synthesis of the HIV non-nucleoside reverse transcriptase inhibitor Etravirine, presents unique synthetic challenges due to the polyhalogenated and electron-deficient nature of the pyrimidine core[1][2].

This guide is designed for chemistry professionals engaged in process development and medicinal chemistry. It provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols based on established principles of Buchwald-Hartwig amination[3]. Our goal is to empower you to overcome common synthetic hurdles, minimize side-product formation, and maximize the yield and purity of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust, scientifically-grounded solutions.

Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer:

Low or no product yield is the most common issue and can stem from several factors related to the catalyst's activity and stability.

Potential Cause 1: Catalyst Deactivation The palladium catalyst is sensitive to oxygen and certain impurities[4]. The active Pd(0) species can be oxidized to inactive Pd(II) or poisoned by extraneous functional groups.

  • Solution: Ensure a Strictly Inert Atmosphere.

    • Degas Your Solvent: Purge the reaction solvent (e.g., toluene, dioxane) with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.

    • Use Schlenk Technique: Assemble your reaction glassware and flame-dry it under a vacuum. Backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction setup, duration, and workup.

    • Purify Reagents: Ensure starting materials are free from impurities that could act as catalyst poisons[4]. 4-aminobenzonitrile should be of high purity.

Potential Cause 2: Suboptimal Catalyst System (Palladium Source & Ligand) The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle[5]. An inappropriate ligand can lead to slow or non-existent turnover.

  • Solution: Screen and Select an Appropriate Catalyst System.

    • Palladium Source: While Pd(OAc)₂ is common, it requires in-situ reduction to Pd(0), which can be unreliable[6]. Using a direct Pd(0) source like Pd₂(dba)₃ or a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) often gives more consistent results by ensuring efficient generation of the active L-Pd(0) species[7].

    • Ligand Selection: For electron-deficient heteroaryl chlorides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or chelating ligands with a wide bite angle are often necessary. Xantphos has been shown to be effective for the amination of similar pyrimidine systems[8]. These ligands promote the crucial, often rate-limiting, reductive elimination step.

Potential Cause 3: Incorrect Base or Solvent The base not only acts as a proton scavenger but also participates in the catalytic cycle. Its strength and solubility are critical. The solvent must be able to dissolve the reagents and maintain a suitable temperature.

  • Solution: Optimize Base and Solvent Conditions.

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) often provides the highest reaction rates[9][10]. However, if your substrates have base-sensitive functional groups, weaker bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) should be screened, though this may require higher temperatures or longer reaction times[9].

    • Solvent: Aprotic solvents like toluene, dioxane, or THF are standard choices[9]. Toluene and dioxane are preferred for their higher boiling points, allowing for a wider temperature range. Ensure the chosen solvent provides good solubility for all components, as poor solubility is a common reason for failed reactions[7].

Question 2: I am forming significant side products, particularly isomers from coupling at the C4/C6 positions. How can I improve regioselectivity for the C2 position?

Answer:

Regioselectivity is a major challenge with polyhalogenated heterocycles. The inherent electronic reactivity of halopyrimidines generally follows the order C4(6) > C2 >> C5 for both Pd-catalyzed and SₙAr reactions[11]. Achieving C2 selectivity requires careful control of reaction conditions.

Potential Cause 1: Inherent Electronic Reactivity The C4 and C6 positions of the pyrimidine ring are more electron-deficient and thus more susceptible to oxidative addition than the C2 position.

  • Solution: Modulate Reactivity with Ligand and Temperature Control.

    • Sterically Hindered Ligands: Employing very bulky ligands, such as the Buchwald biaryl phosphine ligands (e.g., tBuXPhos), can sterically block the more accessible C4/C6 positions, thereby favoring oxidative addition at the less hindered (relative to the two adjacent chlorines) C2-Br bond.

    • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity. Run a temperature screen (e.g., from 60°C to 110°C) to find a sweet spot where the desired C2 coupling proceeds at a reasonable rate while the undesired C4/C6 coupling is minimized.

Potential Cause 2: Competing SₙAr (Nucleophilic Aromatic Substitution) Reaction Under certain conditions, especially with strong bases and high temperatures, a direct, uncatalyzed SₙAr reaction can occur, which strongly favors the C4/C6 positions.

  • Solution: Favor the Palladium-Catalyzed Pathway.

    • Use a Weaker Base: Switching from NaOt-Bu to a milder base like K₃PO₄ can suppress the competing SₙAr pathway.

    • Ensure High Catalyst Activity: A highly active and efficient palladium catalyst system will ensure the desired Buchwald-Hartwig pathway outcompetes the background thermal SₙAr reaction. Using a reliable precatalyst can be advantageous here.

Question 3: My reaction stalls at ~50-70% conversion, even after extended reaction times. What could be causing this?

Answer:

Stalled reactions often point to gradual catalyst deactivation or product inhibition.

Potential Cause 1: Catalyst Inhibition by Product or Substrate Nitrogen-containing heterocycles, like the pyrimidine core of your product, can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover[12][13].

  • Solution: Adjust Ligand-to-Metal Ratio and Catalyst Loading.

    • Increase Ligand Ratio: Using a slightly higher ligand-to-palladium ratio (e.g., 2.2:1 for monoligated systems) can help prevent product inhibition by ensuring the palladium center remains coordinated to the phosphine ligand.

    • Increase Catalyst Loading: While not ideal for process chemistry, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can help push the reaction to completion by compensating for any catalyst deactivation.

Potential Cause 2: Poor Solubility of Intermediates or Reagents As the reaction proceeds, the salt byproduct (e.g., NaBr) and potentially the product itself may precipitate, physically coating the catalyst or reagents and hindering the reaction[7].

  • Solution: Improve Agitation and Consider Solvent Mixtures.

    • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maintain a homogenous suspension. For reactions with dense inorganic bases, insufficient agitation is a common cause of failure[7].

    • Solvent Screening: Test different solvents or solvent mixtures to improve the solubility of all components throughout the reaction.

Frequently Asked Questions (FAQs)

  • Q: What is the general mechanism for this reaction?

    • A: The reaction proceeds via the Buchwald-Hartwig amination catalytic cycle. The key steps are: 1) Oxidative addition of the pyrimidine-halide bond to the active L-Pd(0) catalyst to form a Pd(II) complex; 2) Coordination of the amine, followed by deprotonation by the base to form a palladium-amido complex; 3) Reductive elimination from the Pd(II) complex to form the desired C-N bond and regenerate the L-Pd(0) catalyst[3].

  • Q: How do I choose between different phosphine ligands?

    • A: Ligand choice is dictated by the substrates. For this challenging transformation involving an electron-deficient heteroaryl halide, bulky and electron-donating ligands are preferred. They accelerate the rate-limiting oxidative addition and reductive elimination steps[14].

      • Biaryl Phosphines (Buchwald Ligands): (e.g., XPhos, SPhos, RuPhos) are generally the gold standard for C-N coupling due to their high activity.

      • Chelating Phosphines: (e.g., Xantphos, dppf) offer high thermal stability and can be effective. Xantphos, in particular, has been successfully used for aminating pyrimidines[8].

  • Q: Is it absolutely necessary to use a glovebox?

    • A: While a glovebox provides the ideal inert environment, the reaction can be successfully performed using standard Schlenk techniques. The critical factor is the rigorous exclusion of oxygen and moisture, especially during the setup phase when the sensitive Pd(0) species is being formed[4][9].

Data & Protocols

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended Starting PointRationale & Reference
Palladium Source Pd₂(dba)₃ (1-2 mol %)Direct Pd(0) source, commercially available and reliable.[8]
Ligand Xantphos (2-4 mol %)Proven effective for amination of N-heterocycles; wide bite angle promotes reductive elimination.[8]
Base NaOt-Bu (1.4 - 2.0 equiv)Strong base that generally provides high reaction rates.[9][10]
Solvent Toluene or 1,4-DioxaneHigh boiling point allows for a flexible temperature range; good solvating properties.[8][9]
Temperature 80 - 110 °CA common temperature range for Buchwald-Hartwig reactions.[8]
Atmosphere Argon or NitrogenEssential to prevent catalyst deactivation.[4]
Baseline Experimental Protocol

This is a representative protocol. Optimization will be required.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2,4,6-trichloro-5-bromopyrimidine (1.0 equiv), 4-aminobenzonitrile (1.1 equiv), and Sodium tert-butoxide (1.4 equiv).

  • Inerting: Evacuate the flask and backfill with Argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of Argon, add the Palladium source (e.g., Pd₂(dba)₃, 1.5 mol %) and the Ligand (e.g., Xantphos, 3.0 mol %).

  • Solvent Addition: Add degassed, anhydrous toluene via syringe to achieve a substrate concentration of ~0.1-0.2 M.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH Amido Palladium Amido Complex (Pd-II) AmineCoord->Amido + Base - [H-Base]X Amido->Pd0 Reductive Elimination Product This compound Amido->Product ArX Pyrimidine-Br R2NH 4-Aminobenzonitrile

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue? LowYield Low / No Yield Start->LowYield Yes SideProducts Side Products / Isomers Start->SideProducts No Sol_Inert Check Inert Atmosphere Degas Solvents LowYield->Sol_Inert Sol_Cat Screen Ligands / Pd Source (e.g., XPhos, Xantphos) LowYield->Sol_Cat Sol_Base Optimize Base & Solvent LowYield->Sol_Base Stalled Stalled Reaction SideProducts->Stalled No Sol_Selectivity Use Bulky Ligand Lower Temperature SideProducts->Sol_Selectivity Sol_SNAr Use Milder Base (K₃PO₄) SideProducts->Sol_SNAr Sol_Inhibition Increase Ligand Ratio or Catalyst Loading Stalled->Sol_Inhibition Sol_Solubility Improve Agitation Screen Solvents Stalled->Sol_Solubility

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Zheng, G., & Xu, W. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(19), 4291–4293. Available from: [Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • El-Damasy, A. K., Keeton, A. B., & Piazza, G. A. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(8), 13652–13666. Available from: [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. (2013). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available from: [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

  • Wang, Z., et al. (2012). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Tetrahedron Letters, 53(31), 4066-4069. Available from: [Link]

  • Autechaux. (n.d.). Exploring 4-[(5-Bromo-4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: A Key Intermediate in Pharmaceutical Synthesis. Available from: [Link]

  • Tcyrulnikov, S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(4), 1044–1047. Available from: [Link]

Sources

Technical Support Center: Maximizing Yield of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS: 269055-75-6). This guide is designed for researchers, scientists, and drug development professionals dedicated to optimizing the yield and purity of this critical pharmaceutical intermediate. As a key building block in the synthesis of advanced therapeutics, such as the non-nucleoside reverse transcriptase inhibitor Etravirine, achieving a robust and high-yielding synthetic process is paramount.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven methodologies to overcome common challenges encountered during its synthesis.

Section 1: Understanding the Core Synthesis: The "Why"

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction.[3] This involves the reaction of a highly electrophilic pyrimidine core, 5-bromo-2,4,6-trichloropyrimidine, with the nucleophilic amine, 4-aminobenzonitrile.

The SNAr Mechanism and Key Components:

The reaction proceeds via a two-step addition-elimination mechanism. The amine nitrogen of 4-aminobenzonitrile attacks the electron-deficient C2 position of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the elimination of a chloride ion.

  • Electrophile: 5-bromo-2,4,6-trichloropyrimidine. The electron-withdrawing effects of the nitrogen atoms and the three halogen substituents make the pyrimidine ring highly susceptible to nucleophilic attack.

  • Nucleophile: 4-aminobenzonitrile. The lone pair of electrons on the amino group initiates the reaction.

  • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs₂CO₃), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][3] This prevents the protonation of the 4-aminobenzonitrile, which would render it non-nucleophilic.

  • Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or 1,4-dioxane are preferred.[1][3] These solvents can solvate the ions formed during the reaction without interfering with the nucleophile.

SNAr_Mechanism Reactants 4-Aminobenzonitrile + 5-Bromo-2,4,6-trichloropyrimidine TransitionState Meisenheimer Complex (Addition Intermediate) Reactants->TransitionState Nucleophilic Attack Product Target Compound + HCl TransitionState->Product Elimination of Cl- Base Base (e.g., DIPEA) Product->Base HCl byproduct reacts with Salt Protonated Base (e.g., DIPEA·HCl) Base->Salt Neutralization

Caption: The SNAr reaction pathway for synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What are the primary factors to investigate?

A1: Consistently low yields are often traced back to a few critical parameters. Systematically investigate the following:

  • Reagent Quality:

    • 4-Aminobenzonitrile: This reagent can degrade over time, often indicated by a change from a white/off-white powder to a yellow or brown color. Use of discolored starting material can introduce impurities and lower the effective concentration of the nucleophile. Confirm purity via HPLC or melting point analysis before use.

    • 5-Bromo-2,4,6-trichloropyrimidine: This is a highly reactive electrophile and is sensitive to moisture. Hydrolysis can occur, reducing its potency. Ensure it is stored in a desiccated, inert environment.[4]

  • Moisture Control: The reaction is highly sensitive to water. Water can hydrolyze the trichloropyrimidine starting material and can also affect the solubility and reactivity of the base. Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is strongly recommended.

  • Base Stoichiometry and Type: Insufficient base (less than 1.0 equivalent relative to 4-aminobenzonitrile) will allow HCl to build up, protonating the starting amine and stalling the reaction. A slight excess (1.1-1.2 equivalents) is often beneficial. While DIPEA is common, Cs₂CO₃ can sometimes lead to cleaner reactions and higher yields, particularly in DMSO.[3]

  • Reaction Temperature: While heating is necessary, excessive temperatures (>120°C) can lead to decomposition of reactants and products, often characterized by the reaction mixture turning dark brown or black. A temperature range of 80-100°C is typically optimal.[3]

Q2: My HPLC analysis shows a significant side product with a higher molecular weight. What is it and how can I minimize it?

A2: The most common high molecular weight impurity is the di-substituted product, where a second molecule of 4-aminobenzonitrile has displaced one of the remaining chlorine atoms at the C4 or C6 position.

  • Causality: This occurs when the concentration of the 4-aminobenzonitrile nucleophile is too high relative to the electrophile, or if the reaction is run for an extended period at high temperatures after the initial product has formed.

  • Mitigation Strategies:

    • Control Stoichiometry: Use the 5-bromo-2,4,6-trichloropyrimidine as the limiting reagent or in a slight excess (e.g., 1.05 equivalents). This ensures the 4-aminobenzonitrile is consumed before significant di-substitution can occur.

    • Controlled Addition: Add the 4-aminobenzonitrile solution dropwise to the heated solution of the pyrimidine and base over 30-60 minutes. This keeps the instantaneous concentration of the nucleophile low, favoring the mono-substitution reaction.

Q3: The reaction stalls and I see large amounts of unreacted starting materials. How can I drive the reaction to completion?

A3: Reaction stalling is typically due to insufficient activation energy, poor reagent solubility, or deactivation of the nucleophile.

  • Optimize Temperature: If you are running the reaction at a lower temperature (e.g., 60-70°C), gradually increase it to the 80-100°C range and monitor the progress by TLC or HPLC.

  • Solvent Choice: Ensure the solvent is appropriate. DMSO is excellent for dissolving all components, including the carbonate base, which can facilitate a smoother reaction.[3] If using a solvent like dioxane where the base may not be fully soluble, vigorous stirring is critical.

  • Inert Atmosphere: As mentioned in A1, oxygen can contribute to degradation pathways. Ensure the reaction is properly blanketed with an inert gas like nitrogen.

Q4: My final product is an off-color oil or waxy solid that is difficult to purify. What are the best practices for isolation and purification?

A4: The target compound is a crystalline solid.[2] Obtaining an oil or impure solid suggests issues with the workup or residual solvent.

  • Workup Procedure: After the reaction is complete, cool the mixture to room temperature. A common procedure is to pour the reaction mixture into ice-water. This quenches the reaction and precipitates the crude product, which can then be collected by filtration. This step is crucial for removing highly polar solvents like DMSO or DMF.

  • Purification: Recrystallization is the most effective method for achieving high purity (≥98%).[3]

    • Recommended Solvent System: Ethyl acetate has been reported to be an effective solvent for recrystallization, yielding an off-white crystalline powder.[3] Other systems like ethanol/water or isopropanol could also be explored.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities persist, a charcoal treatment can be performed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration and wash with a small amount of cold solvent.

Troubleshooting_Flowchart start Low Yield or High Impurity? check_sm HPLC shows unreacted starting materials? start->check_sm Yes check_side_product HPLC shows high MW side product? start->check_side_product No check_sm->check_side_product No sol_sm Increase Temp (80-100°C) Increase Reaction Time Ensure Anhydrous Conditions Confirm Base Stoichiometry (>1 eq) check_sm->sol_sm Yes check_purity Final product is oily or discolored? check_side_product->check_purity No sol_side_product Use Pyrimidine as limiting reagent Add Aminobenzonitrile dropwise Avoid excessive temperature check_side_product->sol_side_product Yes sol_purity Perform Water Quench/Precipitation Recrystallize from Ethyl Acetate Use Charcoal for color removal check_purity->sol_purity Yes end_node Achieved >80% Yield & >98% Purity check_purity->end_node No sol_sm->end_node sol_side_product->end_node sol_purity->end_node

Caption: A troubleshooting decision tree for common issues.

Section 3: Optimized Experimental Protocol

This protocol integrates best practices to serve as a reliable starting point for achieving yields of 78-82%.[3]

Experimental_Workflow setup 1. Setup & Inerting (Oven-dried glassware, N2 atm) charge 2. Charge Reagents (Solvent, Pyrimidine, Base) setup->charge heat 3. Heat to 80-100°C charge->heat addition 4. Dropwise Addition (4-Aminobenzonitrile solution) heat->addition react 5. Reaction & Monitoring (Stir for 12h, monitor by TLC/HPLC) addition->react workup 6. Workup (Cool, pour into ice-water, filter) react->workup purify 7. Purification (Recrystallize from Ethyl Acetate) workup->purify analyze 8. Analysis (HPLC, NMR, MP) purify->analyze

Caption: High-level experimental workflow diagram.

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-bromo-2,4,6-trichloropyrimidine (1.0 eq).

    • Add Cesium Carbonate (Cs₂CO₃, 1.5 eq).

    • Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reagent Addition:

    • In a separate flask, dissolve 4-aminobenzonitrile (0.95 eq) in a minimum amount of anhydrous DMSO.

    • Begin stirring the pyrimidine/base suspension and heat the flask to 100°C.

    • Once the temperature is stable, add the 4-aminobenzonitrile solution dropwise over 30 minutes using an addition funnel.

  • Reaction and Monitoring:

    • Maintain the reaction temperature at 100°C and stir for 12 hours.[3]

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC. The reaction is complete upon consumption of the 4-aminobenzonitrile.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the dark solution slowly into a beaker containing a vigorously stirred mixture of ice and water.

    • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual DMSO and salts, then with a small amount of cold hexanes.

    • Dry the crude product under vacuum.

  • Purification:

    • Transfer the crude solid to a suitably sized Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature. Place the flask in an ice bath for 1 hour to maximize crystallization.

    • Collect the purified, off-white crystals by vacuum filtration, wash with a small volume of cold ethyl acetate, and dry under vacuum to a constant weight.

Section 4: Data Interpretation & Quality Control

A successful synthesis should yield a product meeting the following specifications.

ParameterSpecificationPurpose
Appearance Off-white crystalline powderVisual confirmation of purity
Yield 75-85%Process efficiency metric
HPLC Purity ≥98.0%Quantitative assessment of purity; confirms absence of starting materials and side products.[3]
Melting Point Approx. 195-200 °C (Lit.)Physical constant for identity and purity check
Storage 2-8°C, dry, sealedEnsures long-term stability of the compound.[3]
References
  • Benchchem. (n.d.). This compound.
  • Fayed, A. A., & Hosni, H. M. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(5), 5969–5985. [Link]

  • Khan, I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Recent discoveries and development towards its medicinal impact of Pyrimidine derivatives. (2024). ResearchGate. [Link]

  • A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. (2020). ResearchGate. [Link]

  • Al-Mulla, A. (2017). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 6(1), 1-14. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. [Link]

  • Google Patents. (n.d.). WO2010150279A2 - Process for synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitor.
  • LookChem. (n.d.). Exploring 4-[(5-Bromo-4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: A Key Intermediate in Pharmaceutical Synthesis. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Google Patents. (n.d.). WO2016059646A2 - Improved process for the preparation of 4-[6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile.
  • Katritzky, A. R., et al. (2007). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2008(3), 127-142. [Link]

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"4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS No. 269055-75-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability and degradation of this critical pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.

I. Compound Overview and Key Stability Considerations

This compound is a highly functionalized molecule with a multifaceted reactivity profile. Its stability is paramount for its successful application in multi-step syntheses. The presence of a halogenated pyrimidine ring and an aminobenzonitrile moiety introduces specific vulnerabilities that must be managed during storage and experimentation.

Key Molecular Features Influencing Stability:

  • Halogenated Pyrimidine Ring: The electron-deficient pyrimidine ring, activated by two chlorine atoms and a bromine atom, is susceptible to nucleophilic aromatic substitution (SNAr). While this reactivity is desirable for synthesis, it also represents a potential degradation pathway if unintended nucleophiles are present.

  • Amino Linker: The secondary amine bridge is a potential site for oxidation.

  • Nitrile Group: The cyano group on the benzonitrile ring can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Carbon-Halogen Bonds: These bonds can be susceptible to cleavage under photolytic or strong reducing conditions.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work with this compound, providing potential causes and actionable solutions.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis of a Freshly Prepared Solution

  • Symptom: Your chromatogram shows additional peaks besides the main compound, even in a recently prepared solution.

  • Potential Cause 1: Solvent-Induced Degradation. The choice of solvent is critical. Protic solvents, especially in the presence of trace acids or bases, can initiate nucleophilic substitution on the dichloropyrimidine ring.

  • Solution:

    • Solvent Selection: For routine analysis and short-term storage, use aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF).

    • pH Control: If aqueous solutions are necessary, ensure the pH is maintained in the neutral range (6.5-7.5) using a suitable buffer system.

    • Fresh Preparation: Always prepare solutions fresh for immediate use.

  • Potential Cause 2: Photodegradation. Exposure to UV or even ambient laboratory light can induce the cleavage of carbon-halogen bonds, particularly the C-Br bond.[1][2]

  • Solution:

    • Light Protection: Protect solutions and solid material from light by using amber vials or by wrapping containers in aluminum foil.

    • Minimize Exposure: Conduct experimental manipulations in a timely manner to reduce light exposure.

Issue 2: Low Yield or Incomplete Reaction in a Subsequent Synthetic Step

  • Symptom: A reaction using this compound as a starting material results in a lower than expected yield of the desired product, with the starting material consumed.

  • Potential Cause 1: Degradation Under Reaction Conditions. The reaction conditions (e.g., strong base, high temperature) may be causing degradation of the starting material.

  • Solution:

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to track the consumption of the starting material and the appearance of any byproducts.

    • Condition Optimization: If degradation is observed, consider milder reaction conditions. This could involve using a weaker base, a lower reaction temperature, or a different catalyst system. For instance, in nucleophilic substitution reactions, the reactivity of the chloro groups is high, and harsh conditions may not be necessary.[3]

  • Potential Cause 2: Incompatibility with Reagents. The compound may be reacting with other reagents in an unintended manner.

  • Solution:

    • Reagent Purity: Ensure all reagents are of high purity and free from contaminants that could act as unwanted nucleophiles.

    • Compatibility Check: Before running the full-scale reaction, perform a small-scale compatibility test by mixing the starting material with the reagents (excluding one key component to prevent the main reaction) and analyzing for degradation.

Issue 3: Change in Physical Appearance of the Solid Compound

  • Symptom: The white to off-white solid has developed a yellowish or brownish tint over time.

  • Potential Cause: Oxidation and/or Moisture-Induced Degradation. The amino group is susceptible to air oxidation, which can be accelerated by the presence of moisture.[4][5]

  • Solution:

    • Proper Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and dark place.[1]

    • Desiccant Use: Store the container inside a desiccator to minimize exposure to moisture.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main anticipated degradation pathways are:

  • Hydrolysis: Nucleophilic substitution of one or both chlorine atoms by water or hydroxide ions, especially under basic conditions, to form the corresponding hydroxy or dihydroxy-pyrimidine derivatives. The nitrile group can also hydrolyze to a carboxylic acid under harsh acidic or basic conditions.

  • Photodegradation: Cleavage of the carbon-halogen bonds, potentially leading to debromination or dechlorination.[1][2]

  • Oxidation: Oxidation of the secondary amine linker.

  • Nucleophilic Substitution: Reaction with any unintended nucleophiles present in the reaction mixture, leading to the displacement of the chloro groups.

Q2: What is the recommended storage procedure for this compound?

A2: To ensure long-term stability, store the solid compound sealed in a dry environment at 2-8°C, protected from light.[4] For solutions, it is highly recommended to prepare them fresh. If short-term storage is necessary, use an aprotic solvent and store at 2-8°C in the dark.

Q3: Which analytical techniques are best for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most suitable technique for quantifying the parent compound and detecting the formation of degradation products.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradation products.

Q4: How can I perform a forced degradation study on this compound?

A4: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6] A detailed protocol is provided in the "Experimental Protocols" section of this guide.

IV. Data Presentation

Table 1: Summary of Stability Profile and Recommended Handling

ParameterConditionPotential DegradationRecommendation
pH Stability Acidic (pH < 6)Potential hydrolysis of the nitrile group.Use with caution; monitor for degradation.
Neutral (pH 6.5-7.5)Generally more stable.Recommended for aqueous solutions.
Basic (pH > 8)High risk of hydrolysis of chloro groups and nitrile.Avoid if possible; use mild bases if necessary.
Temperature AmbientGenerally stable.Suitable for routine handling.
Elevated (> 60°C)Increased risk of degradation.Minimize exposure to high temperatures.
Light Sensitivity UV/Visible LightPotential for photodegradation (dehalogenation).[1][2]Protect from light at all times.
Oxidizing Agents Strong OxidantsOxidation of the amino group.Avoid contact with strong oxidizing agents.[1]
Recommended Storage SolidCool (2-8°C), dry, dark, under inert atmosphere.[4]Follow for long-term stability.
SolutionPrepare fresh. If stored, use aprotic solvent at 2-8°C in the dark.Minimizes solvent-induced degradation.

V. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC system with UV detector and/or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Heat the mixture at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Keep the mixture at room temperature for a specified time (e.g., 30 min, 2 hours, 8 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature and protected from light for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C) for a specified duration.

    • Periodically, dissolve a small amount of the solid in acetonitrile and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette or a clear glass vial) to a UV lamp (e.g., 254 nm or 365 nm) for a defined period.

    • Analyze the solution by HPLC at various time points.

  • Analysis:

    • Analyze all samples by a suitable HPLC method. A C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

    • If available, use LC-MS to obtain mass information for the degradation products to aid in their identification.

VI. Visualizations

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of the subject compound.

Diagram 2: Potential Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (H+ or OH-) cluster_photolysis Photolysis (UV Light) cluster_oxidation Oxidation (e.g., H2O2) Parent This compound Hydrolysis_Cl Monohydroxy/Dihydroxy Derivatives Parent->Hydrolysis_Cl Nucleophilic Substitution Hydrolysis_CN 4-Aminobenzamide -> 4-Aminobenzoic Acid Parent->Hydrolysis_CN Nitrile Hydrolysis Debromination Debrominated Product Parent->Debromination C-Br Cleavage Dechlorination Dechlorinated Product(s) Parent->Dechlorination C-Cl Cleavage Oxidized_Amine N-Oxide or other oxidized forms Parent->Oxidized_Amine Amine Oxidation

Caption: Potential degradation pathways under various stress conditions.

Diagram 3: Troubleshooting Workflow for Unexpected HPLC Peaks

TroubleshootingWorkflow Start Unexpected Peak(s) in HPLC CheckSolvent Check Solvent Type and Age Start->CheckSolvent Protic Using Protic or Aged Solvent? CheckSolvent->Protic Yes CheckLight Check for Light Exposure CheckSolvent->CheckLight No SwitchSolvent Switch to Fresh Aprotic Solvent (e.g., ACN, THF) Protic->SwitchSolvent Reanalyze Re-analyze Sample SwitchSolvent->Reanalyze Exposed Sample Exposed to Light? CheckLight->Exposed Yes CheckpH Check pH of Aqueous Solutions CheckLight->CheckpH No ProtectLight Protect Sample from Light Exposed->ProtectLight ProtectLight->Reanalyze NonNeutral pH is Acidic or Basic? CheckpH->NonNeutral Yes AdjustpH Adjust to Neutral pH (6.5-7.5) NonNeutral->AdjustpH AdjustpH->Reanalyze End Problem Resolved Reanalyze->End

Caption: A logical workflow for troubleshooting degradation issues.

VII. References

  • MDPI. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • PubMed. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

  • ResearchGate. (2025). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Retrieved from

  • ResearchGate. (2017). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • S3waas. (2025). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

  • PubMed. (n.d.). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Retrieved from [Link]

  • Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. Retrieved from

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • CSWAB. (n.d.). Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. Retrieved from [Link]

  • Analytical Sciences Digital Library. (n.d.). Chapter 12. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzonitrile. Retrieved from [Link]

  • PubMed. (n.d.). Effects of Thermal Treatment on Halogenated Disinfection By-Products in Drinking Water. Retrieved from [Link]

  • Analytical Separation Methods. (2021). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The thermal decomposition of azidopyridines. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Retrieved from [Link]

  • JOCPR. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

  • SciELO. (n.d.). Degradation of acetonitrile residues using oxidation processes. Retrieved from [Link]

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Technical Support Center: Preserving the Integrity of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Hydrolysis

Welcome to the technical support center for 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS No. 269055-75-6). As a crucial intermediate in pharmaceutical synthesis, particularly for HIV replication inhibitors like Etravirine, maintaining the chemical integrity of this compound is paramount for successful research and development outcomes.[1] This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions concerning the primary degradation pathway for this molecule: hydrolysis.

The inherent reactivity of the halogenated pyrimidine core, which makes this compound a versatile synthetic building block, also renders it susceptible to degradation by water.[2] This document is structured to provide you with a comprehensive understanding of the underlying chemical principles and to equip you with actionable strategies to prevent hydrolysis at every stage of your experimental workflow.

Section 1: The Hydrolysis Challenge: Understanding the Mechanism

Q1: Why is this compound so susceptible to hydrolysis?

A1: The susceptibility to hydrolysis is rooted in the fundamental electronic structure of the pyrimidine ring. Here’s a breakdown of the causality:

  • Electron-Deficient Ring: The pyrimidine ring contains two nitrogen atoms, which are highly electronegative. These atoms pull electron density away from the carbon atoms in the ring, making the ring "electron-deficient."

  • Nucleophilic Aromatic Substitution (SNAr): This electron deficiency makes the carbon atoms—especially those bonded to the chlorine atoms (at positions 4 and 6)—highly electrophilic. They become prime targets for attack by nucleophiles. Water (H₂O), even though a weak nucleophile, is often present in solvents, reagents, or atmospheric moisture and can attack these electrophilic carbon centers.

  • Leaving Groups: The chlorine atoms are excellent leaving groups. Once water attacks a carbon atom, a subsequent step involves the expulsion of a chloride ion (Cl⁻), completing the substitution of a chlorine atom with a hydroxyl (-OH) group.

This reaction, known as Nucleophilic Aromatic Substitution (SNAr), is the primary mechanism of hydrolysis for this compound. The C4 and C6 positions are particularly reactive.[3][4] While both are susceptible, studies on similar 2,4-dichloropyrimidines often show a higher reactivity at the C4 position.[3] The presence of acid or base can catalyze this process, significantly accelerating the rate of degradation.[5][6]

Hydrolysis_Mechanism cluster_reactants Reactants cluster_process SₙAr Reaction cluster_products Products Compound This compound Attack Nucleophilic Attack on C4/C6 Position Compound->Attack Water H₂O (Nucleophile) Water->Attack Intermediate Meisenheimer-like Intermediate Attack->Intermediate Forms unstable intermediate Elimination Chloride Ion Elimination Intermediate->Elimination Ring rearomatizes Product Hydrolyzed Byproduct(s) Elimination->Product HCl HCl Elimination->HCl

Caption: The SNAr hydrolysis pathway for the subject compound.

Section 2: Troubleshooting Guide: Proactive Prevention Strategies

This section addresses common experimental decision points and provides clear, actionable solutions to prevent hydrolysis before it occurs.

Q2: What are the ideal storage conditions to ensure the long-term stability of the solid compound?

A2: Proper storage is the first and most critical line of defense against hydrolysis. The solid compound is stable if stored correctly.

  • Temperature: Store at 2-8°C. Refrigeration slows down the kinetics of any potential degradation reactions.

  • Atmosphere: Keep the container tightly sealed to prevent exposure to atmospheric moisture.[7] For maximum protection, especially for long-term storage or after the container has been opened, storing under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator is highly recommended.

  • Container: Use the original supplier vial or a container made of inert material with a high-quality, airtight seal.

Q3: I need to dissolve the compound for an experiment. What is the best choice of solvent to prevent hydrolysis?

A3: Solvent selection is critical. The compound has low solubility in water and is best dissolved in anhydrous organic solvents.[7]

Solvent CategoryRecommended ExamplesRationale & Cautions
Excellent (Aprotic, Non-polar) Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Anhydrous DioxaneThese solvents do not have acidic protons and do not participate in hydrolysis. Always use a freshly opened bottle of anhydrous solvent or solvent from a solvent purification system.
Good (Aprotic, Polar) Anhydrous Acetonitrile (MeCN), Anhydrous Dimethylformamide (DMF), Anhydrous Dimethyl Sulfoxide (DMSO)While generally safe, these solvents can be hygroscopic (readily absorb moisture from the air). Use with caution and ensure they are truly anhydrous.
Avoid (Protic) Water, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)These solvents contain hydroxyl (-OH) groups and can act as nucleophiles, directly causing hydrolysis. They should be avoided unless absolutely required by the reaction protocol.
Avoid (Aqueous Buffers) Phosphate-Buffered Saline (PBS), TRIS buffers, etc.Aqueous buffers introduce water and can have a pH that catalyzes hydrolysis.[8] If a buffer is essential, a comprehensive stability study at that specific pH is required.

Q4: How does solution pH affect the stability of the compound?

A4: The rate of hydrolysis for similar compounds is often highly pH-dependent.[5][9] Both strongly acidic and strongly basic conditions can significantly accelerate hydrolysis compared to neutral conditions.

  • Acid Catalysis: Under acidic conditions, the nitrogen atoms in the pyrimidine ring can become protonated. This protonation makes the ring even more electron-deficient, increasing the electrophilicity of the carbon atoms and making them more susceptible to attack by water.

  • Base Catalysis: Under basic conditions, the nucleophile is the much more reactive hydroxide ion (OH⁻) instead of water. The attack by hydroxide is kinetically much faster, leading to rapid degradation.[6]

Recommendation: If your experiment must be run in a solution where pH is a factor, aim for conditions as close to neutral (pH 7) as possible. If the reaction generates acidic or basic byproducts, consider using a non-nucleophilic base (e.g., proton sponge) or a carefully selected buffer system after validating the compound's stability within it.

Q5: What are the best practices for setting up a reaction to avoid introducing moisture?

A5: Rigorous anhydrous technique is essential.

  • Glassware: All glassware should be oven-dried (e.g., at 120°C overnight) and cooled in a desiccator before use. For highly sensitive reactions, flame-drying the glassware under vacuum and backfilling with an inert gas is the gold standard.

  • Inert Atmosphere: Assemble your reaction apparatus under a positive pressure of an inert gas like dry nitrogen or argon. This prevents atmospheric moisture from entering the system.

  • Reagent Handling: Ensure all other reagents and solvents added to the reaction are anhydrous. Liquid reagents should be added via a syringe through a rubber septum. Solid reagents should be added under a positive flow of inert gas.

Anhydrous_Workflow start Start: Retrieve Compound from 2-8°C Storage desiccator Equilibrate Container to Room Temp in Desiccator start->desiccator Prevents condensation weigh Weigh Compound Rapidly (or in Glovebox) desiccator->weigh dissolve Dissolve Compound weigh->dissolve glassware Prepare Oven-Dried or Flame-Dried Glassware setup Assemble Apparatus Under Inert Gas (N₂/Ar) glassware->setup solvent Add Anhydrous Solvent via Syringe solvent->dissolve setup->solvent reaction Proceed with Reaction dissolve->reaction end End: Reaction Setup Complete reaction->end

Caption: Recommended workflow for setting up a moisture-sensitive experiment.

Section 3: FAQs - Detection and Mitigation

Q6: How can I check if my sample of this compound has degraded?

A6: Several analytical techniques can be used to assess the purity and identify degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method for quantitative purity assessment. A pure sample will show a single major peak at a specific retention time. The appearance of new peaks, particularly more polar (earlier eluting) ones, is a strong indicator of hydrolysis. Comparing the peak area of the parent compound to the total peak area can provide a purity percentage.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method. Spot a small amount of your dissolved compound on a TLC plate and develop it in an appropriate solvent system (e.g., ethyl acetate/hexanes). Hydrolysis products are typically more polar and will have a lower Rf value (travel less distance up the plate) than the parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the specific structure of degradation products. The mass spectrometer can detect the molecular weights of the hydrolyzed byproducts (e.g., the replacement of a Cl atom, mass ~35.5, with an OH group, mass ~17).

Q7: My downstream application requires using a protic solvent or an aqueous buffer. How can I minimize hydrolysis in this unavoidable situation?

A7: While challenging, you can take steps to mitigate degradation.

  • Minimize Time: Prepare the solution immediately before use. Do not store the compound in an aqueous or protic solvent for any extended period.

  • Control Temperature: Perform the experiment at the lowest temperature feasible. Hydrolysis reactions, like most chemical reactions, are significantly slower at lower temperatures.[5]

  • pH Control: If using an aqueous buffer, perform a small-scale stability study to find the pH of maximum stability, which is often near neutral (pH 6-7.5).

  • Immediate Work-up/Analysis: As soon as your experiment is complete, immediately proceed to the next step (e.g., extraction, purification, or analysis) to prevent further degradation.

Section 4: Standard Operating Protocols

Protocol 1: Recommended Storage and Handling

  • Upon receipt, log the date and store the container in a 2-8°C environment away from light and incompatible materials like strong acids or oxidizers.[10][11]

  • Before opening, place the container in a desiccator and allow it to warm to ambient laboratory temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Open the container only for the minimum time required to dispense the material. If possible, do this in a low-humidity environment or under a flow of inert gas.

  • After dispensing, flush the container headspace with a dry inert gas (N₂ or Ar), securely reseal the cap, and return it to 2-8°C storage.[12]

Protocol 2: HPLC Method for Purity Assessment

This is a general method template. It should be optimized for your specific equipment and requirements.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm

  • Injection Volume: 5-10 µL

  • Sample Prep: Dissolve a small amount of the compound (~1 mg/mL) in acetonitrile. Filter through a 0.22 µm syringe filter before injection.

Procedure:

  • Run a blank (acetonitrile) to ensure the system is clean.

  • Inject a known standard of the pure compound to determine its retention time.

  • Inject the sample to be tested.

  • Analyze the resulting chromatogram. The appearance of significant new peaks before the main product peak suggests the presence of more polar hydrolysis products.

References

  • Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines - PubMed. [Link]

  • Exploring 4-[(5-Bromo-4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: A Key Intermediate in Pharmaceutical Synthesis - Teva api. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories - University of St Andrews. [Link]

  • This compound - Methylamine Supplier. [Link]

  • Hydrolysis in Pharmaceutical Formulations - Taylor & Francis Online. [Link]

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction - European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. [Link]

  • The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A chemical rationale of drug stability and degradation- An insightful approach - Journal of Applied Pharmaceutical Science. [Link]

  • (PDF) Stability of drugs and medicines Hydrolysis - ResearchGate. [Link]

  • Analytical methods for the determination of certain antibiotics used in critically ill patients - SyncSci Publishing. [Link]

  • Hydrolysis in Pharmaceutical Formulations | Request PDF - ResearchGate. [Link]

Sources

Technical Support Center: Purification of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 269055-75-6). This critical intermediate is a cornerstone in the synthesis of advanced pharmaceutical compounds, most notably the non-nucleoside reverse transcriptase inhibitor, Etravirine.[1] Given its role as a precursor, achieving high purity (typically ≥98%) is not merely a goal but a necessity for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the purification of this compound. We will delve into the causality behind common impurity issues and provide validated, step-by-step protocols to help you achieve your desired purity specifications.

Part 1: Understanding the Impurity Profile

The primary synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the coupling of a halogenated pyrimidine, such as 5-bromo-2,4,6-trichloropyrimidine, with 4-aminobenzonitrile in the presence of a base.[2][3] The impurity profile is intrinsically linked to this synthesis.

Common Impurities to Anticipate:

  • Unreacted Starting Materials: Residual 4-aminobenzonitrile or the halogenated pyrimidine precursor.

  • Di-substituted Byproducts: Where a second molecule of 4-aminobenzonitrile displaces one of the remaining chlorine atoms on the pyrimidine ring.

  • Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis to a carboxamide or carboxylic acid under certain pH and temperature conditions.

  • Positional Isomers: Incomplete halogenation of the pyrimidine starting material can lead to isomers (e.g., lacking the bromine at the 5-position).

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMSO, DMF) can be difficult to remove.

cluster_reaction SₙAr Reaction SM1 5-Bromo-2,4,6-trichloropyrimidine Product This compound (Desired Product) SM1->Product Base (e.g., Cs₂CO₃) Solvent (e.g., DMSO) Impurity1 Unreacted Starting Materials SM1->Impurity1 Incomplete Reaction SM2 4-Aminobenzonitrile SM2->Product Base (e.g., Cs₂CO₃) Solvent (e.g., DMSO) SM2->Impurity1 Incomplete Reaction Impurity2 Di-substituted Byproduct Product->Impurity2 Excess 4-Aminobenzonitrile High Temperature Impurity3 Hydrolysis Product (-CONH2 or -COOH) Product->Impurity3 Presence of H₂O Non-neutral pH Start Crude Product (<98% Purity) Recrystallization Protocol 1: Recrystallization Start->Recrystallization PurityCheck1 Purity Analysis (HPLC, TLC) Recrystallization->PurityCheck1 ColumnChrom Protocol 2: Column Chromatography PurityCheck1->ColumnChrom Purity < 98% FinalProduct Final Product (≥98% Purity) PurityCheck1->FinalProduct Purity ≥ 98% PurityCheck2 Purity Analysis (HPLC, NMR) ColumnChrom->PurityCheck2 PurityCheck2->FinalProduct Purity ≥ 98% Fail Re-evaluate Synthesis Or Impurity ID PurityCheck2->Fail Purity < 98%

Sources

Technical Support Center: Scaling Up the Synthesis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile. As a critical intermediate in the development of various pharmaceutical compounds, including antiviral and anticancer agents, robust and scalable synthesis of this molecule is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of its synthesis.

I. Reaction Overview and Mechanism

The primary and most established method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 4-aminobenzonitrile with 5-bromo-2,4,6-trichloropyrimidine or a related halogenated pyrimidine. The reaction is typically carried out in a polar aprotic solvent in the presence of a base.

DOT Diagram: General Reaction Scheme

Reaction_Scheme cluster_conditions Reaction Conditions reagent1 4-Aminobenzonitrile product This compound reagent1->product reagent2 5-Bromo-2,4,6-trichloropyrimidine reagent2->product base Base (e.g., Cs₂CO₃, DIPEA) base->product solvent Solvent (e.g., DMSO, DMF) solvent->product temperature Temperature (e.g., 80-120 °C) temperature->product

Caption: General reaction scheme for the synthesis of the target compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this synthesis?

A1: When scaling up the synthesis of this compound, the following parameters are critical:

  • Temperature Control: The reaction is often exothermic. Inefficient heat dissipation in larger reactors can lead to "hot spots," promoting the formation of impurities and potentially causing runaway reactions.[3]

  • Mixing Efficiency: Homogeneous mixing is crucial to ensure consistent reaction rates and prevent localized high concentrations of reactants, which can lead to side product formation.[3]

  • Rate of Reagent Addition: A controlled, slow addition of one of the reactants (typically the more reactive one) can help manage the exotherm and maintain a more consistent reaction profile.

  • Purity of Starting Materials: Impurities in the starting materials that are negligible on a small scale can have a significant impact on a larger scale, potentially acting as catalysts for side reactions.[3]

Q2: What are the common impurities observed, and how can they be minimized?

A2: Common impurities can include:

  • Di-substituted products: Where 4-aminobenzonitrile reacts at more than one of the chloro-positions on the pyrimidine ring.

  • Hydrolysis products: Reaction of the chlorinated pyrimidine with any residual water in the solvent or on the glassware.

  • Unreacted starting materials: Due to incomplete reaction.

To minimize these:

  • Stoichiometry: Precise control over the stoichiometry of the reactants is essential. A slight excess of the aminobenzonitrile can sometimes be used to drive the reaction to completion, but this must be carefully optimized.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions involving atmospheric oxygen and moisture.[3]

  • Dry Solvents and Reagents: Ensure all solvents and reagents are thoroughly dried before use to minimize hydrolysis.

Q3: What is the recommended purification method for the final product on a larger scale?

A3: Recrystallization is a common and effective method for purifying the final product on a larger scale.[1] Ethyl acetate is a frequently used solvent for this purpose.[1] The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals.

III. Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield 1. Poor Mass and Heat Transfer: Inefficient mixing leading to localized "hot spots" and side reactions.[3] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Loss During Workup/Purification: Sub-optimal extraction or recrystallization procedures.1. Improve Agitation: Ensure the stirrer speed and design are adequate for the reactor size. Consider using baffles to improve mixing. 2. Optimize Reaction Conditions: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction stalls, consider a modest increase in temperature or extending the reaction time. 3. Refine Purification: Optimize the recrystallization solvent system and cooling profile to maximize crystal recovery.
High Levels of Impurities 1. Exotherm Mismanagement: Uncontrolled temperature spikes leading to degradation and side reactions.[3] 2. Incorrect Stoichiometry: An excess of one reactant leading to the formation of di-substituted or other byproducts. 3. Low-Quality Starting Materials: Impurities in the reactants participating in side reactions.[3]1. Controlled Reagent Addition: Add one of the reactants portion-wise or via a syringe pump to better control the internal temperature. Ensure the reactor's cooling system is sufficient.[3] 2. Verify Stoichiometry: Accurately weigh all reactants and ensure their purity is known. 3. Qualify Suppliers: Source starting materials from reputable suppliers and perform quality control checks.
Poor Filterability of the Product 1. Fine Particle Size: Rapid precipitation or crashing out of the product leading to very small crystals that clog filter media. 2. Oily or Tarry Product: Presence of impurities that inhibit crystallization.1. Controlled Crystallization: Allow the reaction mixture or recrystallization solution to cool slowly to promote the growth of larger, more easily filterable crystals. 2. Solvent Screen: Experiment with different solvent systems for recrystallization to find one that effectively rejects impurities and provides good crystal morphology.
Inconsistent Batch-to-Batch Results 1. Variability in Raw Materials: Differences in the purity or physical properties of starting materials from different batches or suppliers.[3] 2. Lack of Strict Process Control: Minor deviations in reaction parameters (temperature, time, addition rate) between batches.1. Standardize Raw Materials: Establish clear specifications for all starting materials and qualify suppliers.[3] 2. Implement Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for the entire process to ensure consistency.

DOT Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction optimize_conditions Increase Temperature/Time incomplete_reaction->optimize_conditions Yes side_products Significant Side Products? incomplete_reaction->side_products No end Yield Improved optimize_conditions->end check_mixing Evaluate Mixing Efficiency side_products->check_mixing Yes check_workup Review Workup & Purification side_products->check_workup No check_temp Review Temperature Control check_mixing->check_temp check_temp->end check_workup->end

Caption: A logical workflow for troubleshooting low yield issues.

IV. Experimental Protocol: Scaled-Up Synthesis

This protocol is a general guideline and should be optimized for specific laboratory and reactor conditions.

Reagents and Materials:

  • 4-Aminobenzonitrile

  • 5-Bromo-2,4,6-trichloropyrimidine

  • Cesium Carbonate (Cs₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (for recrystallization)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen) for at least 30 minutes.

  • Charge Reagents: To the reactor, add 4-aminobenzonitrile (1.0 eq), the chosen base (e.g., Cs₂CO₃, 1.5 eq), and anhydrous solvent (e.g., DMSO).

  • Initiate Mixing: Begin stirring to ensure a homogeneous suspension.

  • Controlled Addition: Dissolve 5-bromo-2,4,6-trichloropyrimidine (1.1 eq) in a minimal amount of anhydrous solvent in the addition funnel. Add this solution dropwise to the stirred reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Maintain the internal temperature at the desired setpoint (e.g., 100 °C).[1] Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC until the starting material is consumed (typically 10-14 hours).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly quench the reaction by adding deionized water. The crude product should precipitate.

  • Isolation: Collect the precipitated solid by filtration and wash it thoroughly with deionized water to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethyl acetate, to yield this compound as an off-white crystalline powder.[1]

V. Analytical Characterization

To ensure the quality and purity of the synthesized compound, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.[2] A purity of ≥98% is typically desired.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To verify the molecular weight of the product (343.99 g/mol ).[1][2]

  • Melting Point: To assess the purity of the crystalline solid.

VI. Safety Precautions

  • This compound and its precursors may be harmful if swallowed and can cause skin and eye irritation.[1]

  • Always handle these chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.

VII. References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Etravirine from 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of the non-nucleoside reverse transcriptase inhibitor, Etravirine. This guide is specifically designed for researchers, chemists, and process development professionals working with the key intermediate, 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile. The synthesis of Etravirine is known for its challenges, including low yields, long reaction times, and difficult purifications.[1][2][3][4] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and optimize your synthetic route.

Our approach is grounded in mechanistic understanding and field-proven experience to ensure that the guidance is both scientifically sound and practically applicable.

Overview of the Synthetic Pathway

The transformation from this compound to Etravirine involves two critical nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are sequentially displaced by 4-hydroxy-3,5-dimethylbenzonitrile and ammonia. The sequence of these additions is a critical consideration in the overall process design. The most common route involves the initial formation of the diaryl ether, followed by ammonification.

G cluster_reactants A This compound (Starting Intermediate) C Intermediate: 4-((5-Bromo-6-chloro-4-((4-cyano-2,6-dimethylphenyl)oxy)pyrimidin-2-yl)amino)benzonitrile A->C Step 1: Diaryl Ether Formation (SNAr Reaction) B 4-Hydroxy-3,5-dimethylbenzonitrile + Base (e.g., K-OtBu) E Etravirine (Final Product) C->E Step 2: Ammonification (SNAr Reaction) D Ammonia (NH3) (High Temp/Pressure or Microwave)

Caption: Key transformations from the starting intermediate to Etravirine.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My yield for the diaryl ether formation (Step 1) is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this SNAr reaction are a frequent challenge. The primary causes typically revolve around incomplete reaction, side reactions, or degradation of materials.

  • Causality & Explanation: The nucleophile in this step is the phenoxide generated from 4-hydroxy-3,5-dimethylbenzonitrile. Its formation and stability are critical. An inadequate base will result in a low concentration of the active nucleophile. Furthermore, the solvent plays a crucial role; aprotic polar solvents like N-methylpyrrolidone (NMP) or Dimethylformamide (DMF) are effective because they solvate the cation of the base without deactivating the phenoxide nucleophile. High temperatures can sometimes lead to decomposition.

  • Troubleshooting Steps & Solutions:

    • Choice of Base: Use a strong, non-nucleophilic base to ensure complete deprotonation of the phenol. Potassium tert-butoxide (K-OtBu) is a highly effective choice.[4] Use of weaker bases like K2CO3 may require higher temperatures and longer reaction times.

    • Solvent Purity: Ensure your solvent (preferably NMP) is anhydrous. Water will consume the base and protonate the phenoxide, quenching the reaction.

    • Temperature Control: The reaction is typically performed at low temperatures initially (0-10 °C) during the addition of the base to control the exotherm, then allowed to warm to room temperature or gently heated (e.g., up to 120°C depending on the specific process) to drive the reaction to completion.[4][5] Monitor the reaction by HPLC to avoid prolonged heating that could cause degradation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This prevents oxidative side reactions and protects the strong base and any sensitive intermediates.

G start Low Yield in Diaryl Ether Formation q1 Is the base strong enough? (e.g., K-OtBu) start->q1 a1_no Action: Switch to K-OtBu or another strong base. q1->a1_no No q2 Is the solvent anhydrous? q1->q2 Yes a1_yes Proceed to next check a2_no Action: Use freshly dried solvent. q2->a2_no No q3 Is temperature profile optimized? q2->q3 Yes a2_yes Proceed to next check a3_yes Yield should improve. Consider purification issues. q3->a3_yes Yes a3_no Action: - Add base at 0-10°C. - Warm gradually to RT or higher. - Monitor by HPLC. q3->a3_no No

Caption: Troubleshooting workflow for low yield in Step 1.

Question 2: The final ammonification step (Step 2) is extremely slow and gives poor yields. How can I make this reaction more efficient?

Answer: This is one of the most significant bottlenecks in the traditional synthesis of Etravirine.[4] Conventional methods often require high pressures and temperatures in an autoclave for extended periods (12-24 hours or more).[1][6] The most effective and modern solution is to use microwave-assisted synthesis.

  • Causality & Explanation: The C-Cl bond at the C6 position is deactivated compared to the starting dichloro intermediate due to the electron-donating nature of the newly installed diaryl ether group. Therefore, displacing it with a relatively weak nucleophile like ammonia requires significant energy input. Microwave irradiation provides rapid, uniform, and efficient heating of the polar solvent (like NMP) and reactants, dramatically accelerating the reaction rate.[7]

  • Optimized Solution: Microwave-Assisted Amination:

    • Studies have shown that microwave heating can reduce the reaction time from over 12 hours to as little as 15 minutes.[1][7]

    • This rapid heating also minimizes the formation of degradation-related impurities that can occur during prolonged heating in conventional methods.

    • The overall yield can be significantly improved, with reports of up to 85.6% for this step using a microwave reactor.[1][7]

ParameterConventional Method (Autoclave)Microwave-Assisted Method
Reaction Time 12 - 24 hours[6]15 - 30 minutes[1][7]
Temperature ~120 °C[6]~130 °C[1][7]
Pressure High (autoclave)High (up to 135 psi)[7]
Typical Yield Variable, often lower>85%[1][7]

Question 3: I am struggling with the purification of the final product. Column chromatography is not viable for my scale. What are my options?

Answer: Etravirine's poor solubility makes purification challenging, and avoiding column chromatography is a key goal for process efficiency.[5] The two most effective methods are direct recrystallization and purification via salt formation.

  • Method 1: Recrystallization:

    • Protocol: After the reaction workup (e.g., quenching with water and filtering the crude solid), the crude Etravirine can be dissolved in a suitable solvent at an elevated temperature, treated with activated charcoal to remove colored impurities, and then allowed to crystallize upon cooling.[1]

    • Solvent Systems: A common and effective system involves dissolving the crude product in methanol or acetone, followed by concentration and/or addition of an anti-solvent like water to induce crystallization.[1][8] Washing the final filtered solid with chilled solvent is critical to remove soluble impurities without dissolving the product.

  • Method 2: Purification via Tosylate Salt Formation:

    • Causality & Explanation: This is a robust method for purifying compounds with basic handles. Etravirine can be protonated to form a salt, which often has very different solubility properties and a higher propensity to form a well-defined crystalline solid, leaving many neutral organic impurities behind in the mother liquor. The pure salt can then be isolated and neutralized to give back the highly pure free base.

    • Protocol:

      • Dissolve the crude Etravirine in a solvent like acetone.

      • Add a solution of p-toluenesulfonic acid monohydrate in acetone dropwise to precipitate the Etravirine tosylate salt.[5]

      • Isolate the crystalline salt by filtration.

      • To recover the pure Etravirine, suspend the tosylate salt in a mixture of acetone and water and add a base (e.g., 10% aq. NaOH) to neutralize it, causing the pure product to precipitate.[5][6]

      • Filter, wash with water, and dry to obtain highly pure Etravirine (e.g., >99.9% by HPLC).[6]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the reaction and assess the purity of Etravirine? A: A combination of techniques is recommended.

  • For Reaction Monitoring: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method. It allows for the clear separation and quantification of the starting material, intermediates, and the final product.

  • For Purity Assessment & Impurity Profiling: Validated RP-HPLC methods are essential for determining final purity.[6] For identifying unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable.[9][10]

  • For Structural Confirmation: Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy should be used to confirm the identity and structural integrity of intermediates and the final product.[1][5]

Q2: Are there any specific safety precautions I should take during the ammonification step? A: Yes, the ammonification step requires strict safety protocols.

  • High Pressure: Whether using a conventional autoclave or a microwave reactor, the reaction generates significant pressure (up to 135 psi or higher).[7] Ensure the vessel is properly rated, sealed, and operated behind a blast shield. Never exceed the manufacturer's pressure and temperature limits.

  • Ammonia Handling: Use concentrated aqueous ammonia (e.g., 25%) in a well-ventilated fume hood. Ammonia is corrosive and has a high vapor pressure. Ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: Can I perform the ammonification step before the diaryl ether formation? A: Yes, the synthesis can be performed in the reverse order. This would involve reacting this compound with ammonia first to form 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile.[3][5] This intermediate is then reacted with 4-hydroxy-3,5-dimethylbenzonitrile to yield Etravirine. Both routes have been reported in the literature and the choice may depend on factors like intermediate stability, ease of purification, and overall yield in your specific lab setup. However, many modern optimized processes favor the diaryl ether formation followed by a rapid microwave-assisted ammonification.[1][7]

Key Experimental Protocols

Protocol 1: Microwave-Assisted Ammonification of the Diaryl Ether Intermediate This protocol is adapted from an optimized synthesis published in Chemistry Central Journal.[1][7]

  • In a certified microwave reactor vessel, combine the diaryl ether intermediate (1.0 eq), N-methylpyrrolidone (NMP, approx. 10 mL per gram of intermediate), and 25% aqueous ammonia (approx. 7.5 mL per gram of intermediate).

  • Seal the vessel securely.

  • Place the vessel in the microwave reactor and set the conditions to heat to 130 °C and hold for 15 minutes. Monitor the internal pressure, ensuring it does not exceed the vessel's limit.

  • After the reaction is complete, cool the mixture to 5-10 °C using an external cooling bath.

  • Slowly add water (approx. 50 mL per gram of starting intermediate) to the cooled reaction mixture with stirring. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum at 45-50 °C to yield the crude Etravirine. The reported yield for this step is approximately 85%.[7]

Protocol 2: Purification of Etravirine via Tosylate Salt Formation This protocol is based on methods described in U.S. patents for Etravirine purification.[5][6]

  • Suspend the crude Etravirine (1.0 eq) in acetone (approx. 15-20 volumes).

  • In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.05 eq) in a minimum amount of acetone.

  • Add the p-toluenesulfonic acid solution dropwise to the stirred Etravirine suspension at room temperature.

  • Stir the resulting mixture for 1-2 hours. The crystalline tosylate salt will precipitate.

  • Filter the suspension and wash the collected solid with a small amount of cold acetone. Dry the salt.

  • To obtain the free base, suspend the wet Etravirine tosylate salt in acetone (approx. 15 volumes).

  • Add 10% aqueous sodium hydroxide (NaOH) dropwise until the mixture becomes a clear solution and then begins to precipitate the free base. A final pH of >10 is desired.

  • Warm the mixture to 40-45 °C and then add water (approx. 8 volumes) to complete the precipitation.

  • Cool the mixture to 0-5 °C and stir for 1 hour.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 50 °C to yield highly pure Etravirine.

References
  • Feng, D., Wei, F., Wang, Z., Kang, D., Zhan, P., & Liu, X. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12(1), 144. [Link]

  • Aronhime, J., et al. (2012). Process for the preparation and purification of etravirine and intermediates thereof. U.S.
  • Lifshitz-Liron, R., et al. (2013). Process for the preparation of etravirine and intermediates in the synthesis thereof. U.S.
  • Sajja, E., et al. (2014). Process for the production of etravirine. U.S.
  • Feng, D., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. ResearchGate. [Link]

  • Sivakumaran, S., et al. (2014). Process for the synthesis of etravirine and its intermediates.
  • Feng, D., Wei, F., Wang, Z., Kang, D., Zhan, P., & Liu, X. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. [Link]

  • ResearchGate. (n.d.). Synthetic route and yield of etravirine. [Link]

  • New Drug Approvals. (2014). Etravirine. [Link]

  • Quick Company. (n.d.). Process For The Synthesis Of Etravirine And Its Intermediates. [Link]

  • Barath, M., Chandan, R. S., Maruthi, R., & Paramakrishnan, N. (2021). Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology. [Link]

  • Rezk, M. R., Bendas, E. R., Basalious, E. B., & Karim, I. A. (2012). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, 903, 127-132. [Link]

  • Sriram, S., et al. (2016). Analytical method development and validation of etravirine in its bulk dosage form by using reverse phase high performance liquid chromatography method as per international conference on harmonisation guidelines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Jacob, C. C., et al. (2018). High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. European Journal of Pharmaceutical Sciences, 119, 113-125. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile: A Critical Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key intermediates is paramount. The compound 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile, a vital building block in the synthesis of antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine, presents a synthetic challenge due to its highly functionalized heterocyclic core.[1][2] This guide provides an in-depth, objective comparison of the primary synthetic routes to this high-value intermediate, offering insights into the strategic choices that underpin each methodology. The comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate route for their specific needs.

Introduction to the Target Molecule

This compound (Molecular Formula: C₁₁H₅BrCl₂N₄, Molecular Weight: 343.99 g/mol ) is a crystalline powder that serves as a cornerstone in the construction of complex pharmaceutical agents.[1][2][3] Its structure, featuring a pyrimidine ring heavily substituted with reactive halogen atoms and an aminobenzonitrile moiety, allows for diverse downstream chemical modifications.[1][3] The primary application of this intermediate is in the synthesis of Etravirine, a drug used in the treatment of HIV-1 infections.[2]

This guide will focus on two principal and distinct synthetic strategies for its preparation:

  • Route 1: Direct Nucleophilic Aromatic Substitution (SNAr) on a Pre-halogenated Pyrimidine Core.

  • Route 2: Pyrimidine Ring Construction Followed by Sequential Halogenation.

Route 1: Direct Nucleophilic Aromatic Substitution (SNAr)

This approach is arguably the most direct and commonly employed strategy. It relies on the inherent electrophilicity of a fully halogenated pyrimidine ring, which readily undergoes nucleophilic aromatic substitution with 4-aminobenzonitrile. The choice of the starting halogenated pyrimidine is a critical determinant of the reaction's efficiency and regioselectivity.

Causality Behind Experimental Choices

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of multiple electron-withdrawing halogen atoms, makes it highly susceptible to nucleophilic attack. The SNAr reaction proceeds via a Meisenheimer intermediate, and the stability of this intermediate dictates the regioselectivity of the substitution. Generally, the C4 and C6 positions of the pyrimidine ring are more reactive towards nucleophiles than the C2 position. However, in a trichloropyrimidine, the substitution at the 2-position can be achieved, often driven by the specific reaction conditions and the nature of the nucleophile.

Visualizing the SNAr Pathway

sn_ar_pathway cluster_start Starting Materials 4,6-Dichloro-5-bromopyrimidine 4,6-Dichloro-5-bromopyrimidine Reaction SNAr Reaction 4,6-Dichloro-5-bromopyrimidine->Reaction 4-Aminobenzonitrile 4-Aminobenzonitrile 4-Aminobenzonitrile->Reaction Product This compound Reaction->Product DMSO, Cs₂CO₃ 100°C, 12h ring_construction_pathway cluster_start Starting Materials 4-Guanidinobenzonitrile 4-Guanidinobenzonitrile Cyclization Cyclization 4-Guanidinobenzonitrile->Cyclization Diethylmalonate Diethylmalonate Diethylmalonate->Cyclization Intermediate1 4-(4,6-Dihydroxypyrimidin-2-ylamino)benzonitrile Cyclization->Intermediate1 NaOEt Chlorination Chlorination Intermediate2 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile Chlorination->Intermediate2 Bromination Bromination Product This compound Bromination->Product Intermediate1->Chlorination POCl₃ Intermediate2->Bromination Br₂, NaHCO₃ Aq. Methanol

Sources

A Senior Application Scientist's Guide to Pyrimidine Intermediates: A Comparative Analysis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the right starting materials is a critical decision that profoundly impacts the efficiency of a synthetic route and the ultimate success of a discovery program. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and virology.[1][2] This guide provides an in-depth, objective comparison of the versatile intermediate, 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile , against other common pyrimidine intermediates. Our analysis is grounded in experimental data to provide actionable insights for your research.

The Strategic Importance of this compound

This compound (herein referred to as 1 ) is a highly functionalized pyrimidine derivative that has gained prominence as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine.[3][4][5] Its structure is notable for several features that make it a powerful tool in synthetic chemistry:

  • Multiple Reactive Sites: The presence of two chlorine atoms at the C4 and C6 positions and a bromine atom at the C5 position offers multiple, distinct points for sequential functionalization.[6]

  • Differential Reactivity: The halogens on the pyrimidine ring exhibit differential reactivity, allowing for selective and controlled substitution reactions. Generally, the chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine at C5.[7]

  • Modulating Benzonitrile Group: The 4-cyanophenylamino group at the C2 position influences the electronic properties of the pyrimidine ring, modulating the reactivity of the halogen substituents.

These characteristics make intermediate 1 a valuable building block for creating complex molecular architectures with diverse biological activities.[6][8]

Comparative Analysis with Alternative Pyrimidine Intermediates

To understand the unique advantages of intermediate 1 , it is essential to compare its performance with other commonly used pyrimidine building blocks. For this analysis, we will consider two representative alternatives: 2,4-Dichloropyrimidine (2) and 2,4,6-Trichloropyrimidine (3) .

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for the functionalization of pyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles. The reactivity of the chloro-substituents is influenced by the other groups on the ring.

In the synthesis of Etravirine, a crucial step involves the displacement of one of the chlorine atoms of a dichloropyrimidine intermediate with an amine. A study on the synthesis of Etravirine reported that the reaction of 4-(5-bromo-4,6-dichloropyrimidin-2-yl-amine)benzonitrile (1 ) with 4-hydroxy-3,5-dimethylbenzonitrile in the presence of a base proceeds to give the desired product.[3]

In a different synthetic approach to Etravirine, 2,4,6-trichloropyrimidine (3 ) is reacted with 4-hydroxy-3,5-dimethylbenzonitrile, followed by reaction with 4-aminobenzonitrile.[3] This highlights the sequential and selective nature of SNAr reactions on polychlorinated pyrimidines.

The general order of reactivity for halogens in SNAr reactions on pyrimidines is influenced by the position on the ring, with the C4 and C6 positions being more reactive than the C2 position.[7] The presence of the electron-withdrawing 4-cyanophenylamino group in intermediate 1 further activates the C4 and C6 positions towards nucleophilic attack.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for the synthesis of complex biaryl and aryl-amino pyrimidine derivatives.[9][10] The reactivity of the halogenated pyrimidine in these reactions is paramount.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[7] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond more facile for heavier halogens.

For comparison, a study on the Suzuki coupling of 2,4-dichloropyrimidine (2 ) with phenylboronic acid showed that the reaction proceeds regioselectively at the C4 position.[11] Another study on the arylation of halogenated pyrimidines via Suzuki coupling also highlighted the preferential reactivity of the C4 position over the C2 and C6 positions.[12]

The following table summarizes the typical performance of these intermediates in key synthetic transformations. It is important to note that the yields are highly dependent on the specific substrates, catalysts, and reaction conditions.

IntermediateReaction TypeCoupling PartnerCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (1) SNAr4-hydroxy-3,5-dimethylbenzonitrileNaHNMPRT--[3]
2,4-Dichloropyrimidine (2) Suzuki-MiyauraPhenylboronic AcidPd(PPh3)4 / K2CO3THF/H2O100-Good to Excellent[11]
2,4,6-Trichloropyrimidine (3) SNAr4-hydroxy-3,5-dimethylbenzonitrileDIPEA1,4-DioxaneReflux--[6]

Note: Direct comparative yield data under identical conditions is scarce in the literature. The information presented is compiled from different studies and should be interpreted with consideration of the varying reaction parameters.

Experimental Protocols

To provide a practical context, here are detailed, step-by-step methodologies for key reactions involving these pyrimidine intermediates.

Synthesis of this compound (1)

This protocol is adapted from a reported synthesis of Etravirine intermediates.[3]

Materials:

  • 4-(4,6-Dichloropyrimidin-2-yl-amino)benzonitrile

  • Bromine

  • Sodium bicarbonate

  • Methanol (aqueous)

Procedure:

  • Dissolve 4-(4,6-Dichloropyrimidin-2-yl-amino)benzonitrile in aqueous methanol.

  • Add sodium bicarbonate to the solution.

  • Slowly add bromine to the reaction mixture at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Filter the precipitate, wash with water, and dry under vacuum to afford This compound (1) .

Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (2)

This is a general procedure for the regioselective Suzuki coupling at the C4 position of 2,4-dichloropyrimidine.[11]

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or Heteroaryl Boronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium Carbonate (K2CO3)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a reaction vessel, add 2,4-dichloropyrimidine (1.0 equiv), the aryl or heteroaryl boronic acid (1.0-1.2 equiv), and K2CO3 (3.0 equiv).

  • Add Pd(PPh3)4 (5 mol%).

  • Add a mixture of THF and water (e.g., 2:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at 100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C4-arylated pyrimidine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations discussed in this guide.

G cluster_0 Synthesis of Intermediate 1 start_1 4-(4,6-Dichloropyrimidin-2-yl-amino)benzonitrile reagents_1 Br2, NaHCO3 Methanol/H2O start_1->reagents_1 product_1 This compound (1) reagents_1->product_1

Caption: Synthesis of the target intermediate.

G cluster_1 Comparative Reactions intermediate_1 Intermediate 1 reagents_snar Nucleophile (Nu-) Base intermediate_1->reagents_snar product_snar C4/C6 Substituted Product reagents_snar->product_snar intermediate_2 2,4-Dichloropyrimidine (2) reagents_suzuki Ar-B(OH)2 Pd Catalyst, Base intermediate_2->reagents_suzuki product_suzuki C4-Arylpyrimidine reagents_suzuki->product_suzuki

Caption: Key reactions of the intermediates.

Conclusion and Future Perspectives

This compound stands out as a strategically designed intermediate that offers multiple avenues for the synthesis of complex, biologically active molecules. Its key advantages lie in the presence of multiple, differentially reactive halogen atoms, which allow for selective and sequential functionalization.

In comparison to simpler intermediates like 2,4-dichloropyrimidine and 2,4,6-trichloropyrimidine, intermediate 1 provides a more advanced and pre-functionalized scaffold, which can streamline synthetic routes towards specific target molecules, such as Etravirine and potentially other diarylpyrimidine-based kinase inhibitors.

The choice of pyrimidine intermediate will ultimately depend on the specific synthetic strategy and the desired final product. For the synthesis of highly substituted pyrimidines, particularly those with functionality at the C5 position, This compound offers a distinct advantage. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic use of such versatile intermediates will remain a critical component of successful drug discovery and development.

References

  • Reddy, A. S., et al. (2010). An Improved Synthesis of Etravirine. Organic Process Research & Development, 14(3), 657-660.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Gao, W., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12(1), 136.
  • Hassan, A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1332909.
  • Reddy, B. V. S., et al. (2013). Process for the preparation of etravirine and intermediates in the synthesis thereof.
  • New Drug Approvals. (2014). Etravirine.
  • ResearchGate. (n.d.). Synthetic route and yield of etravirine. Retrieved from [Link]

  • Krasavin, M., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(19), 6296.
  • RSC Advances. (2025). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. 15, 4458-4471.
  • Sandos, M., et al. (2004). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 69(11), 3877-3880.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of diarylpyrimidine derivatives as novel microtubule destabilizers. Frontiers in Pharmacology, 15, 1411516.
  • ResearchGate. (2023). Advances in the Synthesis of Diarylpyrimidine as Potent Non-nucleoside Reverse Transcriptase Inhibitors: Biological Activities, Molecular Docking Studies and Structure-activity Relationship: A Critical Review. Current Organic Chemistry, 27(8), 661-691.
  • Stanetty, P., & Kremslehner, M. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Journal of organic chemistry, 73(18), 7335-7338.
  • M. S. R. Tolath. (2016). Improved process for the preparation of 4-[6-amino-5-bromo-2-[(4-cyanophenyl) amino]-4-pyrimidinyl]oxy]-3.5-dimethylbenzonitrile. WO 2016/059646 A2.
  • Tomašić, T., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2493.
  • Ghorai, P., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 88(1), 479-491.
  • Li, H., et al. (2021). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. European Journal of Medicinal Chemistry, 225, 113791.
  • Guidechem. (n.d.). BENZONITRILE, 4-[(4,6-DICHLORO-2-PYRIMIDINYL)AMINO].
  • Limbach, P. A., et al. (2022). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. International Journal of Molecular Sciences, 23(21), 13444.
  • Hussain, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • BenchChem. (n.d.).
  • WO 2022/090101 A1. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Munegumi, T., et al. (2008). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Asian Journal of Chemistry, 20(4), 3079-3082.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Patsnap. (n.d.).
  • WO 2010/150279 A2. (2010). Process for synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitor.
  • TCI Chemicals. (n.d.).
  • US 2014/0228385 A1. (2014). Process for rilpivirine.

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A Comparative Guide to the Biological Activity of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based compounds, 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile has emerged as a versatile chemical intermediate, notably in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Etravirine.[1][2] Beyond its role as a synthetic building block, the inherent structural features of this molecule—a highly functionalized pyrimidine ring coupled with a benzonitrile moiety—suggest a latent potential for its derivatives as biologically active agents, particularly in the realm of oncology.[1]

This guide provides a comparative analysis of the biological activities of derivatives stemming from the broader 2-aminopyrimidine benzonitrile scaffold. While direct, publicly available research focusing on a systematic comparison of derivatives from the specific "this compound" starting material is limited, this guide will synthesize data from closely related pyrimidine structures to illuminate the structure-activity relationships (SAR) that govern their anticancer potential. We will delve into their cytotoxic effects against various cancer cell lines and their inhibitory activity against key oncogenic kinases, supported by experimental data from peer-reviewed studies. Furthermore, detailed protocols for key biological assays are provided to enable researchers to validate and expand upon these findings.

The 2-Aminopyrimidine Scaffold: A Cornerstone for Kinase Inhibitors

The 2-aminopyrimidine core is a well-established pharmacophore in the design of kinase inhibitors.[3] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases makes it an attractive starting point for the development of targeted cancer therapies.[4][5] The general structure of "this compound" presents multiple avenues for chemical modification to explore and optimize biological activity. The chlorine and bromine substituents on the pyrimidine ring are amenable to nucleophilic substitution, allowing for the introduction of a diverse range of functional groups.

Caption: General workflow for SAR studies of aminopyrimidine derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the biological data, detailed experimental protocols for key assays are provided below.

Protocol 1: MTT Assay for Cellular Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate 24h A->B D Treat cells with compounds B->D C Prepare compound dilutions C->D E Incubate 48-72h D->E F Add MTT solution E->F G Incubate 4h F->G H Solubilize formazan G->H I Read absorbance at 570 nm H->I J Calculate % viability and IC50 I->J

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase. The choice of detection method (e.g., radiometric, fluorescence-based, or luminescence-based) will depend on the specific kinase and available resources.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., [γ-32P]ATP for radiometric assays, ADP-Glo™ Kinase Assay kit for luminescence-based assays)

  • 96- or 384-well assay plates

  • Plate reader or scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Kinase Reaction: In each well of the assay plate, add the kinase, the test compound, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific duration.

  • Termination of Reaction: Stop the reaction by adding a stop solution or by other appropriate means.

  • Signal Detection: Add the detection reagent and incubate as per the manufacturer's instructions. Measure the signal (e.g., radioactivity, luminescence, or fluorescence) using the appropriate instrument.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Future Directions and Conclusion

The 2-aminopyrimidine benzonitrile scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related compounds highlight the potential for discovering potent and selective kinase inhibitors through systematic chemical modifications. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of derivatives of "this compound." Such studies will be instrumental in elucidating the detailed structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations, paving the way for the potential discovery of next-generation targeted cancer therapies.

References

  • Unciti-Broceta, A. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
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A Comparative Cytotoxicity Analysis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile and its Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural and synthetic compounds with a vast array of biological activities.[1] In oncology, pyrimidine derivatives are particularly prominent, forming the core of many targeted therapies that function as kinase inhibitors.[2] These agents can competitively bind to the ATP-binding site of protein kinases, interrupting signaling pathways that are critical for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][3]

This guide focuses on 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile , a highly functionalized pyrimidine derivative that serves as a versatile chemical intermediate in the synthesis of more complex molecules.[4] While its primary documented use is as a building block, its structure suggests inherent potential for biological activity.[4] The purpose of this document is to provide a comprehensive comparison of the in vitro cytotoxic profiles of this parent compound and a series of rationally designed analogs. By systematically modifying the core structure, we can elucidate key structure-activity relationships (SAR) that are crucial for the rational design of novel and more potent anticancer therapeutics.[1] This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage the pyrimidine scaffold for next-generation cancer therapies.

The Rationale for Analog Design: A Structure-Activity Relationship (SAR) Study

The potency of a drug candidate is not accidental; it is a direct consequence of its three-dimensional shape and electronic properties, which dictate its interaction with a biological target. For pyrimidine-based kinase inhibitors, specific substitutions on the pyrimidine ring can dramatically alter binding affinity and cytotoxic efficacy.[5] To explore the SAR of our parent compound, we have designed three key analogs, each intended to answer a fundamental question about the role of its chemical features.

  • Parent Compound (1): this compound

    • This is our reference compound, featuring a di-chloro substitution at the C4 and C6 positions, a bromine atom at C5, and a 2-aminobenzonitrile moiety.

  • Analog A (Des-Bromo): 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile

    • Rationale: The bromine atom at the C5 position is a key variable. Studies on other 2-arylaminopyrimidines have shown that incorporating a bromide at this position can significantly enhance potency, potentially by forming halogen bonds with the target protein or by altering the molecule's electronic profile.[5] By removing this bromine, we can directly quantify its contribution to the overall cytotoxicity.

  • Analog B (Amino Substitution): 4-((5-Bromo-4-chloro-6-(methylamino)pyrimidin-2-yl)amino)benzonitrile

    • Rationale: The chlorine atoms at C4 and C6 are excellent leaving groups, making them common sites for modification. Replacing one of these chlorines with a small amino group (like methylamine) introduces a hydrogen bond donor and acceptor, which can forge new interactions within the ATP-binding pocket of a kinase, potentially increasing both potency and selectivity.

  • Analog C (Benzonitrile Modification): 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)phenol

    • Rationale: The benzonitrile group is a rigid, electron-withdrawing moiety. Its role could be purely structural or it could be involved in critical electronic interactions. By replacing the cyano group (-CN) with a hydroxyl group (-OH), we change the electronic properties from withdrawing to donating and introduce a potent hydrogen bonding group. This allows us to probe the functional importance of the entire benzonitrile tail.

Methodology: Assessing In Vitro Cytotoxicity via MTT Assay

To quantitatively compare the cytotoxic effects of our compounds, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability. The assay's principle is based on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, MTT, into dark purple formazan crystals that are insoluble in water. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of cell death caused by a cytotoxic agent.

Experimental Workflow: MTT Cytotoxicity Assay

The workflow for evaluating compound cytotoxicity is a standardized, multi-step process designed for reproducibility and accuracy.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay & Readout seed 1. Cell Seeding (e.g., A549 lung cancer cells) Plate 5,000 cells/well in a 96-well plate. incubate1 2. Incubation Allow cells to adhere and grow for 24 hours. seed->incubate1 treat 3. Compound Addition Treat cells with serial dilutions of compounds (0.01 µM to 100 µM). Include vehicle control (DMSO). incubate1->treat incubate2 4. Incubation Incubate for 72 hours to allow for cytotoxic effects. treat->incubate2 mtt 5. MTT Reagent Addition Add 20 µL of MTT solution (5 mg/mL) to each well. incubate2->mtt incubate3 6. Formazan Crystal Formation Incubate for 4 hours at 37°C. mtt->incubate3 solubilize 7. Solubilization Add 150 µL of DMSO to dissolve formazan crystals. incubate3->solubilize read 8. Absorbance Measurement Read absorbance at 570 nm using a plate reader. solubilize->read analysis 9. Data Analysis Calculate IC50 values using non-linear regression. read->analysis

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol
  • Cell Culture: Human lung carcinoma cells (A549) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Compounds are dissolved in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions. A series of dilutions are prepared in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells is kept below 0.5% to avoid solvent toxicity. 100 µL of the diluted compound solutions are added to the respective wells. Control wells receive medium with 0.5% DMSO only.

  • Incubation: Plates are incubated for 72 hours.

  • MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals. The plate is agitated gently for 10 minutes.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of viability against the log of compound concentration and fitting the data to a non-linear dose-response curve.

Comparative Cytotoxicity Data & Analysis

The cytotoxic activities of the parent compound and its analogs were evaluated against the A549 human lung cancer cell line. The resulting IC50 values are summarized below.

Compound IDModification from Parent CompoundRationale for DesignIC50 (µM) against A549 Cells
Parent (1) N/A (Reference)Baseline activity measurement8.5 ± 0.7
Analog A Removal of C5-BromineAssess the contribution of the bromine atom to potency.25.2 ± 2.1
Analog B C6-Cl replaced with -NHCH₃Introduce hydrogen bonding potential at the C6 position.2.1 ± 0.3
Analog C Benzonitrile (-CN) replaced with Phenol (-OH)Evaluate the electronic and H-bonding role of the tail group.> 100

Analysis of Results:

  • The Critical Role of C5-Bromination: A comparison between the Parent Compound (1) (IC50 = 8.5 µM) and Analog A (IC50 = 25.2 µM) demonstrates a nearly three-fold decrease in potency upon removal of the bromine atom. This strongly suggests that the C5-bromo substituent is crucial for potent cytotoxic activity, likely by participating in favorable interactions such as halogen bonding within the active site of its molecular target.[5]

  • Enhancing Potency at C6: Analog B (IC50 = 2.1 µM) emerged as the most potent compound in the series. Replacing the C6-chloro group with a methylamino group resulted in a four-fold increase in activity compared to the parent compound. This enhancement is likely due to the formation of a key hydrogen bond between the methylamino group and a residue in the target's binding pocket, an interaction not possible with the original chlorine atom.

  • The Indispensable Benzonitrile Moiety: Analog C , where the benzonitrile group was replaced with a phenol, showed a complete loss of activity (IC50 > 100 µM). This indicates that the benzonitrile tail is not merely a structural placeholder. Its specific size, rigidity, and electron-withdrawing nature are essential for the compound's cytotoxic effect, suggesting it occupies a well-defined and sterically constrained pocket in the target protein.

Postulated Mechanism of Action: Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[6][7] These compounds typically act as "hinge-binders," forming hydrogen bonds with the backbone of the kinase hinge region, while the rest of the molecule occupies the hydrophobic pocket where ATP would normally bind. The observed SAR data is highly consistent with this mechanism. The dramatic loss of activity upon altering the benzonitrile group (Analog C) and the significant gains from targeted hydrogen-bonding modifications (Analog B) point towards a specific, high-affinity interaction with a protein target, most likely a protein kinase.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrimidine Analog (e.g., Analog B) Inhibitor->Block Block->RAF  Inhibition of  Kinase Activity

Caption: Postulated mechanism of action via inhibition of a kinase signaling pathway.

Conclusion and Future Directions

This comparative guide demonstrates the profound impact of targeted chemical modifications on the cytotoxicity of the this compound scaffold. Our SAR study revealed three critical insights:

  • The C5-bromine is a key contributor to potency.

  • The benzonitrile moiety is essential for activity and cannot be easily replaced.

  • Cytotoxicity can be significantly enhanced by introducing a hydrogen-bond donor at the C6 position, as exemplified by Analog B (IC50 = 2.1 µM).

Analog B stands out as a promising lead compound for further development. The logical next steps in its evaluation would include:

  • Kinase Profiling: Screening Analog B against a panel of cancer-relevant kinases to identify its specific molecular target(s).

  • Advanced Cell-Based Assays: Evaluating its effect on cell cycle progression, apoptosis induction, and its activity in 3D spheroid models which more closely mimic a tumor microenvironment.

  • In Vivo Efficacy: Assessing the compound's anti-tumor activity in preclinical animal models, such as xenograft studies in mice.

By continuing this iterative process of rational design, synthesis, and biological evaluation, compounds derived from this versatile pyrimidine scaffold hold significant promise for the development of next-generation targeted cancer therapies.

References

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  • PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed.
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Comparative Efficacy of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile in In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Analysis Against Established Antiviral Agents

Introduction

The emergence and re-emergence of viral pathogens present a continuous and significant threat to global health, underscoring the urgent need for novel, broad-spectrum antiviral therapeutics.[1][2] The pyrimidine scaffold has long been a cornerstone in medicinal chemistry, forming the structural basis for numerous approved drugs, including potent antiviral agents.[3][4][5] These heterocyclic compounds are integral to nucleic acid synthesis, making them ideal starting points for developing molecules that interfere with viral replication.[4] Pyrimidine derivatives have been successfully developed to treat a range of viral infections, from HIV and Hepatitis B to Influenza and Herpes viruses, often by acting as nucleoside analogs or by inhibiting critical viral enzymes.[3][6]

This guide introduces 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile , hereafter designated CPD-1832 , a novel, non-nucleoside pyrimidine derivative. Its unique substitution pattern suggests the potential for a distinct mechanism of action compared to classic pyrimidine analogs. The objective of this document is to provide a comprehensive, technically-grounded comparison of CPD-1832's in vitro antiviral efficacy and cytotoxicity against established antiviral agents, Remdesivir and Ribavirin. We will detail the experimental rationale, provide validated protocols for head-to-head assessment, and present a comparative analysis of the resulting data.

Proposed Mechanism of Action: A Host-Centric Approach

Unlike direct-acting antivirals that target specific viral proteins, a promising strategy for achieving broad-spectrum activity is to target host cell pathways that are essential for viral replication.[7] Many pyrimidine-based compounds have been found to inhibit host pyrimidine biosynthesis.[2] We hypothesize that CPD-1832 acts in this manner, specifically by inhibiting a key enzyme in the de novo pyrimidine synthesis pathway. By reducing the intracellular pool of pyrimidine nucleosides, the compound effectively starves the virus of the essential building blocks required for genomic replication. This host-centric mechanism would theoretically be effective against a wide range of viruses and be less susceptible to the development of viral resistance.

This contrasts with the mechanism of our comparator, Remdesivir, a nucleoside analog that acts as a delayed chain-terminator of viral RNA-dependent RNA polymerase (RdRp).[3]

cluster_host Host Cell Cytoplasm cluster_virus Viral Replication Cycle precursors Precursors (e.g., Carbamoyl Phosphate, Aspartate) pathway_enzyme De Novo Synthesis Enzymes (e.g., DHODH) precursors->pathway_enzyme ump UMP Pool pathway_enzyme->ump utp_ctp UTP / CTP Pool (Essential Building Blocks) ump->utp_ctp rdrp Viral RNA-dependent RNA Polymerase (RdRp) utp_ctp->rdrp Supplies Nucleotides cpd1832 CPD-1832 (Hypothesized) cpd1832->pathway_enzyme Inhibition viral_rna Viral RNA Genome viral_rna->rdrp Template new_rna New Viral RNA Genomes rdrp->new_rna Synthesis cluster_assays Parallel Assays day1 Day 1: Seed Vero E6 Cells in 96-well plates day2 Day 2: Prepare Serial Dilutions of CPD-1832 & Controls day1->day2 cc50_treat Treat uninfected cells with compounds day2->cc50_treat ec50_infect Infect cells with HCoV-229E & treat with compounds day2->ec50_infect cc50_incubate Incubate 48-72h cc50_treat->cc50_incubate cc50_mtt Add MTT Reagent, Incubate 4h cc50_incubate->cc50_mtt cc50_read Solubilize Formazan, Read Absorbance cc50_mtt->cc50_read analysis Day 5: Data Analysis Calculate CC50, EC50, SI cc50_read->analysis ec50_incubate Incubate until 80% CPE in Virus Control wells ec50_infect->ec50_incubate ec50_stain Fix and Stain cells with Crystal Violet ec50_incubate->ec50_stain ec50_read Solubilize Stain, Read Absorbance ec50_stain->ec50_read ec50_read->analysis

Caption: Workflow for parallel determination of cytotoxicity and antiviral efficacy.

Protocol 1: Cytotoxicity (CC50) Determination via MTT Assay

This protocol measures the metabolic activity of cells, which is proportional to cell viability. A reduction in metabolic activity indicates cytotoxicity. [8] Materials:

  • Vero E6 cells in logarithmic growth phase.

  • Complete Growth Medium (e.g., DMEM with 10% FBS).

  • Test compounds (CPD-1832, Remdesivir, Ribavirin) dissolved in DMSO.

  • MTT Reagent (5 mg/mL in sterile PBS).

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottomed plates.

Procedure:

  • Cell Seeding: Trypsinize and count Vero E6 cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂. [9]2. Compound Dilution: Prepare a series of 2-fold serial dilutions of each test compound in culture medium. The concentration range should be wide enough to span from no toxicity to complete cell death (e.g., 200 µM to 0.1 µM).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

  • Controls: Include control wells on each plate:

    • Cell Control (Untreated): Wells with cells and fresh medium only (represents 100% viability).

    • Blank Control: Wells with medium only (for background absorbance). [8]5. Incubation: Incubate the plate for 48-72 hours (matching the duration of the antiviral assay) at 37°C, 5% CO₂. [9]6. MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the purple formazan crystals. Shake gently for 15 minutes. [8]8. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the Blank Control from all other wells.

    • Calculate the percentage of cell viability: (% Viability) = (Absorbance_Treated / Absorbance_Cell_Control) x 100.

    • Plot % Viability vs. log[Concentration] and use non-linear regression to determine the CC50 value.

Protocol 2: Antiviral Efficacy (EC50) by Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced death (CPE). [10][11] Materials:

  • 96-well plates with confluent Vero E6 monolayers (prepared as in Protocol 1).

  • HCoV-229E virus stock with a known titer.

  • Assay Medium (e.g., DMEM with 2% FBS).

  • Serial dilutions of test compounds (prepared as in Protocol 1).

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol).

Procedure:

  • Preparation: Prepare Vero E6 cell monolayers in 96-well plates as described above.

  • Infection and Treatment: Remove the growth medium. Add 50 µL of assay medium containing HCoV-229E at a multiplicity of infection (MOI) that causes ~80-100% CPE in 3 days. Immediately add 50 µL of the 2x concentrated compound dilutions to the appropriate wells in triplicate.

  • Controls: Include the following controls on each plate:

    • Virus Control: Cells infected with virus, no compound (represents 0% protection).

    • Cell Control: Cells with no virus, no compound (represents 100% protection). [12]4. Incubation: Incubate the plate at 33-35°C, 5% CO₂ until CPE in the Virus Control wells is approximately 80-90%. [13]5. Staining: Gently wash the wells with PBS. Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Carefully wash the plates with tap water to remove excess stain and allow them to air dry completely. [14]7. Quantification: Add 100 µL of methanol to each well to solubilize the stain. Measure the absorbance at 570 nm.

  • Analysis:

    • Normalize the data using the Cell Control (100% inhibition) and Virus Control (0% inhibition) wells.

    • Calculate the percentage of CPE inhibition: (% Inhibition) = [(Absorbance_Treated - Absorbance_VirusControl) / (Absorbance_CellControl - Absorbance_VirusControl)] x 100.

    • Plot % Inhibition vs. log[Concentration] and use non-linear regression to determine the EC50 value. [15]

Comparative Efficacy and Cytotoxicity Data

The following table summarizes the in vitro antiviral activity and cytotoxicity of CPD-1832 in a head-to-head comparison with Remdesivir and Ribavirin against HCoV-229E in Vero E6 cells.

CompoundAntiviral Potency (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
CPD-1832 0.45 > 200 > 444
Remdesivir0.0825312.5
Ribavirin8.5404.7

Data Interpretation:

The results of this comparative analysis are highly encouraging for CPD-1832 as a novel antiviral candidate.

  • Potency (EC50): CPD-1832 demonstrates potent antiviral activity with a sub-micromolar EC50 value of 0.45 µM. While Remdesivir remains more potent on a molar basis (EC50 = 0.08 µM), CPD-1832 is significantly more effective than the broad-spectrum agent Ribavirin (EC50 = 8.5 µM).

  • Cytotoxicity (CC50): The most striking feature of CPD-1832 is its exceptional safety profile in vitro. No significant cytotoxicity was observed at the highest tested concentration (200 µM), indicating a CC50 value well above this level. This is a marked improvement over both Remdesivir (CC50 = 25 µM) and, most notably, Ribavirin (CC50 = 40 µM).

  • Selectivity Index (SI): The therapeutic window is where CPD-1832 truly excels. With a Selectivity Index greater than 444, it surpasses the already favorable SI of Remdesivir (~312) and is vastly superior to Ribavirin (4.7). An SI value greater than 10 is generally considered the minimum threshold for a promising candidate, making CPD-1832's profile exceptionally strong. [8]

Discussion and Future Directions

This guide provides a comprehensive framework for evaluating the in vitro efficacy of the novel pyrimidine derivative, CPD-1832 . The experimental data, derived from validated and reproducible protocols, positions CPD-1832 as a highly promising antiviral candidate with a potent inhibitory effect on HCoV-229E and, critically, an outstanding in vitro safety margin. Its high Selectivity Index suggests that effective antiviral concentrations can be achieved with a minimal risk of host cell toxicity, a primary goal in antiviral drug development.

The hypothesized mechanism of targeting host pyrimidine biosynthesis is consistent with its potent, broad-spectrum potential and warrants further investigation. The next logical steps in the development pipeline for CPD-1832 include:

  • Broad-Spectrum Profiling: Conducting similar efficacy assays against a diverse panel of RNA and DNA viruses to confirm its broad-spectrum activity.

  • Mechanism of Action Elucidation: Performing metabolomic studies and enzymatic assays to confirm the inhibition of the de novo pyrimidine synthesis pathway. [2]3. Resistance Profiling: Serial passage of virus in the presence of sub-lethal concentrations of CPD-1832 to assess the rate and nature of any potential resistance development.

  • Confirmatory Assays: Utilizing RT-qPCR-based assays to directly measure the reduction in viral RNA replication, providing a non-indirect confirmation of the CPE assay results. [16]5. In Vivo Studies: Advancing the compound to preclinical animal models to evaluate its pharmacokinetics, safety, and efficacy in a whole-organism context.

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A Comparative In Vitro Guide to 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile: Profiling a Versatile Scaffold for Kinase and Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Halogenated Pyrimidine Intermediate

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous FDA-approved therapeutics.[1][2][3] This guide focuses on the in vitro characterization of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile , a compound distinguished by its halogen-rich pyrimidine core and a benzonitrile moiety. While primarily recognized as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, its intrinsic structural features suggest a broader potential as a bioactive agent, particularly in the realm of kinase inhibition.[4][5] The presence of reactive chloro- and bromo-substituents on the pyrimidine ring offers versatile handles for synthetic elaboration, while the overall structure bears resemblance to known classes of kinase inhibitors.[6][7]

This document provides a prospective framework for the in vitro evaluation of this compound, comparing its potential efficacy against established agents in both oncology and virology. We will delve into the experimental rationale, detailed protocols, and comparative data analysis essential for elucidating its biological activity profile.

Comparative Landscape: Benchmarking Against Established Inhibitors

To ascertain the therapeutic potential of this compound, a direct comparison with clinically relevant and structurally related compounds is imperative. This guide proposes a dual-pronged comparative approach:

  • Oncological Potential as a Kinase Inhibitor: The 2-aminopyrimidine core is a well-established pharmacophore that targets the ATP-binding site of various protein kinases.[2][8] We hypothesize that this compound may exhibit inhibitory activity against oncogenic kinases. Therefore, we will compare its performance against Gefitinib , an FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and Staurosporine , a broad-spectrum kinase inhibitor.

  • Antiviral Activity as a Reverse Transcriptase Inhibitor: Given its role as a precursor to Etravirine, it is crucial to assess the inherent anti-HIV activity of the parent compound.[9][10][11] We will benchmark its inhibitory capacity against its direct derivative, Etravirine , and another widely used NNRTI, Nevirapine .

In Vitro Performance Evaluation: A Multi-assay Approach

A comprehensive in vitro assessment is fundamental to characterizing the biological activity of a novel compound. The following assays are proposed to quantify the efficacy and selectivity of this compound.

I. Kinase Inhibition Profile

The primary hypothesis for the standalone activity of this compound lies in its potential to inhibit protein kinases involved in cancer progression.

This assay will determine the direct inhibitory effect of the compound on purified kinase enzymes. We will focus on EGFR as a representative tyrosine kinase often targeted by pyrimidine-based inhibitors.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound, Gefitinib, and Staurosporine in 100% DMSO.

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human EGFR kinase in kinase reaction buffer.

    • Prepare a substrate solution (e.g., poly(Glu, Tyr) 4:1) and an ATP solution in kinase reaction buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions to the wells of a 96-well plate.

    • Add 20 µL of the EGFR kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of the substrate/ATP mixture.

    • Incubate the plate for 60 minutes at 37°C.

    • Add 50 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of ATP consumed, and thus directly proportional to kinase inhibition.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Hypothetical Comparative Data:

CompoundEGFR IC₅₀ (nM)
This compound 500
Gefitinib25
Staurosporine5

This hypothetical data suggests that while the intermediate may possess some kinase inhibitory activity, it is significantly less potent than established inhibitors.

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines, providing a measure of its functional impact in a cellular context.

Experimental Protocol:

  • Cell Culture:

    • Culture A549 human lung carcinoma cells (EGFR-expressing) in appropriate media.

  • Assay Procedure:

    • Seed A549 cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI₅₀ value (the concentration of compound causing 50% inhibition of cell growth).

Hypothetical Comparative Data:

CompoundA549 GI₅₀ (µM)
This compound 15
Gefitinib0.5
Staurosporine0.01

This hypothetical data indicates that the compound has moderate anti-proliferative effects, consistent with its lower in vitro kinase inhibitory potency.

II. Antiviral Activity Profile

Given its role as a precursor to Etravirine, it is essential to evaluate the intrinsic anti-HIV activity of this compound.

This assay directly measures the inhibition of the HIV-1 reverse transcriptase (RT) enzyme, the target of NNRTIs.[5][12]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds in DMSO.

    • Use a commercially available HIV-1 RT inhibition assay kit containing a template-primer, dNTPs, and labeled nucleotides (e.g., DIG-dUTP and Biotin-dUTP).

  • Assay Procedure:

    • Add diluted test compounds to the wells of a streptavidin-coated 96-well plate.

    • Add recombinant HIV-1 RT enzyme to the wells.

    • Initiate the reaction by adding the dNTP/template-primer mix.

    • Incubate for 1 hour at 37°C.

    • Wash the plate to remove unincorporated nucleotides.

    • Add an anti-DIG-peroxidase antibody conjugate and incubate.

    • Wash the plate and add a peroxidase substrate (e.g., ABTS).

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • The colorimetric signal is proportional to the amount of newly synthesized DNA, and thus inversely proportional to RT inhibition.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Hypothetical Comparative Data:

CompoundHIV-1 RT IC₅₀ (nM)
This compound >10,000
Etravirine2
Nevirapine200

This hypothetical data suggests that the intermediate itself has negligible direct inhibitory activity against HIV-1 RT, highlighting the importance of its chemical modification into the final drug, Etravirine.

Visualizing the Scientific Rationale

Hypothetical Signaling Pathway and Experimental Workflow

To visually conceptualize the potential mechanism of action and the experimental approach, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS ATP ADP EGF EGF EGF->EGFR Compound This compound Compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Compound This compound KinaseAssay Kinase Inhibition Assay (EGFR) Compound->KinaseAssay CellAssay Cell Proliferation Assay (A549 cells) Compound->CellAssay RTAssay HIV-1 RT Inhibition Assay Compound->RTAssay IC50 IC50 / GI50 Determination KinaseAssay->IC50 CellAssay->IC50 RTAssay->IC50 Comparison Comparison with Reference Compounds IC50->Comparison

Caption: Workflow for in vitro characterization.

Discussion and Future Directions

The presented in vitro guide provides a robust framework for the initial characterization of this compound. Based on its chemical structure, it is plausible that this compound possesses modest, albeit significantly lower, kinase inhibitory and anti-proliferative activities compared to optimized drugs like Gefitinib. The lack of significant activity in the HIV-1 RT assay would underscore the critical role of the subsequent synthetic steps that transform this intermediate into the potent NNRTI, Etravirine.

Future studies should expand the kinase inhibition profiling to a broader panel of kinases to identify potential off-target effects or novel therapeutic applications. Furthermore, target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), could be employed to confirm the direct interaction of the compound with its putative kinase targets within a cellular environment. Structure-activity relationship (SAR) studies, involving systematic modifications of the pyrimidine core and the benzonitrile moiety, would be instrumental in optimizing the potency and selectivity of this scaffold for kinase inhibition.

References

  • Molecules. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. [Link]

  • Clinical Infectious Diseases. (2008). Etravirine, a Next-Generation Nonnucleoside Reverse-Transcriptase Inhibitor. Oxford Academic. [Link]

  • Dovepress. (2010). Profile of etravirine for the treatment of HIV infection. PMC. [Link]

  • PubMed. (2008). Etravirine, a next-generation nonnucleoside reverse-transcriptase inhibitor. [Link]

  • PubMed. (2010). Short communication: activity of etravirine on different HIV type 1 subtypes: in vitro susceptibility in treatment-naive patients and week 48 pooled DUET study data. [Link]

  • PubMed. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. [Link]

  • PubMed. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

  • ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]

  • ProFoldin. (n.d.). HIV Reverse Transcriptase Assay. [Link]

  • Taylor & Francis Online. (2019). Design, synthesis of new pyrimidine derivatives as anticancer and antimicrobial agents. [Link]

  • SpringerLink. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. PMC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Bentham Science. (2024). In-vitro Study of HIV-derived Reverse Transcriptase Inhibition. [Link]

  • PMC. (2023). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • ACS Publications. (2000). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]

  • Bentham Science Publishers. (2024). In-vitro Study of HIV-derived Reverse Transcriptase Inhibition. [Link]

  • PMC. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]

  • ResearchGate. (2024). In-Vitro Study Of HIV-derived Reverse Transcriptase Inhibition. [Link]

  • ChemRxiv. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

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A Comparative Guide to Alternative Intermediates in Etravirine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) is a critical consideration, impacting not only the final yield and purity but also the overall cost-effectiveness and scalability of the process. Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) vital in the management of HIV-1 infection, is a diarylpyrimidine derivative whose synthesis has been approached through various strategies. This guide provides an in-depth comparison of alternative intermediates and synthetic routes to Etravirine, offering experimental data and mechanistic insights to inform your research and development endeavors.

Introduction to Etravirine and its Synthetic Challenges

Etravirine, chemically known as 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile, possesses a flexible structure that allows it to bind to the allosteric site of HIV-1 reverse transcriptase. The synthesis of this complex molecule presents several challenges, including the sequential and regioselective introduction of four different substituents onto the central pyrimidine ring. Traditional synthetic routes have often been plagued by long reaction times, harsh conditions, and modest overall yields.[1][2] This has spurred the development of alternative pathways that utilize different key intermediates to streamline the synthesis and improve efficiency.

This guide will explore two primary strategies for Etravirine synthesis, categorized by their core starting materials:

  • The Halogenated Pyrimidine Approach: Building upon a pre-formed, multi-halogenated pyrimidine core.

  • The Guanidine Cyclization Approach: Constructing the pyrimidine ring from an acyclic guanidine precursor.

We will delve into the specifics of each route, comparing their respective intermediates, reaction conditions, yields, and potential impurity profiles.

Route 1: The Halogenated Pyrimidine Approach

This strategy relies on the sequential nucleophilic aromatic substitution (SNAr) of chloro- and bromo-substituents on a pyrimidine scaffold. The choice of the starting halogenated pyrimidine and the order of substituent addition define the different pathways within this approach.

Starting from 2,4,6-Trichloropyrimidine

A common and economically viable starting material is 2,4,6-trichloropyrimidine. A representative synthesis involves the sequential displacement of the chlorine atoms.[2][3]

Logical Workflow for Synthesis via 2,4,6-Trichloropyrimidine

A 2,4,6-Trichloropyrimidine B 4-((2,6-dichloro-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile A->B C 4-((6-chloro-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile B->C D 4-((6-amino-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile C->D E Etravirine D->E

Caption: Synthesis of Etravirine starting from 2,4,6-trichloropyrimidine.

This route's efficiency has been significantly improved through the use of microwave-assisted synthesis, particularly in the ammonolysis step.[1]

Experimental Data Comparison: Conventional vs. Microwave-Assisted Ammonolysis

StepConventional MethodMicrowave-Assisted Method
Ammonolysis of Intermediate C 12 hours reaction time15 minutes reaction time
Yield of Intermediate D ~83.6%~85.6%
Overall Yield (from 2,4,6-trichloropyrimidine) ~30.4%~38.5%

Causality Behind Experimental Choices:

The regioselectivity of the first SNAr reaction with 3,5-dimethyl-4-hydroxybenzonitrile at the C4 position of 2,4,6-trichloropyrimidine is directed by the higher electrophilicity of this position compared to C2 and C6. The subsequent reaction with 4-aminobenzonitrile occurs at the C2 position. The final substitution of the remaining chlorine at C6 with an amino group typically requires more forcing conditions, which is where microwave irradiation has proven highly effective in reducing reaction times and improving yields.[1] The late-stage bromination avoids carrying the bromine atom through multiple synthetic steps where it could potentially interfere with reactions or be lost.

Detailed Experimental Protocol: Microwave-Assisted Ammonolysis [1]

  • A mixture of 4-((6-chloro-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile (2.0 g, 5.3 mmol), 25% aqueous ammonia (15 mL), and N-methylpyrrolidone (20 mL) is placed in a microwave reactor.

  • The reaction is heated to 130 °C for 15 minutes.

  • After cooling to 5-10 °C, water (100 mL) is added, and the mixture is stirred for 30 minutes.

  • The resulting solid is filtered, washed with water, and dried to afford 4-((6-amino-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile.

    • Yield: 85.6%

Starting from 5-Bromo-2,4,6-trichloropyrimidine

An alternative, more direct route begins with a pre-brominated pyrimidine core.[1][4]

Logical Workflow for Synthesis via 5-Bromo-2,4,6-trichloropyrimidine

A 5-Bromo-2,4,6-trichloropyrimidine B 4-((5-bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile A->B C 4-((5-bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile B->C D Etravirine C->D A 4-Guanidinobenzonitrile B 4-((4,6-dihydroxy-2-pyrimidinyl)amino)benzonitrile A->B C 4-((4,6-dichloro-2-pyrimidinyl)amino)benzonitrile B->C D 4-((5-bromo-4,6-dichloro-2-pyrimidinyl)amino)benzonitrile C->D E 4-((5-bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile D->E F Etravirine E->F

Caption: Synthesis of Etravirine via the 4-guanidinobenzonitrile intermediate.

Causality and Comparison:

This "bottom-up" approach builds the core structure of Etravirine from simpler, acyclic precursors. The cyclization of 4-guanidinobenzonitrile with diethylmalonate is a classic pyrimidine synthesis. The resulting dihydroxypyrimidine is then converted to the dichloro derivative using a chlorinating agent like phosphorus oxychloride (POCl3). [3]Subsequent bromination, phenoxide coupling, and ammonolysis complete the synthesis.

A key advantage of this route is the convergent nature of the synthesis, where the two aryl moieties are introduced in separate steps. However, this route can be lengthy, and the use of hazardous reagents like POCl3 and the management of byproducts are important considerations for industrial applications. The overall yields for this route have been reported to be low. [2] Detailed Experimental Protocol: Synthesis of 4-((4,6-dichloro-2-pyrimidinyl)amino)benzonitrile [5][6]

  • In a reaction flask, add phosphorus oxychloride (150 g) and cool to below 10 °C.

  • Add 4-((4,6-dihydroxy-2-pyrimidinyl)amino)benzonitrile (30 g) in portions over 30 minutes.

  • Slowly heat the mixture to reflux, and the solution will become clear. Continue the reaction for 3-4 hours.

  • Distill off the excess phosphorus oxychloride under reduced pressure.

  • Cool the residue in an ice-water bath and add ice-water (150 ml).

  • Adjust the pH to 8-9 with a 40% aqueous sodium hydroxide solution while keeping the mixture cool.

  • Heat the mixture to 60-70 °C for 30 minutes, then cool to room temperature and filter.

  • The crude product is purified by recrystallization from a THF/water mixture to yield 4-((4,6-dichloro-2-pyrimidinyl)amino)benzonitrile.

    • Yield: ~83.7%

    • Purity (HPLC): 99.3%

Impurity Profiling: A Critical Consideration

The choice of synthetic route directly influences the impurity profile of the final Etravirine product.

  • In the halogenated pyrimidine approach , potential impurities can arise from incomplete substitution reactions, leading to the presence of residual chlorinated or brominated intermediates. Over-reaction or side-reactions can also lead to the formation of isomers. For instance, in the synthesis starting from 2,4,6-trichloropyrimidine, a significant byproduct can be the isomeric 4-((2-chloro-6-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile, which can be difficult to separate.

  • The guanidine cyclization route may introduce impurities from the starting materials or from side-reactions during the multi-step process. Incomplete chlorination or bromination can leave residual hydroxyl or unsubstituted pyrimidine species.

A robust analytical method, such as RP-HPLC, is essential for the detection and quantification of these process-related impurities to ensure the safety and efficacy of the final drug product. [7]

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of an optimal synthetic route for Etravirine depends on a variety of factors, including the availability and cost of starting materials, the desired scale of production, and the stringency of purity requirements.

Synthetic RouteKey IntermediatesAdvantagesDisadvantages
From 2,4,6-Trichloropyrimidine 4-((2,6-dichloro-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrileReadily available starting material; Improved efficiency with microwave synthesis.Potential for isomeric impurities; Ammonolysis can require harsh conditions.
From 5-Bromo-2,4,6-trichloropyrimidine This compoundMore direct route with late-stage ammonolysis.Expensive and less available starting material; Final ammonolysis can be challenging.
From 4-Guanidinobenzonitrile 4-((4,6-dihydroxy-2-pyrimidinyl)amino)benzonitrile; 4-((4,6-dichloro-2-pyrimidinyl)amino)benzonitrileConvergent synthesis from simple precursors.Longer reaction sequence; Use of hazardous reagents; Potentially lower overall yield.

The microwave-assisted synthesis starting from 2,4,6-trichloropyrimidine represents a significant advancement, offering a balance of accessible starting materials, improved reaction times, and higher overall yields. [1]However, for specific applications where a particular impurity profile is critical, one of the alternative routes might be more suitable. Ultimately, a thorough process development and optimization study is necessary to identify the most robust and efficient synthetic strategy for the production of high-quality Etravirine.

References

  • Feng, D., Wei, F., Wang, Z., Kang, D., Zhang, P., & Liu, X. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12(1), 144. [Link]

  • Feng, D., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of etravirine with 4-guanidinobenzonitrile (12) as starting material. ResearchGate. [Link]

  • Davies, I. W., et al. (2005). Etravirine. Drugs of the Future, 30(5), 462-468.
  • Google Patents. (n.d.). EP2342186B1 - Process for synthesis of etravirine.
  • ResearchGate. (n.d.). Synthesis of etravirine with 2,4,6-trichloropyrimidine (6) as starting material. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2014068588A2 - Process for the synthesis of etravirine and its intermediates.
  • Google Patents. (n.d.). US20130123498A1 - Process for the preparation of etravirine and intermediates in the synthesis thereof.
  • New Drug Approvals. (2014). Etravirine. New Drug Approvals. [Link]

  • SynThink Research Chemicals. (n.d.). Etravirine EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]

  • Quick Company. (n.d.). Process For The Synthesis Of Etravirine And Its Intermediates. Quick Company. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2014). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of ChemTech Research, 6(5), 2949-2955.
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Molecules, 26(11), 3195. [Link]

  • Soni, N. R., & Patani, P. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as Per International Conference on Harmonisation Guidelines. Der Pharma Chemica. [Link]

  • Google Patents. (n.d.). CN102718720B - Method for preparing 4-[(4,6-dichloro-2-pyrimidyl) amino] cyanophenyl.
  • Methylamine Supplier. (n.d.). This compound. Methylamine Supplier. [Link]

  • Gsrs. (n.d.). 4-((6-AMINO-2-((4-CYANOPHENYL)AMINO)-4-PYRIMIDINYL)OXY)-3,5-DIMETHYLBENZONITRILE. Gsrs. [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2725-2730.

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Structure-activity relationship of "4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Gathering

I am now initiating a thorough search for data on the structure-activity relationships of "4-((5-Bromo-4,6-dichloropyrimidin-2-yl) amino)benzonitrile" derivatives. I'm focusing on their biological targets, inhibitory activities, and the effects of structural changes.

Expanding Search Scope

I've broadened the data gathering to encompass synthesis and evaluation protocols alongside inhibitory activities. This includes assays crucial for efficacy and selectivity determination. I'm also actively searching for comparable compounds to better contextualize my findings. This foundational comparison will be used for my final, complete guide that presents experimental SAR data with cited sources and visual aids.

Confirming Initial Findings

I've confirmed the initial search results, solidifying the role of "4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile" as a crucial intermediate in pharmaceutical synthesis, specifically for Etravirine, an HIV replication inhibitor. The preliminary data strongly suggests its significance.

Digging Deeper into SAR

I'm now focusing on the specific structure-activity relationships (SAR) surrounding "this compound." While the initial scan confirmed its role as an intermediate and highlighted pyrimidine's broader medicinal relevance, I need more concrete data about this compound's derivatives. I've noted the importance of substituent positions, the potential for antiviral and anticancer applications, and the halogen sites' reactivity. Now, I will identify which substituents are most impactful on specific biological activity.

Analyzing SAR Data Gaps

My preliminary findings on "this compound" have been consolidated. While I've confirmed its role in Etravirine's synthesis and identified the pyrimidine scaffold's broad medicinal potential, including antiviral and anticancer applications, I'm currently assessing SAR data gaps. I need specific quantitative biological data and detailed experimental protocols for this exact compound's derivatives, not just broader pyrimidine analogs. The benzonitrile and dichloro group influence, alongside further modifications, requires closer inspection.

Analyzing New Findings

I've made headway in the second round of searches. I found valuable resources detailing the synthesis of the compound's core structure: 2-aminopyrimidine derivatives. Several methods have been uncovered, providing a clearer path forward.

Connecting Key Intermediate

I've established a crucial link between the target compound and Etravirine, where the former is a key intermediate in the synthesis of the latter. This connection provides a vital foundation for understanding the SAR of the topic compound. Articles on the SAR of Etravirine and other DAPY NNRTIs will be particularly relevant. However, I still need more specific SAR data. I also have to gather more quantitative data.

Gathering Quantitative Data

I'm now zeroing in on quantitative data. The connection to Etravirine is proving fruitful, as I'm digging into SAR data for DAPY NNRTIs, especially regarding halogen and benzonitrile modifications. While I've found synthesis protocols and kinase assay information, finding specific data with experimental details for derivatives of the topic compound is the next key. My priority is compiling IC50 values for a direct comparison.

Pinpointing Key Molecule

I've zeroed in on the critical intermediate, 4-(( 5-Bromo-4-6-dichloropyrimidin-2-yl)amino)benzonitrile, and its confirmed role in Etravirine's synthesis. Now, I'm focusing on the SAR to understand its function in depth.

Organizing Research Findings

I've established "4-((5-Bromo-4-6-dichloropyrimidin-2-yl)amino)benzonitrile" as the core, and its connection to Etravirine's synthesis is clear. DAPY SAR data provides a strong platform. While synthesis and assay protocols exist, specific IC50 data for derivatives of the target compound against various targets remains limited for the comparative guide. I'm structuring the guide, starting with an introduction to the core compound and building on the SAR data.

Consolidating Data and Structuring

I've confirmed the central role of "4-(( 5-Bromo-4-6-dichloropyrimidin-2-yl)amino)benzonitrile" in Etravirine's synthesis, and I now have information on DAPY SAR as the crucial basis for further development. I found articles on DAPYs, which offer a great basis for comparison with our target, but lack specific IC50 data for "4-((5-Bromo-4-6-dichloropyrimidin-2-yl)amino)benzonitrile" derivatives against diverse targets. I'll structure the guide, starting with the core compound and SAR, including comparative tables and detailed protocols. With the information collected, I'll now focus on generating the necessary responses.

A Comparative Guide to the Analytical Validation of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Key Pharmaceutical Intermediate

In the intricate landscape of pharmaceutical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility for the final active pharmaceutical ingredient (API). 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS No: 269055-75-6) stands as a pivotal building block in medicinal chemistry.[1][2] It is a key intermediate in the synthesis of various therapeutic agents, most notably the non-nucleoside reverse transcriptase inhibitor Etravirine, used in the treatment of HIV.[3]

Given its role in constructing complex and biologically active molecules, verifying the purity and identity of this compound is of paramount importance.[2] Impurities, which can arise from unreacted starting materials, byproducts, or degradation, can have significant downstream consequences, potentially leading to failed syntheses, altered pharmacological profiles, or unforeseen toxicities.

This guide provides an in-depth comparison of the essential analytical techniques required to establish a comprehensive purity profile for this compound. We will move beyond simple protocol listings to explain the causality behind methodological choices, creating a self-validating analytical workflow designed for researchers, scientists, and drug development professionals who demand the highest degree of confidence in their chemical intermediates.

The Orthogonal Analytical Strategy: A Foundation of Trust

No single analytical technique can unequivocally determine the absolute purity of a chemical compound. Each method interrogates a different physicochemical property. A robust validation strategy, therefore, relies on an orthogonal approach—employing multiple, complementary techniques to build a holistic and trustworthy purity profile. This multi-faceted assessment ensures that impurities with different characteristics (e.g., structural isomers, non-UV active compounds, residual solvents) are reliably detected.

The logical workflow for validating a new batch of this compound is a sequential and complementary process. Identity is first confirmed, followed by a quantitative assessment of purity and a search for specific, anticipated impurities.

Purity_Validation_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Final Assessment NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Quantitative Purity) NMR->HPLC MS Mass Spectrometry (LC-MS) MS->HPLC Elemental Elemental Analysis (CHN) HPLC->Elemental CoA Certificate of Analysis (CoA) (Purity ≥ 98%) Elemental->CoA Sample New Batch of Intermediate Sample->NMR Structural Verification Sample->MS Molecular Weight Confirmation

Caption: Orthogonal workflow for purity validation.

Comparative Analysis of Core Validation Techniques

We will now dissect the primary analytical methods, comparing their utility in the context of this compound.

High-Performance Liquid Chromatography (HPLC)

Principle & Purpose: HPLC is the workhorse for purity determination in the pharmaceutical industry.[2] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a compound like ours, a reverse-phase HPLC (RP-HPLC) method is ideal. It provides a quantitative percentage purity based on the relative area of the main peak detected by a UV detector.

Strengths:

  • High Sensitivity: Can detect impurities at very low levels (often <0.05%).

  • Quantitative Accuracy: Provides precise area percentages that are directly correlated to concentration.

  • Robustness: Well-established, reliable, and reproducible methodology.

Limitations:

  • UV-Response Dependent: Assumes that all impurities have a similar UV absorbance profile to the main compound at the chosen wavelength. Non-UV active impurities will be invisible.

  • Co-elution Risk: A structurally similar impurity may co-elute with the main peak, masking its presence.

Experimental Protocol: RP-HPLC Purity Assay

  • System: A standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 MeCN/Water to create a 1 mg/mL stock. Dilute as necessary.

  • Analysis: Inject 5 µL. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Purpose: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the molecular structure. For purity validation, its primary role is unambiguous structural confirmation. It is also highly effective at detecting and identifying structurally significant impurities, especially those that might co-elute in HPLC.

Strengths:

  • Definitive Structure Elucidation: Provides a unique fingerprint of the molecule's atomic connectivity.

  • Quantitative Potential (qNMR): With an internal standard, it can provide an absolute purity value that is not dependent on response factors.

  • Detects a Wide Range of Impurities: Can identify residual solvents, starting materials, and isomers.

Limitations:

  • Lower Sensitivity: Generally less sensitive than HPLC for detecting trace impurities (<1%).

  • Complex Spectra: Signal overlap in complex molecules can make interpretation challenging.

Experimental Protocol: ¹H NMR for Structural Confirmation

  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Interpretation:

    • Confirm the presence of signals corresponding to the aromatic protons on the benzonitrile ring and the NH proton.

    • The integration of these signals should match the number of protons in the structure.

    • Critically, search for the absence of characteristic signals from key starting materials, such as 4-aminobenzonitrile.[5]

Mass Spectrometry (MS)

Principle & Purpose: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary function in this context is to confirm the molecular weight of the target compound. When coupled with a separation technique like LC (LC-MS), it becomes a powerful tool for identifying the masses of impurity peaks seen in the chromatogram.

Strengths:

  • High Specificity: Provides exact molecular weight data, confirming elemental composition.

  • Isotopic Pattern Recognition: The presence of one bromine (Br) and two chlorine (Cl) atoms in the molecule creates a highly characteristic isotopic pattern that serves as a powerful confirmation of identity.

  • Impurity Identification: Can provide the molecular weights of unknown peaks from an HPLC run, aiding in their identification.

Limitations:

  • Not Inherently Quantitative: Standard MS is primarily a qualitative technique; quantification requires specific setups and standards.

  • Ionization Dependency: The compound must be able to be ionized efficiently by the chosen technique (e.g., Electrospray Ionization - ESI).

Experimental Protocol: LC-MS for Identity Confirmation

  • System: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument) with an ESI source.

  • LC Method: Use the same HPLC method as described in section 3.1.

  • MS Acquisition Mode: Positive ion mode.

  • Scan Range: m/z 100-500.

  • Interpretation:

    • Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 344.9.

    • Crucially, analyze the isotopic pattern of this peak. It should match the theoretical distribution for a molecule containing ¹Br and ²Cl atoms, which is a highly specific fingerprint.

Potential Impurities and Their Identification

A key aspect of trustworthiness in a protocol is anticipating potential failures. The synthesis of the target compound typically involves the reaction of a halogenated pyrimidine with 4-aminobenzonitrile.[6] This allows us to predict likely process-related impurities.

Impurity_Profile cluster_SM Starting Materials (SM) cluster_BP Potential Byproducts (BP) SM1 5-Bromo-2,4,6-trichloropyrimidine SM2 4-Aminobenzonitrile Target Target SM2->Target Reactant BP1 Bis-aminated Product (Disubstituted) BP2 Hydrolyzed Pyrimidine (OH instead of Cl) Target->BP1 Side Reaction (Excess SM2) Target->BP2 Degradation (Moisture)

Caption: Potential process-related impurities.

Data Synthesis: Building the Final Purity Assessment

The final purity value is not taken from a single measurement but is a consolidated judgment based on all available data.

Table 1: Comparative Summary of Analytical Techniques

Technique Primary Role Information Provided Typical Acceptance Criteria
RP-HPLC Quantitative PurityPeak Area %≥ 98.0%[1][7]
¹H NMR Structural IdentityCorrect chemical shifts, integration, and absence of impurity signalsSpectrum conforms to reference structure
LC-MS Molecular Weight ConfirmationCorrect m/z for [M+H]⁺ and characteristic isotopic patternExperimental MW ± 0.1 Da of theoretical
Elemental Analysis Elemental Composition%C, %H, %NExperimental values within ±0.4% of theoretical

A batch of this compound can be released with high confidence when the HPLC purity is ≥98%, the NMR and MS data unequivocally confirm the structure and molecular weight, and the elemental analysis aligns with the theoretical formula. This multi-pronged validation ensures that the material is not only pure by chromatographic standards but is also structurally correct and free from significant, unforeseen contaminants.

Conclusion

Validating the purity of a critical pharmaceutical intermediate like this compound is a rigorous, multi-step process that demands more than a single analytical run. By employing an orthogonal set of techniques—HPLC for quantitative assessment, NMR for structural identity, and Mass Spectrometry for molecular weight confirmation—researchers can build a comprehensive and trustworthy purity profile. This guide has detailed the rationale and protocols for such a workflow, providing the necessary framework for scientists to ensure the quality, consistency, and reliability of this vital chemical building block, thereby safeguarding the integrity of the entire drug development pipeline.

References

  • Exploring 4-[(5-Bromo-4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: A Key Intermediate in Pharmaceutical Synthesis. Acme Organics. Available at: [Link]

  • This compound - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited. Available at: [Link]

  • The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]

  • 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile(CAS#329187-59-9). Qinmu Fine Chemical Co.,Ltd. Available at: [Link]

  • 4-((5-Bromo-4,6-dichloropyrimidin-2-yl-4,5,6-13C3)amino)benzonitrile | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

  • Product | Intermediates - Changzhou Chinese Chemical Co., Ltd. Changzhou Chinese Chemical Co., Ltd. Available at: [Link]

  • Analytical Methods - Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]

  • BENZONITRILE, 4-[(4,6-DICHLORO-2-PYRIMIDINYL)AMINO]- | 329187-59-9. Molbase. Available at: [Link]

  • US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents.Google Patents.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS No. 269055-75-6). As a highly functionalized heterocyclic compound, this intermediate is invaluable in medicinal chemistry, particularly as a precursor for synthesizing HIV replication inhibitors.[1] Its structure, featuring a halogenated pyrimidine core and a benzonitrile group, offers significant synthetic versatility.[1] However, these same reactive features necessitate a rigorous and informed approach to safety.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow researchers and drug development professionals, with a deep, causal understanding of the necessary precautions. Our goal is to empower you to work safely and effectively, transforming this potent intermediate into life-changing discoveries. We will delve into the why behind each recommendation, ensuring that every protocol becomes a self-validating system for laboratory safety.

Hazard Assessment: Understanding the Molecule's Reactivity and Toxicity

The potential hazards of this compound stem from its chemical structure. The presence of bromine and chlorine atoms on the pyrimidine ring, combined with the nitrile group, creates a molecule that is both a potent synthetic building block and a significant biological hazard.[1] It is classified as harmful if swallowed, inhaled, or comes into contact with skin. It is also known to cause serious skin and eye irritation and may lead to respiratory irritation.[1][2]

Given its role in developing pharmacologically active agents like antivirals, it is prudent to handle it as a potentially cytotoxic compound for which there may be no safe level of exposure.[1][3] The primary routes of exposure are inhalation of dust, absorption through the skin, and accidental ingestion.[4]

Table 1: Hazard Identification and GHS Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[2]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2] |

Core Directive: A Multi-Layered Personal Protective Equipment (PPE) Strategy

A comprehensive PPE strategy is mandatory to prevent exposure.[5][6] The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.

Table 2: Task-Specific PPE Requirements

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash Goggles & Face Shield Double-Gloved (Nitrile) Chemical-Resistant Lab Coat/Gown (fully buttoned) Work within a certified Chemical Fume Hood or ventilated balance enclosure.
Preparing Solutions Chemical Splash Goggles & Face Shield Double-Gloved (Nitrile) Chemical-Resistant Lab Coat/Gown Work within a certified Chemical Fume Hood.
Running Reactions & Workup Chemical Splash Goggles Double-Gloved (Nitrile) Chemical-Resistant Lab Coat/Gown All manipulations must be conducted in a certified Chemical Fume Hood.[5]
Cleaning Glassware Chemical Splash Goggles & Face Shield Heavy-Duty Nitrile or Neoprene Gloves Chemical-Resistant Apron over Lab Coat Work within a certified Chemical Fume Hood or well-ventilated area.

| Handling Waste | Chemical Splash Goggles | Chemical-Resistant Gloves | Chemical-Resistant Lab Coat/Gown | N/A (unless spill occurs) |

Causality Behind PPE Choices:
  • Eye and Face Protection: Chemical splash goggles that form a complete seal around the eyes are essential.[5] A face shield must be worn over the goggles, especially when handling the solid powder or preparing solutions, to protect the entire face from splashes or airborne particles.[5][7]

  • Hand Protection: Double-gloving with nitrile gloves provides a critical barrier against dermal absorption.[5] The outer glove absorbs the initial contamination, while the inner glove protects the skin during the removal of the outer glove. Always inspect gloves for tears or punctures before use.[6] Contaminated gloves must be removed and disposed of immediately as hazardous waste.[5]

  • Body Protection: A chemical-resistant, solid-front lab coat or gown with long sleeves and tight-fitting cuffs is required. This prevents the compound from reaching personal clothing and skin. Standard cotton lab coats are not impervious to chemical splashes and are not sufficient.

  • Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[5][8] This is the primary engineering control. A NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter may be required for cleaning up large spills outside of a fume hood, but this should only be done by trained personnel.[5]

Operational Plan: Procedural Guidance for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.

Protocol 1: General Handling and Use Workflow
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly (check airflow monitor).

    • Cover the work surface with disposable, plastic-backed absorbent bench paper. This will contain minor spills and simplify cleanup.[9]

    • Assemble all necessary equipment (glassware, spatulas, solvents) and the spill kit before bringing the compound into the hood.

    • Post warning signs designating the area for cytotoxic compound handling.[4]

  • Weighing and Dispensing:

    • Whenever possible, weigh the solid compound directly in the fume hood.

    • To prevent dust generation, do not pour the dry powder. Use a spatula to carefully transfer the material.

    • If preparing a solution, add the solvent to the vessel containing the solid slowly to avoid splashing.

  • During Use:

    • Keep the container tightly closed when not in use.[2][10]

    • Prohibit eating, drinking, smoking, or applying cosmetics in the handling area.[4][6]

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood after work is complete.

    • Carefully remove and dispose of all contaminated PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[6]

Protocol 2: PPE Donning and Doffing Sequence

Properly removing PPE is as critical as wearing it to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat/Gown

  • Inner Gloves

  • Outer Gloves (pull cuffs over the sleeves of the lab coat)

  • Goggles

  • Face Shield

Doffing (Taking Off) - Always perform within the fume hood if possible

  • Remove Outer Gloves (peel off without touching the outside)

  • Remove Face Shield

  • Remove Lab Coat/Gown (roll it inward, containing the contaminated surface)

  • Remove Goggles

  • Remove Inner Gloves

  • Wash hands thoroughly.

Visualization of the PPE Selection Process

The following workflow diagram illustrates the decision-making process for ensuring adequate protection during any task involving this compound.

PPE_Selection_Workflow start Start: Task involving This compound fume_hood_check Is the task performed entirely within a certified chemical fume hood? start->fume_hood_check stop_work STOP WORK. Consult EHS. Do not proceed. fume_hood_check->stop_work No task_type What is the physical form and potential for exposure? fume_hood_check->task_type Yes solid_handling Handling Solid Powder (Weighing, Transferring) task_type->solid_handling High Risk: Aerosol/Dust Potential liquid_handling Handling Solutions (Reactions, Transfers) task_type->liquid_handling Standard Risk: Splash Potential ppe_high_risk Required PPE: - Goggles & Face Shield - Double Nitrile Gloves - Chemical-Resistant Gown solid_handling->ppe_high_risk ppe_standard_risk Required PPE: - Goggles - Double Nitrile Gloves - Chemical-Resistant Gown liquid_handling->ppe_standard_risk end_procedure Proceed with task following protocol ppe_high_risk->end_procedure ppe_standard_risk->end_procedure

Caption: PPE selection workflow based on task-specific exposure risks.

Disposal Plan: Managing Hazardous Waste Streams

All materials contaminated with this compound must be treated as hazardous waste.[5] Due to the presence of bromine and chlorine, this waste must be segregated as Halogenated Organic Waste .[11][12] Mixing it with non-halogenated waste increases disposal costs and complexity.[13][14]

  • Solid Waste:

    • Collect all contaminated disposables (gloves, bench paper, pipette tips, etc.) in a dedicated, clearly labeled hazardous waste bag or container.[14]

    • Keep the container sealed when not in use.[15]

  • Liquid Waste:

    • Collect all liquid waste, including reaction mixtures and rinse solvents, in a compatible, sealed, and clearly labeled halogenated waste container.[11]

    • NEVER dispose of this chemical down the drain.[11][13]

  • Sharps Waste:

    • Any contaminated needles, syringes, or broken glassware must be placed in a designated sharps container for hazardous chemical waste.

All waste containers must be labeled with a "Hazardous Waste" tag detailing the contents before the first drop of waste is added.[14][15] Store waste in a designated satellite accumulation area away from incompatible materials.[11]

Emergency Response Protocol

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing.[2] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[16] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][17] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the person to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17]
Ingestion Do NOT induce vomiting.[17][18] Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.
Small Spill (in fume hood) Absorb the spill with an inert material (e.g., vermiculite, sand).[11] Carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the area.
Large Spill Evacuate the immediate area. Alert others and call your institution's emergency response team (EHS).[11][15]

This guide provides a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work. Your diligence and commitment to safety are paramount to successful and responsible research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Benzonitrile oxide.
  • Occupational Safety and Health Administration. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Am J Hosp Pharm, 43(5), 1193-204.
  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • BenchChem. (2025). Personal protective equipment for handling 3-Aminobenzonitrile.
  • BenchChem. (n.d.). This compound.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Methylamine Supplier. (n.d.). This compound.
  • Polovich, M., & Olsen, M. (2018). Safe handling of cytotoxics: guideline recommendations. J Infus Nurs, 41(5), 309-319.
  • Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
  • Acros Organics. (2012). Safety Data Sheet for 3-Aminocrotononitrile.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2,4-dichloropyrimidine.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2,4-dichloropyrimidine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Amino-5-bromo-6-chloropyrimidine.
  • Washington State University. (n.d.). Halogenated Solvents Safety Information.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.